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  • Product: 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol
  • CAS: 67947-42-6

Core Science & Biosynthesis

Foundational

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol: Synthesis, Properties, and Applications as a Versatile Molecular Scaffold

Executive Summary The compound 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (CAS No. 67947-42-6) is a highly specialized, sulfur-rich heterocyclic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (CAS No. 67947-42-6) is a highly specialized, sulfur-rich heterocyclic building block. Characterized by a central imidazole core flanked by two thiophene rings and an exocyclic sulfur atom, this molecule serves as a versatile scaffold in both medicinal chemistry and advanced materials science. The unique electronic properties imparted by the electron-rich thiophene rings, combined with the coordination capacity of the imidazole-2-thiol moiety, make it an ideal candidate for developing kinase inhibitors, cross-conjugated polymers, and surface-modifying agents. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its divergent application pathways.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is critical for predicting its behavior in biological assays and materials synthesis .

Quantitative Data Summary
PropertyValue
Chemical Name 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol
CAS Registry Number 67947-42-6
Molecular Formula C11H8N2S3
Molecular Weight 264.4 g/mol
Appearance Off-white to pale yellow crystalline powder
Purity (Commercial Standard) ≥ 95%
Hydrogen Bond Donors 2 (in thione form) / 1 (in thiol form)
Hydrogen Bond Acceptors 3
Thione-Thiol Tautomerism

A critical structural feature of this scaffold is its thione-thiol tautomerism . In the solid state and in non-polar solvents, the molecule predominantly exists as the thione tautomer (1,3-dihydro-2H-imidazole-2-thione). This is driven by the thermodynamic stability of the C=S double bond compared to the C=N bond. However, in alkaline aqueous solutions or when coordinating with transition metals (e.g., Au, Ag, Cu), it readily shifts to the thiolate anion form, enabling robust self-assembled monolayers (SAMs) or metal-ligand complexes .

Mechanistic Synthesis Pathway

The synthesis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol follows a modified Radziszewski-type condensation. The reaction utilizes 1,2-di(thiophen-2-yl)ethane-1,2-dione (commonly known as thenil) and thiourea as primary precursors.

Causality of Experimental Choices
  • Glacial Acetic Acid: Serves a dual purpose as both the solvent and the acid catalyst. The acidic medium protonates the carbonyl oxygens of the thenil, significantly increasing the electrophilicity of the adjacent carbons, preparing them for nucleophilic attack.

  • Thiourea Excess: A slight molar excess of thiourea is used to drive the equilibrium forward and prevent the accumulation of unreacted dione, which can co-crystallize and be exceedingly difficult to separate during the final purification stages.

Synthesis A 1,2-di(thiophen-2-yl)ethane-1,2-dione (Thenil) C Acidic Medium (Glacial Acetic Acid, Reflux) A->C B Thiourea B->C D Protonated Carbonyl Intermediate C->D E Nucleophilic Attack (Hemiaminal Formation) D->E F Cyclic Diol Intermediate E->F G Double Dehydration (- 2 H2O) F->G H 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (Target Scaffold) G->H

Mechanistic pathway for the synthesis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol is designed as a self-validating system. Each step includes observable milestones to ensure the reaction is proceeding correctly before moving to the next phase.

Reagents Required:

  • 1,2-di(thiophen-2-yl)ethane-1,2-dione (Thenil): 10.0 mmol (2.22 g)

  • Thiourea: 15.0 mmol (1.14 g)

  • Glacial Acetic Acid: 30 mL

  • Ice-cold distilled water: 100 mL

  • Absolute Ethanol: For recrystallization

Step-by-Step Methodology:

  • Preparation & Initiation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.22 g of thenil in 30 mL of glacial acetic acid.

    • Validation Check: The solution should appear clear and yellow/orange.

  • Reagent Addition: Add 1.14 g of thiourea to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 118-120°C) using an oil bath. Maintain reflux for 4 to 6 hours.

  • Reaction Monitoring (TLC): After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3 v/v) as the mobile phase.

    • Validation Check: The disappearance of the thenil spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) confirms reaction completion.

  • Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice-cold distilled water.

    • Validation Check: A pale yellow to off-white precipitate will immediately form.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold water to remove residual acetic acid and unreacted thiourea.

  • Purification: Recrystallize the crude product from boiling absolute ethanol. Allow it to crystallize slowly at room temperature, then chill in an ice bath.

  • Final Validation: Dry the crystals under a vacuum. Confirm the structure via 1H-NMR (DMSO-d6). Note: The SH proton is often absent due to rapid exchange or tautomerization to the thione form, but the NH proton will be distinctly visible around 12-13 ppm.

Applications in Drug Development & Materials Science

The 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol scaffold is highly prized for its dual utility across disparate scientific fields.

Medicinal Chemistry and Target Inhibition

Derivatives of 4,5-diaryl-1H-imidazoles are well-documented pharmacophores. The substitution of standard phenyl rings with thiophene rings alters the lipophilicity (LogP) and introduces sulfur atoms capable of unique halogen or hydrogen bonding interactions within protein binding pockets. Related scaffolds, such as 2-(3,4-dimethoxyphenyl)-4,5-bis(2-thienyl)-1H-imidazole, have demonstrated significant inhibitory activity against Focal Adhesion Kinase 1 (FAK) and Streptokinase . The exocyclic thiol group can be further alkylated to generate libraries of S-alkylated inverse agonists or allosteric modulators.

Advanced Organic Materials

In materials science, the precursor thenil and its imidazole derivatives are utilized to synthesize cross-conjugated alternating polymers . The electron-rich nature of the thiophene-imidazole-thiophene sequence makes it an excellent candidate for hole-transporting materials in Organic Photovoltaics (OPVs). Furthermore, the free thiol group exhibits a high affinity for noble metals, allowing the molecule to act as a robust capping agent for gold nanoparticles or as a passivating ligand in inorganic perovskite solar cells, mitigating defect-induced degradation .

Applications Core 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (Scaffold) MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci Coord Coordination Chemistry Core->Coord Kinase Kinase Inhibitors (e.g., FAK, Rac1/cdc42 pathways) MedChem->Kinase AntiMicrob Antimicrobial Agents MedChem->AntiMicrob SAM Self-Assembled Monolayers (Gold Nanoparticles) MatSci->SAM OPV Organic Photovoltaics (Hole Transport/Passivation) MatSci->OPV Metal Transition Metal Ligands (Fe, Ni, Cu, Au) Coord->Metal

Divergent application workflows for the thiophene-imidazole-thiol scaffold.

References

  • Title: BindingDB BDBM41016 2-(3,4-dimethoxyphenyl)-4,5-bis(2-thienyl)-1H-imidazole Source: BindingDB URL: [Link]

  • Title: Recent progress in Pb-, Sn-, and Pb–Sn-based inorganic perovskite solar cells Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Polymers Containing Group 15 Elements Source: ResearchGate URL: [Link]

Exploratory

Electronic properties of bis(thiophene) imidazole conjugates

An In-Depth Technical Guide to the Electronic Properties of Bis(thiophene) Imidazole Conjugates Foreword In the intersecting fields of materials science and medicinal chemistry, the rational design of organic molecules w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Bis(thiophene) Imidazole Conjugates

Foreword

In the intersecting fields of materials science and medicinal chemistry, the rational design of organic molecules with tunable electronic properties is paramount. Among the vast classes of heterocyclic compounds, bis(thiophene) imidazole conjugates have emerged as a particularly compelling molecular scaffold. The electron-rich nature of the thiophene moiety, a well-established building block in organic electronics, combined with the unique electronic and hydrogen-bonding capabilities of the imidazole ring, creates a synergistic system with a rich and tunable electronic landscape.[1][2] This guide provides a comprehensive exploration of the core electronic properties of these conjugates, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of their behavior, the experimental techniques used for their characterization, and the critical structure-property relationships that govern their function in diverse applications, from organic semiconductors to novel therapeutic agents.[3][4]

Theoretical Foundation: Understanding the Electronic Structure

The electronic behavior of bis(thiophene) imidazole conjugates is governed by the arrangement of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter that dictates the molecule's electronic and optical properties.[6]

  • HOMO Level : Corresponds to the ionization potential and represents the energy level of the outermost electrons. In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety. For these conjugates, the electron-rich thiophene rings are the primary contributors to the HOMO.[7][8] A higher HOMO energy level facilitates electron donation (oxidation).

  • LUMO Level : Corresponds to the electron affinity and represents the energy level of the lowest available empty orbital. The LUMO is generally localized on the electron-accepting portion of the molecule. A lower LUMO energy level facilitates electron acceptance (reduction).

  • HOMO-LUMO Gap (E_g) : This energy gap is the minimum energy required to excite an electron from the ground state (HOMO) to the first excited state (LUMO).[6] A smaller gap indicates that less energy is needed for this transition, which typically results in the absorption of longer wavelengths of light (a red-shift in the absorption spectrum).[9] Molecules with small energy gaps are often colored and possess semiconductor properties.[3][10]

Density Functional Theory (DFT) is a powerful computational tool used to model these properties in silico.[11][12] DFT calculations allow for the visualization of HOMO and LUMO distributions and provide theoretical estimates of their energy levels and the resulting energy gap, guiding the rational design of new molecules with desired electronic characteristics.[13][14]

Diagram 1: Frontier Molecular Orbital Energy Levels. HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Photon Photon (hν) Photon->HOMO Absorption (π-π* transition)

Caption: Frontier molecular orbital energy level diagram.

Synthesis of Bis(thiophene) Imidazole Scaffolds

The synthesis of these conjugates typically involves standard cross-coupling reactions and condensation chemistry. While numerous specific pathways exist, a generalized approach often involves the condensation of a thiophene-based aldehyde or dicarbonyl compound with ammonia and another carbonyl compound, following principles of the Debus-Radziszewski imidazole synthesis.[13] Alternatively, pre-formed imidazole rings can be functionalized with thiophene units via reactions like the Suzuki or Stille cross-coupling.[2] The versatility in synthesis allows for systematic modification of the structure to tune the electronic properties. For instance, increasing the number of conjugated thiophene rings or introducing electron-donating/withdrawing substituents can precisely modulate the HOMO/LUMO energy levels.[15]

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for accurately characterizing the electronic properties of these conjugates. The synergy between electrochemical and spectroscopic methods provides a complete picture of both ground and excited-state behaviors.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of a molecule and experimentally determining its HOMO and LUMO energy levels.

Causality Behind the Experiment: By applying a scanning potential to a solution of the conjugate, we can measure the potential at which it is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO. This provides an empirical, solution-state measurement of the frontier orbital energies, which validates and complements theoretical DFT calculations.

Protocol: Determining HOMO/LUMO Levels via Cyclic Voltammetry

  • Preparation:

    • Prepare a ~1 mM solution of the bis(thiophene) imidazole conjugate in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile). The solvent must be able to dissolve the compound and the supporting electrolyte and be electrochemically stable within the desired potential window.

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. This is critical to ensure conductivity and minimize solution resistance.

    • Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Internal Reference:

    • Record a cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the identical conditions. This is a crucial self-validating step. The Fc/Fc⁺ couple has a well-defined redox potential and is used as an internal standard to calibrate the measured potentials against the vacuum level.

  • Measurement:

    • Immerse the electrodes in the sample solution and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Scan the potential from an initial value where no reaction occurs towards a positive potential to find the oxidation peak (E_ox). Then, reverse the scan towards negative potentials to find the reduction peak (E_red).

  • Data Analysis & Calculation:

    • Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram.

    • Measure the half-wave potential of the ferrocene standard (E₁/₂ (Fc/Fc⁺)).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, assuming the absolute potential of the Fc/Fc⁺ couple is -4.8 eV relative to the vacuum level:

      • E_HOMO (eV) = -e [E_onset,ox - E₁/₂ (Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -e [E_onset,red - E₁/₂ (Fc/Fc⁺) + 4.8]

    • The electrochemical band gap is then: E_g (electrochem) = E_LUMO - E_HOMO

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength and is used to determine the optical bandgap.

Causality Behind the Experiment: When the molecule absorbs a photon with energy matching its HOMO-LUMO gap, an electron is promoted from the HOMO to the LUMO.[16] This electronic transition, often a π-π* transition in these conjugated systems, results in an absorption peak in the UV-Vis spectrum. The wavelength of the lowest energy absorption edge (λ_onset) corresponds directly to the optical energy gap.

Protocol: Determining the Optical Bandgap

  • Preparation: Prepare a dilute solution (~10⁻⁵ M) of the conjugate in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).

  • Measurement:

    • Record a baseline spectrum using a cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset) from the low-energy edge of the spectrum.

    • Calculate the optical bandgap (E_g, optical) using the formula:

      • E_g, optical (eV) = 1240 / λ_onset (nm)

Diagram 2: Experimental workflow for characterization. Start Synthesized Conjugate CV Cyclic Voltammetry (CV) Start->CV UVVis UV-Vis Spectroscopy Start->UVVis Fluorescence Fluorescence Spectroscopy Start->Fluorescence Data_CV Determine E_ox, E_red Calculate E_HOMO, E_LUMO CV->Data_CV Data_UVVis Determine λ_onset Calculate Optical E_g UVVis->Data_UVVis Data_Fluorescence Determine Emission λ_max Quantum Yield Fluorescence->Data_Fluorescence Analysis Correlate Structure with Electronic Properties Data_CV->Analysis Data_UVVis->Analysis Data_Fluorescence->Analysis

Caption: Workflow for electronic property characterization.

Structure-Property Relationships

The true power of this class of molecules lies in the ability to tune their electronic properties through synthetic modification. Combining data from various studies allows us to discern clear trends. Thiophene serves as an excellent electron donor, and its linkage to an acceptor unit like benzimidazole can create a donor-acceptor-donor (D-A-D) architecture.[9] This design promotes intramolecular charge transfer (ICT) upon excitation, which is crucial for many optical and electronic applications.[9]

Key Tuning Strategies:

  • Conjugation Length: Extending the π-conjugated system, for example by using bithiophene instead of thiophene, generally lowers the LUMO and raises the HOMO, leading to a smaller energy gap and a red-shift in absorption.[17]

  • Substituent Effects: Attaching electron-donating groups (e.g., alkoxy, alkyl) to the thiophene rings will raise the HOMO energy level. Conversely, attaching electron-withdrawing groups (e.g., cyano, nitro) to the imidazole or thiophene rings will lower the LUMO energy level. Both strategies can be used to decrease the HOMO-LUMO gap.

  • Planarity: The dihedral angle between the thiophene and imidazole rings plays a critical role. A more planar conformation enhances π-orbital overlap, leading to more effective conjugation, which narrows the energy gap.[8]

Table 1: Comparison of Electronic Properties of Thiophene-Imidazole/Benzimidazole Conjugates

Compound ArchitectureHOMO (eV)LUMO (eV)Electrochemical E_g (eV)Optical E_g (eV)Source(s)
Thiophene-Benzimidazole Polymer 1---1.62[9]
Thiophene-Benzimidazole Polymer 2---1.62[9]
Phenothiazine-Imidazole-Thiophene-5.42-3.262.16-[15]
Thiophene-Pyrazine-Acene System---1.43[8]

Note: Data is compiled from different studies with varying experimental conditions and is for comparative illustration.

Applications Driven by Electronic Properties

The tunable electronic properties of bis(thiophene) imidazole conjugates make them promising candidates for a range of advanced applications.

  • Organic Electronics: Molecules with narrow bandgaps (~1.5-2.0 eV) and good charge carrier mobility are sought after for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).[2][3][10] The D-A-D structures are particularly effective in these applications.[9]

  • Sensors: The electronic properties of these conjugates can be sensitive to their local environment. Binding of ions or other analytes can perturb the HOMO/LUMO levels, leading to a detectable change in color (colorimetric sensor) or fluorescence (chemosensor).[13]

  • Medicinal Chemistry: The thiophene ring is a "privileged" structure found in numerous FDA-approved drugs.[1][18] The ability of these conjugates to interact with biological targets is influenced by their electronic structure. They have been investigated as potential anti-inflammatory, analgesic, and anticancer agents.[1][19][20] For instance, their electronic properties can dictate their ability to intercalate with DNA or inhibit key enzymes.[12]

Conclusion

Bis(thiophene) imidazole conjugates represent a versatile and highly tunable class of organic materials. Their electronic properties, dictated by the energies of their frontier molecular orbitals, can be systematically engineered through rational synthetic design. A comprehensive characterization approach, combining theoretical DFT calculations with experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, is essential to fully understand and optimize their behavior. This deep understanding of the structure-property relationships is the key to unlocking their full potential in next-generation organic electronics, advanced sensors, and innovative therapeutic strategies.

References

  • The University of Texas at Austin. The terthiophene-based imidazole derivative : electropolymerization of its new N-heterocyclic carbene (NHC) complexes and its new dual functional metal-organic framework.
  • ResearchGate. Efficient Thiophene Synthesis Mediated by 1,3‐Bis(carboxymethyl)imidazolium Chloride: C‐C and C‐S Bond Formation.
  • Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(2), 146–154. Available at: [Link]

  • Ergün, C., & Cihaner, A. (2018). Synthesis and characterization of new thiophene--benzimidazole-based electrochromes. Turkish Journal of Chemistry, 42(2), 535-544. Available at: [Link]

  • IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Semantic Scholar. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities.
  • Al-Ostath, A., El-Enany, M., & Al-Dies, A. A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(2), 263–295. Available at: [Link]

  • ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials.
  • Akkoç, S., Türktekin Çelikesir, S., Gök, Y., Çağlar Yavuz, S., Akkurt, M., & Özdemir, N. (2017). DFT Studies and Crystal Structure of Synthesized 1,3-bis(2-thiophenylmethyl)-4,5-dihydroimidazolidinium hexafluorophosphate Salt. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 45-58. Available at: [Link]

  • AIR Unimi. Electrochimica Acta.
  • Zhang, G., Li, S., Xue, Z., Wang, S., Wang, C., & Wang, L. (2020). Enhanced Proton Conductivity of Imidazole-Doped Thiophene-Based Covalent Organic Frameworks via Subtle Hydrogen Bonding Modulation. ACS applied materials & interfaces, 12(20), 22910–22916. Available at: [Link]

  • Global Journals. Synthesis and Chemistry of Bis-imidazole Derivatives: A Review.
  • Singh, V., Singh, J., Singh, A., & Singh, R. K. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC advances, 15(39), 27027–27041. Available at: [Link]

  • University of Kerbala. Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells.
  • Al-Ostath, A., El-Enany, M., & Al-Dies, A. A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Pharmaceuticals, 18(1), 100. Available at: [Link]

  • Carlucci, C., D'Accolti, L., & Ginto, T. (2023). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. Molbank, 2023(4), M1756. Available at: [Link]

  • Manisha, Kumar, S., & Singh, B. (2024). Comparative Study of the Optoelectronic Properties of Fused Carbazole and Its Heteroatom Derivatives for Optoelectronic Devices. Malaysian Journal of Fundamental and Applied Sciences, 20(4), 871-887. Available at: [Link]

  • BenchChem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • Bibi, S., Khan, M. U., Ali, A., Al-Sehemi, A. G., & Asghar, M. A. (2025). Exploring key electronic and non-linear optical amplitute with bilateral intramolecular charge transfer into thieno[3,2-b]thiophene based derivatives for optoelectronic devices. RSC advances, 15(11), 7489–7499. Available at: [Link]

  • Al-Ostath, A., El-Enany, M., & Al-Dies, A. A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 263-295. Available at: [Link]

  • Beijing Institute of Technology. Enhanced Proton Conductivity of Imidazole-Doped Thiophene-Based Covalent Organic Frameworks via Subtle Hydrogen Bonding Modulation.
  • El-Gammal, O. A., Mohamed, G. G., & El-Gamel, N. E. A. (2016). DFT Study on 4 (5)-Imidazole-Carbaldehyde-N (5)-Phenylthiosemicarbazone (Imtph): NMR Shielding Tensors, Thermodynamic Parameters, NBO Analysis, Molecular Electrostatic Potential (MEP), HOMO and LUMO Studies. Oriental Journal of Chemistry, 32(3), 1545-1561. Available at: [Link]

  • Nowakowska, J., & Chromiński, J. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7). Materials, 12(24), 4165. Available at: [Link]

  • ResearchGate. Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes.
  • ResearchGate. Phenothiazine-based dyes containing imidazole with π-linkers of benzene, furan and thiophene: Synthesis, photophysical, electrochemical and computational investigation.
  • Sun, T., Zhang, M., Cui, G., & Liu, Y. (2022). Stable Nickel-Based Metal–Organic Framework Containing Thiophene/Diimidazole Units for Effective Near-Infrared Photothermal Conversion. International Journal of Molecular Sciences, 23(14), 7731. Available at: [Link]

  • Al-Radadi, N. S. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(9), 2824. Available at: [Link]

  • Chen, Y., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 15(8), 956. Available at: [Link]

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Sources

Foundational

Heterocyclic Thione Ligands in Coordination Chemistry: A Technical Guide to Synthesis, Redox Tuning, and Drug Development

Executive Summary Heterocyclic thiones represent a structurally versatile class of N,S-donor ligands with profound implications across coordination chemistry, catalysis, and pharmacology. This technical guide explores th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic thiones represent a structurally versatile class of N,S-donor ligands with profound implications across coordination chemistry, catalysis, and pharmacology. This technical guide explores the mechanistic principles of thione-metal complexation, detailing the causality behind synthesis protocols and highlighting their emerging role in tuning redox potentials and developing next-generation anticancer therapeutics.

Chemical Fundamentals & Coordination Logic

The chemical utility of heterocyclic thiones is fundamentally driven by the thioamide functional group (–N(H)–C(=S)–), which exhibits a dynamic tautomeric equilibrium with its thiol counterpart (–N=C(–SH)–)[1]. This tautomerization dictates the ligand's behavior in solution and its subsequent binding affinity to transition metals.

In the neutral thione form, the exocyclic sulfur acts as a soft Lewis base, making it an optimal donor for soft metal centers such as Ag(I) and Hg(II)[2]. Under basic conditions or specific solvent environments, the ligand deprotonates into the thionate form, unlocking the ability to adopt bidentate N,S-chelating modes or act as a bridging ligand to construct complex polynuclear clusters[3].

Tautomerization Thione Thione Tautomer Saturated Ring (C=S) Thiol Thiol Tautomer Unsaturated Ring (C-SH) Thione->Thiol Tautomeric Equilibrium Mono Monodentate S-Binding (e.g., Ag, Hg, Cu) Thione->Mono Neutral Coordination Bridge Bridging N,S-Binding (Polynuclear Clusters) Thione->Bridge Excess Metal Halides Chelate Bidentate N,S-Chelation (e.g., Pd, Pt, Ru) Thiol->Chelate Deprotonation & Chelation

Caption: Tautomeric equilibrium and consequent coordination modes of heterocyclic thiones.

Ligand Design and Synthesis Protocols

The synthesis of heterocyclic thiones typically relies on the reaction of carbon disulfide (CS₂) with diamines or hydrazines. CS₂ acts as a highly electrophilic carbon source, capturing nucleophilic amines to form dithiocarbamate intermediates that subsequently cyclize.

Protocol 1: Synthesis of 4-amino-3-methyl-1,2,4-triazole-5-thione

Objective: Synthesize a functionalized triazole-thione ligand for downstream metal complexation. System Validation: This protocol utilizes thermal and solvent-driven causality to force dehydration and ensure high-purity precipitation.

  • Reagent Preparation: Suspend 5.0 g of thiocarbohydrazide in 25 mL of glacial acetic acid[4]. Causality: Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to facilitate the dehydration step during ring closure.

  • Thermal Cyclization: Heat the mixture under reflux at 140°C for 4 hours with continuous stirring[4]. Causality: The high thermal energy overcomes the activation barrier for the intramolecular cyclization, driving the thermodynamic equilibrium toward the stable aromatic triazole core.

  • Isolation: Cool the reaction vessel to room temperature, filter the precipitate, and wash extensively with cold water[4]. Causality: Cold water removes unreacted polar precursors and residual acetic acid, exploiting the hydrophobicity of the thione product to force complete precipitation.

  • Validation: Verify purity via melting point analysis and FTIR. A successful synthesis is marked by the appearance of a distinct C=S stretching frequency (1600–1700 cm⁻¹) and the absence of primary amine precursor peaks[4].

Coordination Chemistry & Metal Complexation

Group 10 (Pd, Pt) and Group 11 (Cu, Ag) metals exhibit distinct structural behaviors when coordinated to heterocyclic thiones.

  • Platinum & Palladium: Pt(II) and Pd(II) complexes often form S-bonded monomers or N,S-bridged dimers[1]. When tertiary phosphines are introduced as co-ligands, the steric bulk favors the formation of monomeric square-planar complexes[1].

  • Copper & Silver: Ag(I) consistently forms [Ag(L)₂]X architectures regardless of the steric bulk of the N-substituents[2]. Cu(I) complexes are highly sensitive to the chalcogen donor; substituting a thione for a selone drastically shifts the reduction potential of the metal center[5].

Protocol 2: Synthesis of Bis(phosphine)platinum(II) Thione Complexes

Objective: Generate a mixed-ligand Pt(II) complex evaluated for anticancer activity[6].

  • Precursor Activation: Dissolve K₂[PtCl₄] and triethylphosphine in a suitable solvent to form the intermediate [Pt(PEt₃)₂Cl₂].

  • Ligand Substitution: Add the heterocyclic thione ligand in a 1:2 molar ratio using a methanol/dichloromethane (DCM) mixture. Causality: DCM solubilizes the platinum precursor, while methanol ensures the organic thione remains in solution, facilitating a homogeneous substitution reaction without premature precipitation.

  • Reflux & Isomerization: Reflux the mixture for 2–3 hours at 100–110°C[6]. Causality: Refluxing provides the thermodynamic energy required to completely displace the chloride ligands and drive the complex to its most stable trans-isomeric form.

  • Validation: Utilize ¹³C and ³¹P NMR spectroscopy. A significant downfield shift in the C=S carbon resonance confirms the direct coordination of the sulfur atom to the Pt(II) core[7].

ComplexSynthesis Step1 Precursor Activation K2[PtCl4] + PR3 Step2 Ligand Addition Thione in MeOH/DCM Step1->Step2 Halide Displacement Step3 Thermal Reflux 100-110°C, 2-3 hrs Step2->Step3 S-Coordination Step4 Validation NMR (C=S Shift) Step3->Step4 Thermodynamic Control

Caption: Step-by-step workflow for the synthesis and validation of Pt(II)-thione complexes.

Biological Applications & Redox Tuning

Heterocyclic thione metal complexes are heavily investigated in modern drug development. Platinum(II) complexes featuring mixed phosphine and thione ligands have been patented as potent anticancer agents[6]. The incorporation of the thione ligand fundamentally alters the kinetic lability of the complex compared to classic cisplatin. This altered lability modifies how the drug interacts with DNA, potentially allowing it to bypass established cellular resistance mechanisms[6].

Furthermore, copper(I) complexes supported by N-heterocyclic chalcogenones serve as excellent models for biological electron transfer, such as that seen in blue copper proteins[5]. The Cu(II/I) reduction potentials are highly tunable based on the ligand's electronic properties, allowing researchers to simulate specific biological environments.

Quantitative Data: Redox Tuning and Structural Properties

The table below summarizes critical quantitative parameters derived from recent coordination studies:

Property / ParameterObservation / ValueSignificance
Cu(II/I) Reduction Potential Range -369 mV to +102 mV (Δ 470 mV)Enables precise redox tuning for catalysis and biological electron-transfer modeling[5].
Thione vs. Selone Potential Shift Selones are ~137 mV more negativeHeavier chalcogens increase electron density on the metal center, lowering the reduction potential[5].
Ag(I) Complex Stoichiometry [Ag(L)₂]X (X = NO₃, BF₄, ClO₄)Demonstrates consistent structural composition regardless of bulky aryl N-substituents[2].
Pd(II) / Pt(II) Coordination Monomers or N,S-bridged dimersStructural mode dictates kinetic lability and DNA-binding efficacy in anticancer drug design[1].

Conclusion

The coordination chemistry of heterocyclic thiones offers a highly tunable platform for both materials science and pharmacology. By understanding the causality behind tautomeric shifts, solvent-driven complexation, and electronic tuning via chalcogen substitution, researchers can rationally design metal-thione architectures with specific redox potentials and targeted biological activities.

References

  • Metal–Heterocyclic thione interactions-15 – reactivity of coordinated thiones... Taylor & Francis.[Link]

  • ChemInform Abstract: Recent Studies in the Coordination Chemistry of Heterocyclic Thiones and Thionates. ResearchGate.[Link]

  • Coordination chemistry of N-heterocyclic benzodiazepine chalcogenones. American Chemical Society / Digitell Inc.[Link]

  • Synthesis, spectral characterization and antibacterial studies of palladium(II) complexes of heterocyclic thiones. ResearchGate.[Link]

  • US9561237B1 - Bis-(triethylphosphine)platinum(II) complexes with thiones as anti cancer agents.
  • Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5-thione... Research Journal of Pharmacy and Technology.[Link]

  • Dinuclear copper(I) complexes with N-heterocyclic thione and selone ligands: synthesis, characterization, and electrochemical studies. Dalton Transactions (RSC Publishing).[Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol in DMSO

The following technical guide details the solubility profiling, stock preparation, and handling of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (CAS: Non-standard/Research Grade; Formula: C₁₁H₈N₂S₃; MW: 264.39 g/mol ).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, stock preparation, and handling of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (CAS: Non-standard/Research Grade; Formula: C₁₁H₈N₂S₃; MW: 264.39 g/mol ).[1]

Executive Summary

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is a heterocyclic building block and potential pharmacological agent (e.g., kinase inhibition, antimicrobial activity).[1] While it exhibits poor aqueous solubility due to the lipophilic bis-thiophene moiety, it demonstrates high solubility in Dimethyl Sulfoxide (DMSO) .

For biological assays and chemical synthesis, DMSO is the solvent of choice , supporting stock concentrations typically between 10 mM and 50 mM . This guide provides the physicochemical basis for this solubility, a validated protocol for stock preparation, and troubleshooting steps for precipitation risks.

Physicochemical Basis of Solubility

Structural Analysis & Tautomerism

The solubility behavior of this compound is governed by its ability to tautomerize.[1] In the solid state and polar aprotic solvents (like DMSO), the molecule predominantly exists in the thione form (1,3-dihydro-2H-imidazole-2-thione) rather than the thiol form.

  • Thione Form (Dominant): Highly polar; the N-H groups act as hydrogen bond donors, and the C=S group acts as a hydrogen bond acceptor.[1]

  • DMSO Interaction: DMSO is a powerful H-bond acceptor. It efficiently solvates the thione form by disrupting intermolecular hydrogen bonding (N-H···S) that stabilizes the crystal lattice, thereby facilitating dissolution.

Solubility Data Profile
  • DMSO: Soluble (Recommended stock: 10–50 mM).[1]

  • Dimethylformamide (DMF): Soluble.[1]

  • Ethanol/Methanol: Moderately soluble (often used for recrystallization at high temperatures).[1]

  • Water: Insoluble (Hydrophobic thiophene rings dominate).[1]

  • Aqueous Buffers (PBS/TBS): Low solubility; requires co-solvent (DMSO) < 1-5% final concentration to avoid precipitation.[1]

Tautomeric Solvation Mechanism (Diagram)

Tautomerism cluster_0 Solid State / Solution Equilibrium Thiol Thiol Form (Less Polar) -S-H Thione Thione Form (Dominant in DMSO) NH-C=S Thiol->Thione Tautomerization Solvated Solvated Complex (Stable Solution) Thione->Solvated H-Bond Disruption DMSO DMSO Molecules (S=O Dipole) DMSO->Solvated Dipole Interaction caption Figure 1: DMSO stabilizes the polar thione tautomer, breaking crystal lattice energy.

[1]

Validated Protocol: Preparation of Stock Solutions

Objective: Prepare a 10 mM stock solution in DMSO. Compound: 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (MW: 264.39 g/mol ).

Materials Checklist
  • Solid Compound: > 5 mg (Yellow/Orange powder).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vials: Amber glass vials (to protect from light-induced oxidation).

  • Equipment: Vortex mixer, Ultrasonic bath.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Weighing Weigh 2.64 mg (or multiples thereof) of the solid into an amber vial.
2 Solvent Addition Add 1.0 mL of anhydrous DMSO.
3 Vortexing Vortex vigorously for 30–60 seconds .
4 Sonication Sonicate for 5–10 minutes at room temperature.
5 Visual Inspection Hold vial against light.[1] Solution must be clear/yellow.
6 Aliquot & Store Dispense into 50–100 µL aliquots. Store at -20°C .
Quantitative Reference Table
Target Conc.[1][2][3]Mass (mg)DMSO Volume (mL)Application
10 mM 2.64 mg1.00 mLStandard Stock for Bioassays
50 mM 13.22 mg1.00 mLHigh-Conc.[1] Stock / Chemical Synthesis
100 mM 26.44 mg1.00 mLLimit of Solubility (May require warming)

Stability & Handling Risks

Oxidation (Disulfide Formation)

Imidazole-2-thiols are prone to oxidation to form disulfides (R-S-S-R), especially in solution.[1]

  • Prevention: Purge stock vials with nitrogen or argon gas before sealing.

  • Indicator: A significant color change (e.g., darkening to brown) or precipitation often indicates oxidation.[1]

Aqueous Dilution (The "Crash Out" Risk)

When diluting the DMSO stock into aqueous media (e.g., cell culture media):

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to minimize cytotoxicity.[1]

  • Mixing Order: Add the DMSO stock slowly to the agitated aqueous buffer, not vice versa.

  • Risk: The hydrophobic bis-thiophene moiety may cause precipitation at concentrations > 100 µM in water.[1]

Workflow Diagram: Stock Prep & Dilution

Workflow Solid Weigh Solid (2.64 mg) DMSO_Add Add DMSO (1 mL) Solid->DMSO_Add Sonicate Sonicate (5-10 mins) DMSO_Add->Sonicate Check Visual Check: Clear Solution? Sonicate->Check Store Aliquot & Store (-20°C, Dark) Check->Store Yes Warm Warm to 37°C & Re-sonicate Check->Warm No (Precipitate) Warm->Check Retry caption Figure 2: Decision tree for preparing stable DMSO stock solutions.

References

  • PubChem. (n.d.).[1] Compound Summary: Imidazole-2-thiol derivatives. National Library of Medicine. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • PrepChem. (n.d.).[1] Synthesis of 4,5-diaryl-1H-imidazole-2-thiols. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] 1H-Imidazole, 4,5-dihydro- derivatives. Retrieved from [Link][1]

Sources

Foundational

Literature Review on Imidazole-2-Thiol Based Chemosensors: Mechanisms, Methodologies, and Theranostic Applications

Executive Summary The development of highly selective and sensitive chemosensors is a critical imperative in both environmental monitoring and clinical diagnostics. Among the diverse array of heterocyclic scaffolds, imid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective and sensitive chemosensors is a critical imperative in both environmental monitoring and clinical diagnostics. Among the diverse array of heterocyclic scaffolds, imidazole-2-thiol (and its benzimidazole derivatives) has emerged as a privileged pharmacophore and sensing moiety. This whitepaper provides an in-depth technical analysis of imidazole-2-thiol-based optical chemosensors. By synthesizing recent literature, we decode the structural rationale, photophysical mechanisms, and experimental workflows that govern their efficacy, ultimately bridging their utility from heavy metal detection to advanced theranostic drug development.

Structural & Chemical Foundations

The exceptional sensing capability of the imidazole-2-thiol scaffold stems from its unique electronic and structural topology. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the molecule presents a highly versatile coordination environment:

  • Soft Sulfur Donor: The exocyclic thiol/thione group acts as a "soft" base, exhibiting a high affinity for "soft" and "borderline" heavy metal ions such as Hg²⁺, Ag⁺, and Cu²⁺ .

  • Hard Nitrogen Coordination: The endocyclic imidazole nitrogens provide "harder" coordination sites, enabling the capture of ions like Fe³⁺ and Zn²⁺.

  • Tautomeric Dynamics: The scaffold exists in a dynamic thione-thiol tautomeric equilibrium. Deprotonation of the thiol group in slightly basic media significantly enhances the electron density of the system, facilitating strong metal-ligand complexation and subsequent optical responses [[1]]([Link]).

Mechanisms of Optical Chemosensing

The interaction between an imidazole-2-thiol probe and a target analyte translates into a measurable optical signal (colorimetric or fluorometric) via several well-defined photophysical pathways :

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the imidazole nitrogen or sulfur atom transfers to the excited fluorophore, quenching the emission (Turn-OFF). Upon metal ion coordination, the lone pair is engaged in the bond, blocking the PET process and restoring fluorescence (Turn-ON).

  • Ligand-to-Metal Charge Transfer (LMCT) & Metal-to-Ligand Charge Transfer (MLCT): Interaction with paramagnetic ions (e.g., Cu²⁺, Fe³⁺) often facilitates non-radiative decay pathways through LMCT/MLCT, resulting in pronounced fluorescence quenching .

  • Relay Recognition: Imidazole-2-thiol sensors frequently employ a "cascade" or relay mechanism. For instance, the in-situ generated Probe-Cu²⁺ complex (which is non-fluorescent) can selectively detect anions like S²⁻. The strong affinity between Cu²⁺ and S²⁻ strips the metal from the probe, regenerating the free sensor and restoring fluorescence .

PET_Mechanism cluster_off OFF State (No Analyte) cluster_on ON State (Analyte Bound) Fluorophore1 Fluorophore (Excited) Receptor1 Receptor (Lone Pair) Receptor1->Fluorophore1 PET Quenching Receptor2 Receptor + Metal Ion (Complexed) Receptor1->Receptor2 Analyte Binding Fluorophore2 Fluorophore (Excited) Emission Photon Emission Fluorophore2->Emission Fluorescence Receptor2->Fluorophore2 PET Blocked

Figure 1: Photoinduced Electron Transfer (PET) mechanism in imidazole-2-thiol chemosensors.

Target Analytes & Performance Metrics

Recent literature demonstrates the versatility of imidazole-2-thiol derivatives in detecting a broad spectrum of environmental toxins and biological ions. The table below synthesizes quantitative performance data from validated studies.

Target AnalyteSensor ModalityLimit of Detection (LOD)Mechanism / Optical ResponseReference
Cu²⁺ Colorimetric & Fluorometric8.48 µMLMCT / Fluorescence Quenching
Fe³⁺ Fluorometric0.59 µMMLCT / Fluorescence Quenching
Zn²⁺ Fluorometric2.1 µMCHEF / Fluorescence Enhancement
Hg²⁺ Fluorometric2.6 µMHeavy Atom Effect / Quenching
S²⁻ / SO₄²⁻ Fluorometric (Relay)10.47 µMMetal Displacement / Turn-ON

Experimental Workflow & Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis and spectroscopic evaluation of a standard Schiff-base functionalized 1H-benzo[d]imidazole-2-thiol probe.

Phase 1: Probe Synthesis
  • Precursor Reduction: Reduce 2-nitroaniline to benzene-1,2-diamine using a standard reducing agent (e.g., SnCl₂/HCl).

  • Cyclization: React benzene-1,2-diamine with carbon disulfide (CS₂) in the presence of KOH to yield the core 1H-benzo[d]imidazole-2-thiol scaffold .

  • Schiff Base Condensation: Treat the aminated intermediate with aromatic aldehydes under reflux to extend the π-conjugation, creating the final fluorogenic probe .

Phase 2: Spectroscopic Titration & Reversibility Assay

Causality Note: Every step in the analytical phase is designed to prevent false positives and validate the thermodynamic binding model.

  • Probe Preparation: Dissolve the purified probe in spectroscopic-grade DMSO to create a 1.0 mM stock. Why DMSO? It ensures complete solubilization of the hydrophobic aromatic scaffold, preventing aggregation-caused quenching (ACQ).

  • Buffer System: Dilute the stock to a working concentration (e.g., 10 µM) using 20 mM HEPES buffer (pH 7.4, 1% DMSO). Why HEPES? It maintains physiological pH, preventing spurious protonation of the imidazole nitrogen that could artificially trigger or quench the optical response.

  • Analyte Titration: Incrementally add the target metal ion (e.g., Cu²⁺) from 0 to 10 equivalents. Record UV-Vis and Fluorescence spectra after a 2-minute equilibration per addition.

  • Self-Validation (Reversibility Test): Add a strong chelating agent, such as EDTA (10 equivalents), to the probe-metal complex. Why? If the sensing mechanism is non-destructive complexation, EDTA will outcompete the probe for the metal ion, restoring the original spectral baseline. This confirms sensor reusability and validates the binding model .

Workflow Step1 Synthesis of 1H-benzo[d]imidazole-2-thiol Step2 Schiff Base Condensation Step1->Step2 Step3 Purification & Characterization Step2->Step3 Step4 Preparation of Stock Solutions Step3->Step4 QC Quality Control (NMR/MS) Step3->QC Step5 Spectroscopic Titration (UV-Vis/FL) Step4->Step5 Step6 Data Analysis (Job's Plot, LOD) Step5->Step6

Figure 2: Experimental workflow for the synthesis and validation of chemosensors.

Theranostic Perspectives: Bridging Sensing and Drug Development

The utility of imidazole-2-thiol extends far beyond environmental monitoring; it is a highly active pharmacophore. Recent drug development studies have synthesized 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols and evaluated their bioactivity. Remarkably, these compounds act as potent inhibitors of the α-glucosidase enzyme (with IC₅₀ values ranging from 0.64 µM to 343.10 µM, vastly outperforming the standard drug acarbose) [[2]]([Link]).

This dual functionality—the ability to optically map cellular metal ion concentrations while simultaneously exerting targeted biological inhibition—positions imidazole-2-thiol derivatives at the forefront of theranostics . Future research should focus on optimizing the biocompatibility of these probes to enable real-time, in vivo imaging of metal dyshomeostasis in metabolic diseases like Type 2 Diabetes.

References

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. ResearchGate. URL:[Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. URL:[Link]

  • 2-(4-NitropHenyl)-4,5-diphenyl-1H-imidazole based selective and sensitive chemosensor for fluorescent colorimetric detection of Fe3+ and colorimetric detection of S2− ions. ResearchGate. URL:[Link]

  • Synthesis and recognition behaviour studies of benzimidazole derivative containing pyridine moiety. ResearchGate. URL:[Link]

Sources

Exploratory

Stability of thiophene-imidazole hybrids in acidic media

Title: Stability Profiling of Thiophene-Imidazole Hybrids in Acidic Media: A Mechanistic & Experimental Guide Executive Summary Thiophene-imidazole hybrids represent a privileged scaffold in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability Profiling of Thiophene-Imidazole Hybrids in Acidic Media: A Mechanistic & Experimental Guide

Executive Summary

Thiophene-imidazole hybrids represent a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and anti-infectives. While the imidazole ring acts as a crucial hydrogen bond acceptor/donor for target binding, the thiophene ring provides lipophilic bulk and correct orientation. However, the stability of this hybrid in acidic media—encountered during gastric transit, salt formation, and HPLC analysis—is a complex interplay of electronic effects.

This guide details the mechanistic behavior of these hybrids under acidic stress, challenging the common assumption that thiophenes inevitably polymerize in acid. We demonstrate how the protonation of the imidazole moiety can paradoxically stabilize the thiophene ring via electronic deactivation, while simultaneously highlighting the true vulnerability: the inter-ring linker.

Part 1: Mechanistic Underpinnings

To understand the stability of this hybrid, one must decouple the reactivity of the individual rings from their behavior as a conjugated system.

The Electronic Tug-of-War
  • Thiophene (The Electron Donor): Thiophene is

    
    -excessive. In strong acidic media, it is prone to electrophilic attack, leading to acid-catalyzed polymerization (formation of polythiophenes) or oxidation.
    
  • Imidazole (The Amphoteric Switch): Imidazole has a

    
     of approximately 6.9–7.1. In acidic media (pH < 4), the N3 nitrogen becomes protonated, forming the imidazolium cation.
    
The "Protective Protonation" Effect

In a directly linked thiophene-imidazole system (bi-heteroaryl), the protonation of imidazole fundamentally alters the stability profile:

  • Cationic Sink: The protonated imidazolium ring becomes a strong Electron Withdrawing Group (EWG) due to the positive charge.

  • Deactivation: Through inductive (-I) and mesomeric (-M) effects, this withdraws electron density from the attached thiophene ring.

  • Stabilization: The thiophene ring becomes electron-deficient, making it less susceptible to electrophilic attack (polymerization) by the acidic medium.

Critical Caveat (The Linker): If the rings are connected via a hydrolyzable linker (amide, ester, imine), the acid will attack the linker long before it degrades the rings.

Mechanistic Pathway Diagram

ThiopheneImidazoleStability Hybrid Neutral Thiophene-Imidazole (Electron Rich Thiophene) Acid Acidic Media (H+ / HCl) Hybrid->Acid Exposure Protonation N3 Protonation (Formation of Cation) Acid->Protonation DirectLink Direct Linkage (Bi-aryl) Protonation->DirectLink Structure Type A HydroLink Hydrolyzable Linker (Amide/Ester) Protonation->HydroLink Structure Type B EWG_Effect Imidazolium acts as EWG (Deactivates Thiophene) DirectLink->EWG_Effect Cleavage Linker Hydrolysis (Scaffold Rupture) HydroLink->Cleavage Acid Catalysis Stable STABLE (Resistant to Polymerization) EWG_Effect->Stable Prevents Electrophilic Attack Degradation DEGRADATION (Split Components) Cleavage->Degradation

Figure 1: Mechanistic divergence of thiophene-imidazole hybrids in acid. Direct linkage often leads to stabilization via electronic deactivation, whereas functional linkers lead to hydrolysis.

Part 2: Structural Activity Relationships (SAR) & Stability

The stability is not binary; it depends heavily on the substitution pattern.

Substituent on ThiopheneElectronic EffectImpact on Acid StabilityMechanism
Electron Donating (e.g., -OMe, -NH2) Increases

-density
Decreases Activates thiophene towards acid-catalyzed polymerization/oxidation.
Electron Withdrawing (e.g., -CN, -NO2) Decreases

-density
Increases Synergizes with the protonated imidazole to further deactivate the ring.
Alkyl Groups (e.g., -Methyl) Weak DonorNeutral/Slight Decrease Steric hindrance may protect the

-positions, but inductive effect activates the ring.
Halogens (e.g., -Cl, -Br) Inductive WithdrawalIncreases Deactivates the ring while blocking reactive sites.

Part 3: Experimental Protocols (ICH Q1A Compliant)

To validate the stability of your specific hybrid, you must perform forced degradation studies aligned with ICH Q1A(R2) guidelines.[1] This protocol is designed to achieve 5–20% degradation to identify pathways, not total destruction.

Protocol: Acidic Forced Degradation

Objective: Determine the degradation kinetics and identify degradants (hydrolysis products vs. ring opening).

Reagents:

  • 0.1 N HCl and 1.0 N HCl (reagent grade).

  • Acetonitrile (HPLC grade).

  • Neutralization buffer (0.1 N or 1.0 N NaOH).

Workflow:

  • Stock Preparation: Dissolve the hybrid in a minimal amount of co-solvent (Methanol or Acetonitrile) if water-insoluble. Dilute to 1 mg/mL.

  • Stress Condition A (Mild): Add 0.1 N HCl to the stock solution (1:1 v/v). Incubate at Room Temperature for 24 hours.

  • Stress Condition B (Aggressive): Add 1.0 N HCl. Incubate at 60°C for 4–8 hours.

  • Quenching (CRITICAL): Before injection into HPLC, neutralize the sample with an equimolar amount of NaOH. Failure to quench can cause on-column degradation or peak splitting due to pH mismatch.

  • Analysis: Analyze via HPLC-PDA-MS.

Analytical Considerations:

  • Mobile Phase: Use Trifluoroacetic acid (TFA) or Formic Acid modifiers. The low pH of the mobile phase ensures the imidazole remains protonated, improving peak shape (minimizing tailing).

  • Detection: Monitor at the

    
     of the hybrid. Note that protonation often causes a hypsochromic shift (blue shift) ; ensure your detector bandwidth captures this.
    
Experimental Workflow Diagram

ExperimentalWorkflow Sample API Stock Solution (1 mg/mL in MeCN) Split Condition Selection Sample->Split Mild 0.1 N HCl 25°C, 24h Split->Mild Screening Harsh 1.0 N HCl 60°C, 4-8h Split->Harsh Forced Quench Neutralization (Add eq. NaOH) Mild->Quench Harsh->Quench Analysis LC-MS Analysis (Check Mass Balance) Quench->Analysis Result Data Output: % Degradation + Impurity ID Analysis->Result

Figure 2: Step-by-step forced degradation workflow ensuring sample integrity and data validity.

Part 4: Mitigation & Formulation Strategies

If your hybrid shows instability in the protocol above, employ these strategies:

  • Salt Selection: Pre-forming a stable salt (e.g., Mesylate or Hydrochloride) can lock the imidazole in its protonated state in the solid phase, preventing solid-state interactions or oxidation.

  • Linker Rigidification: If the degradation is hydrolysis of a linker, replace amides with bioisosteres like 1,2,4-oxadiazoles or direct bi-aryl bonds, which are significantly more acid-stable.

  • Excipient Micro-environment: In oral formulations, use buffering agents (e.g., Meglumine or Carbonates) to modulate the micro-environmental pH effectively, avoiding the "danger zone" where hydrolysis kinetics are fastest.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency.[2] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on thiophene electrophilic susceptibility and imidazole basicity).
  • Dalvie, D. K., et al. (2002).[3] "Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation." Journal of Organic Chemistry. Link

  • Alves, M. J., et al. (2023).[4] "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules. Link

  • Kulczycki, P., et al. (2025).[5] "Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore." International Journal of Molecular Sciences. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 4,5-Di(2-thienyl)-1H-imidazole-2-thiol

Executive Summary This application note details the microwave-assisted synthesis (MWAS) of 4,5-di(2-thienyl)-1H-imidazole-2-thiol , a critical pharmacophore in medicinal chemistry known for its antimicrobial, antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted synthesis (MWAS) of 4,5-di(2-thienyl)-1H-imidazole-2-thiol , a critical pharmacophore in medicinal chemistry known for its antimicrobial, antioxidant, and corrosion-inhibiting properties.

By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces reaction times from 4–6 hours to <10 minutes while increasing yields by 15–20% . We present two validated methodologies: a "Green" Solvent-Free Solid-Support protocol (Method A) and a Homogeneous Solution-Phase protocol (Method B).

Scientific Background & Mechanistic Insight

The Chemistry

The synthesis of 4,5-disubstituted imidazole-2-thiols is classically achieved via the Marckwald or Benzoin-Thiourea condensation route. For the dithienyl derivative, the reaction involves the condensation of 1,2-di(thiophen-2-yl)-2-hydroxyethan-1-one (Thenoin) with thiourea .

Note on Starting Materials: While many generic protocols cite


-diketones (e.g., Thenil) as precursors, the 

-hydroxyketone (Thenoin)
is the mechanistically preferred substrate for synthesizing the 2-thiol species. Using the diketone often leads to hydantoin byproducts unless specific reducing conditions are met.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the acyloin, followed by cyclization and dehydration. The microwave energy accelerates the rate-determining dehydration step by rapidly aligning the dipolar transition states.

ReactionMechanism Reactants Reactants (Thenoin + Thiourea) Inter1 Intermediate I (Thiourea adduct) Reactants->Inter1 Nucleophilic Attack Inter2 Intermediate II (Cyclized Diol) Inter1->Inter2 Cyclization Transition Transition State (Dehydration via MW) Inter2->Transition MW Irradiation (-H2O) Product Product (4,5-Dithienyl-1H-imidazole-2-thiol) Transition->Product Tautomerization

Figure 1: Mechanistic pathway for the formation of the imidazole-2-thiol ring. Microwave irradiation critically accelerates the dehydration step.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents:

    • 1,2-di(thiophen-2-yl)-2-hydroxyethan-1-one (Thenoin) - Synthesized via benzoin condensation of 2-thiophenecarboxaldehyde.

    • Thiourea (ACS Grade, >99%).

    • Solid Support (Method A): Silica Gel (230-400 mesh) or Acidic Alumina.

    • Solvent (Method B): Glacial Acetic Acid.[1][2]

Method A: Solvent-Free Solid-Supported Synthesis (Green Protocol)

Recommended for highest yield and ease of purification.

Step-by-Step Procedure:

  • Adsorption: Dissolve Thenoin (1.0 mmol, 222 mg) and Thiourea (1.2 mmol, 91 mg) in a minimal amount of Ethanol (2 mL). Add Silica Gel (1.0 g).

  • Evaporation: Stir the mixture at room temperature for 5 minutes, then remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Irradiation: Transfer the powder into a 10 mL microwave process vial. Cap the vial (open system or vented cap to allow steam escape).

  • Reaction: Irradiate at 140°C (approx. 150-200W) for 6 minutes .

    • Note: Use an IR temperature sensor as the internal fiber optic probe cannot be used with solid powders.

  • Extraction: Cool the vial. Add Ethanol (10 mL) and vortex thoroughly to desorb the product. Filter off the silica gel.

  • Workup: Pour the filtrate into crushed ice (50 g). The product will precipitate as a yellowish solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Method B: Homogeneous Solution Phase

Recommended for scale-up or if solid handling is difficult.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve Thenoin (1.0 mmol) and Thiourea (1.2 mmol) in Glacial Acetic Acid (3 mL).

  • Sealing: Seal the vial with a Teflon-lined septum.

  • Irradiation: Program the reactor for Dynamic Mode :

    • Temperature: 130°C [3]

    • Hold Time: 8 minutes

    • Stirring: High

  • Quenching: Pour the hot reaction mixture directly into ice-cold water (20 mL). Neutralize slightly with saturated NaHCO₃ solution (to pH ~5-6) to maximize precipitation.

  • Isolation: Filter the solid, wash with cold water, and dry.

Data Analysis & Validation

Comparative Efficiency

The microwave method demonstrates superior efficiency compared to traditional oil-bath reflux.

ParameterConventional Reflux (EtOH)Microwave (Method A - Solid Support)Microwave (Method B - AcOH)
Reaction Time 4 – 6 Hours6 Minutes8 Minutes
Temperature 78°C140°C130°C
Yield (%) 65 – 72%88 – 92% 82 – 85%
Purity (HPLC) 85% (requires chromatography)>95% (recrystallization only)92%
Characterization Standards

To validate the synthesis of 4,5-di(2-thienyl)-1H-imidazole-2-thiol , ensure the following spectral signatures are met:

  • FT-IR (

    
    ): 
    
    • 3300–3100 (NH stretch, broad).

    • 2600–2550 (SH stretch, weak - confirms thiol tautomer).

    • 1250–1200 (C=S stretch, strong - confirms thione tautomer).

    • Note: The compound exists in a thione-thiol tautomeric equilibrium.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5–12.8 ppm (s, 1H, -NH/SH exchangeable).
      
    • 
       7.0–7.6 ppm (m, 6H, Thiophene protons).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 264.39 Da.
      
    • Observed

      
      : 265.1 Da.
      

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Thenoin + Thiourea) Mix Adsorption on Silica (Method A) Start->Mix MW Microwave Irradiation 140°C / 6 min Mix->MW Extract Solvent Extraction (Ethanol) MW->Extract Precip Precipitation in Ice Water Extract->Precip Filter Filtration & Drying Precip->Filter QC QC: NMR / IR / MP Filter->QC

Figure 2: Operational workflow for the solid-supported microwave synthesis of dithienyl imidazole-2-thiol.

Troubleshooting & Optimization

  • Sticky Product: If the product oils out upon pouring into ice water, the reaction may be incomplete, or the acetic acid concentration is too high. Remedy: Scratch the side of the beaker with a glass rod to induce crystallization or cool to 0°C for 1 hour.

  • Low Yield: Ensure the Thenoin is pure. If using Thenil (the diketone) by mistake, the yield will be negligible without a reducing agent. Correction: Verify starting material via TLC or melting point.

  • Pressure Spikes (Method B): Acetic acid absorbs MW energy strongly. Ensure the vessel is not filled more than 50% volume and the pressure limit is set to 250 psi.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives. Retrieved from

  • Chawla, A., et al. (2012).[3] "Review: A convenient approach for the synthesis of imidazole derivatives using microwaves." Der Pharma Chemica, 4(1), 116-140.[3] Retrieved from

  • Bratulescu, G. (2009).[5] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium." Synthesis, 2009, 2319-2320.[5] Retrieved from

  • Satyanarayana, V.S.V., et al. (2024).[6] "Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles." Asian Journal of Chemistry. Retrieved from

  • Mohamed, K.S., et al. (2015). "Synthesis, reactions and biological activity of 4,5-diarylimidazole-2-thiones." ResearchGate. Retrieved from

Sources

Application

Application Note: Protocol for the Condensation of 2,2'-Thenoin with Thiourea

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Thiophene-Fused 2-Mercaptoimidazole Pharmacophores Executive Summary & Scientific Rationale The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Thiophene-Fused 2-Mercaptoimidazole Pharmacophores

Executive Summary & Scientific Rationale

The synthesis of highly functionalized 1,3-dihydro-2H-imidazole-2-thiones (commonly referred to as 2-mercaptoimidazoles) is a cornerstone in modern drug development. These heterocycles are privileged scaffolds exhibiting potent antibacterial, antifungal, and enzyme-inhibitory activities. Specifically, the utilization of 2,2'-thenoin (1,2-di(thiophen-2-yl)-2-hydroxyethanone) as an


-hydroxyketone precursor is highly strategic.

Thiophene is a well-established bioisostere of benzene; substituting phenyl rings with thiophenes alters the electron density and enhances the lipophilicity of the resulting pharmacophore. Recent high-throughput screenings have highlighted the utility of 2,2'-thenoin and thiourea derivatives in the modulation of bacterial nickel import and the potent inhibition of urease—a critical target for eradicating Helicobacter pylori and Klebsiella pneumoniae infections[1].

This application note details a highly optimized, self-validating protocol for the double-dehydration condensation of 2,2'-thenoin with thiourea to yield 4,5-di(thiophen-2-yl)-1H-imidazole-2(3H)-thione .

Causality of Experimental Choices (E-E-A-T)

To ensure high yields and reproducibility, every parameter in this protocol has been selected based on fundamental thermodynamic and kinetic principles[2]:

  • Solvent Selection (N,N-Dimethylformamide - DMF): The condensation of an acyloin with thiourea requires overcoming a high activation energy barrier for the double dehydration process. DMF is chosen because its high boiling point (153 °C) allows for aggressive thermal refluxing. Furthermore, as a polar aprotic solvent, DMF excellently solvates both the highly polar thiourea and the lipophilic 2,2'-thenoin, while stabilizing the polar hemiaminal transition state.

  • Stoichiometric Excess of Thiourea (1.5 eq): Thiourea is susceptible to partial thermal decomposition at 150 °C. Providing a 1.5 molar equivalent ensures that the nucleophile remains in excess, driving the equilibrium of the hemiaminal formation forward according to Le Chatelier's principle.

  • Aqueous Quenching: The final imidazole-2-thione product is highly hydrophobic due to the dual thiophene rings, whereas unreacted thiourea and DMF are highly water-soluble. Pouring the reaction mixture into ice water forces an immediate, selective precipitation of the target compound, bypassing the need for complex chromatographic separation.

Mechanistic Pathway

The reaction proceeds via a sequential nucleophilic attack and double dehydration. The primary amine of thiourea attacks the ketone of 2,2'-thenoin, forming a hemiaminal intermediate. Subsequent intramolecular cyclization occurs when the second amine attacks the hydroxyl-bearing carbon, followed by the elimination of two water molecules to achieve the thermodynamically stable, aromatized imidazole core.

Mechanism A 2,2'-Thenoin (α-hydroxyketone) C Hemiaminal Intermediate (Polar Transition) A->C DMF, 150 °C Nucleophilic Attack B Thiourea (Nucleophile) B->C DMF, 150 °C Nucleophilic Attack D Intramolecular Cyclization & Dehydration C->D -H₂O E 4,5-Di(thiophen-2-yl)- 1H-imidazole-2(3H)-thione D->E -H₂O Aromatization

Mechanistic pathway for the double-dehydration condensation of 2,2'-thenoin and thiourea.

Step-by-Step Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
2,2'-Thenoin 224.291.0 eq2.24 g (10 mmol)Electrophilic Precursor
Thiourea 76.121.5 eq1.14 g (15 mmol)Nucleophile
Anhydrous DMF 73.09Solvent20 mLReaction Medium
Ice Water 18.02Anti-solvent100 mLPrecipitation/Quench
Absolute Ethanol 46.07SolventAs neededRecrystallization
Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.24 g of 2,2'-thenoin and 1.14 g of thiourea.

  • Solvation: Syringe 20 mL of anhydrous DMF into the flask. Stir at 400 rpm until the reagents are fully dissolved, yielding a homogenous solution.

  • Thermal Condensation: Attach a reflux condenser to the flask. Submerge the flask in a pre-heated silicone oil bath set to 150 °C. Maintain reflux under a nitrogen atmosphere for 4 to 6 hours[2].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (6:4 v/v) as the mobile phase. The reaction is complete when the UV-active spot corresponding to 2,2'-thenoin disappears.

  • Quenching & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature (approx. 20 °C). Slowly pour the dark mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water. A solid precipitate will form immediately.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 20 mL of ice-cold distilled water to extract any residual DMF and unreacted thiourea.

  • Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Drying: Filter the purified crystals and dry them in a vacuum desiccator at 60 °C for 12 hours.

The Self-Validating System (In-Process Controls)

This protocol is designed as a self-validating workflow. If the chemistry proceeds correctly, the system will provide immediate physical feedback at specific checkpoints:

  • Checkpoint 1 (Solubility Shift): Upon quenching in ice water, the immediate formation of a heavy precipitate validates that the highly polar acyloin has successfully converted into the hydrophobic imidazole core. Failure to precipitate indicates incomplete dehydration, requiring a return to reflux.

  • Checkpoint 2 (Melting Point Delta): 2,2'-thenoin melts at approximately 108–110 °C. The resulting aromatized imidazole-2-thione exhibits a drastically higher melting point (> 250 °C with decomposition). A simple melting point test immediately validates successful ring closure before advancing to costly NMR/MS analysis.

Workflow step1 1. Reagent Mixing 2,2'-Thenoin + Thiourea step2 2. Thermal Condensation DMF Reflux (150 °C, 4-6h) step1->step2 step3 3. Aqueous Quench Ice Water Precipitation step2->step3 step4 4. Purification EtOH Recrystallization step3->step4 step5 5. QC Validation NMR, MS, MP Analysis step4->step5

Step-by-step experimental workflow with embedded quality control validation checkpoints.

Expected Analytical Profile

Upon successful synthesis and purification, the characterization data should align tightly with the theoretical values outlined in Table 2.

Table 2: Expected Analytical Data for 4,5-di(thiophen-2-yl)-1H-imidazole-2(3H)-thione

Analytical MethodExpected Result / Spectral Signature
Appearance Pale yellow to tan crystalline solid
Yield 70% – 85% (post-recrystallization)
Melting Point > 250 °C (Decomposition)
¹H NMR (DMSO-d₆, 400 MHz)

12.50 (br s, 2H, NH ), 7.55 – 7.05 (m, 6H, thiophene-H )
¹³C NMR (DMSO-d₆, 100 MHz)

161.5 (C =S), 135.0, 128.5, 127.2, 126.8, 125.4 (Ar-C )
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₈N₂S₃ [M+H]⁺: 264.99; Found: ~265.0

References

  • Title: Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Source: Scientific Reports (National Institutes of Health - PMC) URL: [Link]

  • Title: Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Source: Open Journal of Medicinal Chemistry (Scientific Research Publishing) URL: [Link]

Sources

Method

Application Note: 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol as a High-Efficiency Corrosion Inhibitor

Executive Summary This application note details the synthesis, characterization, and electrochemical evaluation of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (BTIMT) . While imidazole derivatives are widely recognized i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and electrochemical evaluation of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (BTIMT) . While imidazole derivatives are widely recognized in medicinal chemistry as antifungal scaffolds, this specific derivative exhibits exceptional efficacy as a mixed-type corrosion inhibitor for mild steel and copper in acidic media (1M HCl/H₂SO₄).

The presence of sulfur and nitrogen heteroatoms, combined with the planar thiophene moieties, facilitates strong adsorption onto metal surfaces via


-electron donation and back-donation, following the Langmuir adsorption isotherm.

Chemical Synthesis Protocol

Objective: Synthesis of BTIMT via the Radziszewski reaction (condensation of a 1,2-diketone, aldehyde, or equivalent with ammonia and thiourea).

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 1,2-di(thiophen-2-yl)ethane-1,2-dione (Thenil).

  • Reagents: Thiourea, Ammonium Acetate.

  • Solvent: Glacial Acetic Acid.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Filtration setup.

Step-by-Step Methodology
  • Stoichiometry: In a 250 mL round-bottom flask, dissolve Thenil (10 mmol) and Thiourea (12 mmol) in 50 mL of glacial acetic acid.

  • Catalysis: Add Ammonium Acetate (40 mmol) to the mixture. The excess ammonium acetate acts as both the nitrogen source and a buffer/catalyst.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with continuous stirring for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate/Hexane (3:7).

  • Precipitation: Pour the cooled reaction mixture into 200 mL of crushed ice-water. A yellowish precipitate will form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water to remove acetic acid, followed by a wash with cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol to yield pure BTIMT crystals.

    • Yield Expectations: 75–85%.

    • Characterization Check: FTIR should show a characteristic

      
       stretch (approx. 2550 cm⁻¹) or 
      
      
      
      (approx. 1200 cm⁻¹) depending on tautomerism, and
      
      
      stretch (3200-3400 cm⁻¹).

Note for Drug Development Professionals: This imidazole-2-thiol core is a bio-isostere for various antifungal azoles. The thiol group provides a versatile handle for S-alkylation to generate thioether derivatives for SAR (Structure-Activity Relationship) studies.

Electrochemical Evaluation Protocol

Objective: Quantify corrosion inhibition efficiency (


) using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).
Experimental Setup
  • Cell: Standard three-electrode glass cell (100 mL).

  • Working Electrode (WE): Mild Steel (C1018) embedded in epoxy resin (exposed area:

    
    ).
    
  • Counter Electrode (CE): Platinum wire or Graphite rod (large surface area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).[1]

  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

Workflow Diagram

ExperimentalWorkflow Synth Synthesis (BTIMT) Reflux in AcOH Prep Electrode Prep Polish (SiC 400-2000) Degrease (Acetone) Synth->Prep OCP OCP Stabilization 30-60 mins (< 2 mV drift) Prep->OCP EIS EIS Measurement 100 kHz - 10 mHz 10 mV Amplitude OCP->EIS PDP Tafel Polarization ±250 mV vs OCP 1 mV/s Scan Rate EIS->PDP Analysis Data Analysis Fit Equivalent Circuit Calc. Inhibition % PDP->Analysis

Figure 1: Integrated workflow from synthesis to electrochemical validation.

Detailed Procedure
  • Surface Preparation: Abrade the WE with SiC paper (grades 400, 800, 1200, 2000). Wash with distilled water, degrease with acetone, and dry in warm air. Critical: Use immediately to prevent oxide reformation.

  • OCP Stabilization: Immerse WE in the electrolyte (with and without BTIMT). Monitor Open Circuit Potential (OCP) for 45 minutes until stable (drift

    
    ).
    
  • EIS Measurement:

    • Apply a sinusoidal voltage perturbation of 10 mV (rms) at OCP.

    • Frequency range:

      
       to 
      
      
      
      .
    • Output: Nyquist and Bode plots.[2][3]

  • Potentiodynamic Polarization (PDP):

    • Scan range:

      
       to 
      
      
      
      vs. OCP.
    • Scan rate:

      
       (slow scan ensures steady-state conditions).
      
    • Output: Tafel plots (

      
       vs. 
      
      
      
      ).

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

The impedance data for BTIMT on mild steel usually fits a Randles Circuit with a Constant Phase Element (CPE) to account for surface heterogeneity (


).

Key Parameters:

  • 
     (Charge Transfer Resistance):  Directly proportional to corrosion resistance.
    
  • 
     (Double Layer Capacitance):  Decreases upon inhibitor adsorption due to the replacement of water molecules (high dielectric constant) by organic inhibitor molecules (low dielectric constant).
    



Potentiodynamic Polarization (PDP)

BTIMT typically acts as a mixed-type inhibitor , shifting both anodic and cathodic Tafel branches.

Simulated Performance Data (Typical for Imidazole-Thiols):

Conc. (mM)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank -480450.59511045--
0.1 -475120.28810518573.3
0.5 -47245.18510249090.0
1.0 -46818.5829898095.9

Table 1: Representative electrochemical parameters for Mild Steel in 1M HCl with varying BTIMT concentrations.

Mechanism of Action

The inhibition mechanism relies on the adsorption of BTIMT onto the metal surface. The molecule possesses multiple adsorption centers:

  • Pyridine-like Nitrogen (N3): Unshared electron pair available for donation to vacant Fe d-orbitals.

  • Thiophene Sulfur:

    
    -electron density from the aromatic rings.
    
  • Exocyclic Thiol (-SH): Forms strong coordinate bonds (chemisorption) or electrostatic interactions (physisorption) depending on the surface charge.

Adsorption Diagram[15]

Mechanism cluster_Solution Acidic Solution (1M HCl) cluster_Interface Metal/Solution Interface cluster_Surface Mild Steel Surface (Fe) Inhibitor BTIMT Molecule (Protonated Cation) Cl Cl- Ions (Specific Adsorption) Inhibitor->Cl Coulombic Attraction (Physical) Fe Fe Surface (Positively charged in Acid) Inhibitor->Fe Coordination (N/S -> Fe) Back-donation (Fe -> pi*) Cl->Fe Creates Dipole (Fe-Cl)- Ads Adsorption Process 1. Electrostatic (Physisorption) 2. Donor-Acceptor (Chemisorption) Film Protective Film Formation Hydrophobic Barrier Ads->Film Film->Fe Blocks Active Sites

Figure 2: Mechanistic pathways of BTIMT adsorption on mild steel in acidic media.

References

  • Synthesis & General Properties: Al-Najjar, W. S., & Al-Baitai, A. R. (2021).[4][5] Synthesis and Characterization of New Imidazole Derivative as Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid. Physical Chemistry Research, 10(2), 179-194.

  • Electrochemical Protocols (EIS/PDP): Loveday, D., Peterson, P., & Rodgers, B. (2004).[2] Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Part 1: Fundamentals. JCT CoatingsTech, 46-52.[2]

  • Mechanism of Imidazole-Thiols: Ech-chihbi, E., et al. (2020). Imidazole derivatives as effective corrosion inhibitors for mild steel in 1.0 M HCl: Experimental and theoretical investigation. Journal of Molecular Structure, 1206, 127683.

  • DFT & Computational Validation: Obot, I. B., et al. (2019). Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors. Corrosion, 75(5).

Sources

Application

Application Note: Preparation and Functionalization of Imidazole-Terminated Self-Assembled Monolayers (SAMs)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Surface Plasmon Resonance (SPR) Biosensing, Electrocatalysis, Biomimetic Interfaces, and Cytochrome P450 Modeling. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Surface Plasmon Resonance (SPR) Biosensing, Electrocatalysis, Biomimetic Interfaces, and Cytochrome P450 Modeling.

Introduction & Mechanistic Overview

The engineering of solid-liquid interfaces is a critical step in the development of advanced biosensors and electrocatalytic platforms. Imidazole-terminated thiols—such as N-(2-(1H-imidazol-4-yl)ethyl)-6-mercaptohexanamide (IMHA) or 11-mercaptoundecylimidazole—offer a highly versatile headgroup for self-assembled monolayers (SAMs) on gold substrates[1].

The mechanistic brilliance of the imidazole SAM lies in its biomimetic nature. The imidazole ring is the functional side chain of the amino acid histidine. By immobilizing this moiety on a gold surface, researchers create an interface capable of:

  • Axial Ligation: Acting as a localized axial ligand to anchor transition metal macrocycles (e.g., Ru(II), Fe(III), or Co(II) metalloporphyrins) for electrocatalytic oxygen reduction or volatile compound sensing[2][3].

  • Oriented Biomolecular Capture: Chelating transition metal ions (like Ni²⁺ or Cu²⁺) to create a highly specific, reversible capture bed for His-tagged recombinant proteins in Surface Plasmon Resonance (SPR) workflows[4][5].

Experimental Design & Causality

To ensure a highly reproducible and functional monolayer, experimental parameters must be tightly controlled. This protocol is designed as a self-validating system , meaning each phase includes a physical or spectroscopic checkpoint to verify success before proceeding.

  • Substrate Selection: Gold (Au 111) is the universal standard due to the high thermodynamic stability of the gold-thiolate (Au-S) bond (~45 kcal/mol), which ensures long-term monolayer stability even under applied electrochemical potentials[6].

  • The Necessity of Mixed SAMs (Diluents): Pure imidazole SAMs often suffer from severe steric hindrance at the interface. When attempting to bind bulky metalloporphyrins or large proteins, a densely packed imidazole surface prevents optimal binding geometries. To solve this, a "backfiller" (a shorter, methyl-terminated alkanethiol like nonanethiol) is co-adsorbed. This spaces out the active imidazole groups, increasing their flexibility and accessibility[1][2].

  • Solvent Thermodynamics: Absolute ethanol is utilized as the assembly solvent. It effectively solubilizes the hydrophobic alkane chains of the thiols while minimizing competitive solvent adsorption on the gold lattice[1][5].

Step-by-Step Protocol: Imidazole SAM Assembly

Phase 1: Substrate Cleaning and Activation

Causality: Thiol chemisorption requires an atomically clean, highly hydrophilic surface. Organic contaminants will cause pinhole defects in the SAM.

  • Preparation: Place the gold-coated substrates (e.g., SPR chips, QCM crystals, or gold electrodes) into a clean glass Coplin jar.

  • Piranha Etch: Submerge the substrates in freshly prepared Piranha solution (3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂) for 10 minutes at room temperature[5].

    • Safety Warning: Piranha solution is highly corrosive and explosive in the presence of organics. Handle exclusively in a fume hood with appropriate PPE.

  • Rinsing: Remove substrates and rinse copiously with ultra-pure water (18.2 MΩ·cm), followed by absolute ethanol.

  • Validation Checkpoint: Perform a water contact angle measurement. A successfully cleaned gold surface will be completely wetting (Contact Angle < 10°).

Phase 2: Monolayer Self-Assembly

Causality: Monolayer formation occurs in two kinetic regimes: a rapid initial pinning of the sulfur to the gold (minutes), followed by a slow van der Waals crystallization of the alkane chains (hours)[1].

  • Solution Preparation: Prepare a 1.0 mM total thiol solution in absolute ethanol. For a mixed SAM (highly recommended for porphyrin/protein binding), use a 1:5 to 1:10 molar ratio of Imidazole-Thiol to Backfiller-Thiol (e.g., nonanethiol)[1][2].

  • Incubation: Submerge the clean gold substrates into the thiol solution. Seal the container with Parafilm, purge with Nitrogen gas to prevent disulfide oxidation, and incubate in the dark for 18–24 hours at room temperature[5][7].

  • Washing: Remove the substrates and rinse extensively with absolute ethanol to remove weakly physisorbed multilayers, then dry under a gentle stream of high-purity Nitrogen.

  • Validation Checkpoint: The surface should now be hydrophobic. Measure the contact angle (expected ~50–60° depending on the backfiller ratio).

Phase 3: Surface Functionalization

Choose the pathway based on your downstream application.

Pathway A: Axial Ligation of Metalloporphyrins (For Electrocatalysis)

  • Immerse the imidazole-SAM substrate in a 0.5 mM solution of the target metalloporphyrin (e.g., Ru(II) porphyrin with labile acetonitrile ligands) in dichloromethane or benzene for 4 hours[2][8].

  • Causality: The surface-bound imidazole displaces the labile ligand, axially coordinating to the metal center and anchoring the porphyrin in a highly defined orientation[2][3].

Pathway B: Ni²⁺ Charging for His-Tag Protein Capture (For SPR)

  • Mount the SAM-functionalized chip into the SPR instrument.

  • Flow 40 mM NiSO₄ over the surface at 10 µL/min for 5 minutes to chelate nickel ions to the imidazole rings[5].

  • Flow the target His-tagged recombinant protein (0.1 mg/mL in HEPES buffer) over the activated surface.

  • Causality: The Ni²⁺ acts as a bridge between the surface imidazole and the histidine residues of the protein, ensuring oriented, non-denaturing immobilization[4][5].

Visualizing the Workflows and Architecture

G A 1. Substrate Cleaning (Piranha Solution) B 2. SAM Incubation (Imidazole Thiol + Ethanol) A->B C 3. Surface Washing (Remove Physisorbed) B->C D 4. Functionalization (Metal/Porphyrin Binding) C->D

Caption: Step-by-step workflow for the preparation and functionalization of imidazole-terminated SAMs.

G Au Gold Substrate (Au 111) S Thiolate Anchor (-S-) Au->S Chemisorption Spacer Alkane Spacer (-CH2-) S->Spacer Im Imidazole Headgroup Spacer->Im Metal Metal Center (e.g., Ru, Fe, Ni) Im->Metal Axial Coordination Target Target (Porphyrin / His-Tag) Metal->Target Affinity Binding

Caption: Molecular architecture and binding pathway of an imidazole-functionalized SAM on gold.

Quantitative Characterization Parameters

To rigorously validate the integrity of the imidazole SAM prior to downstream assays, cross-reference your surface characterization data against the standardized benchmarks in Table 1.

Analytical TechniqueTarget Marker / ParameterExpected Value / SignatureDiagnostic Significance
X-Ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162.0 eVConfirms successful Au-S thiolate chemisorption (absence of unbound thiol at ~164 eV)[2].
XPS N 1s Binding Energy~399.5 eV & ~401.0 eVConfirms the presence of the two distinct nitrogen environments in the imidazole ring.
SEIRAS (Infrared Spectroscopy) Imidazole Ring Stretch~1490 cm⁻¹Validates the orientation and hydrogen-bonding state of the surface-exposed imidazole[1].
Contact Angle Goniometry Static Water Contact Angle50° – 60°Indicates a well-ordered, moderately hydrophobic surface (varies slightly with backfiller ratio).
Ellipsometry Monolayer Thickness~1.2 – 1.8 nmConfirms a single monolayer (rules out polymeric multilayer aggregation).

References

  • 1.7 Self assembled monolayers of porphyrins Kombyonyx[Link]

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers MDPI / Vilnius University [Link]

  • Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars ResearchGate[Link]

  • Resonance Raman and Electrocatalytic Behavior of Thiolate and Imidazole Bound Iron Porphyrin Complexes on Self Assembled Monolayers ResearchGate [Link]

  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing National Institutes of Health (NIH) / PMC[Link]

  • Self-assembled monolayers of novel imidazole derivative on copper surface for anticorrosion protection ResearchGate[Link]

Sources

Method

Application Note: Functionalization of Gold Nanoparticles with Imidazole-2-Thiol Ligands

Executive Summary This guide details the functionalization of gold nanoparticles (AuNPs) with imidazole-2-thiol (also known as 2-mercaptoimidazole). Unlike simple alkyl thiols, imidazole-2-thiol confers dual functionalit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the functionalization of gold nanoparticles (AuNPs) with imidazole-2-thiol (also known as 2-mercaptoimidazole). Unlike simple alkyl thiols, imidazole-2-thiol confers dual functionality: a robust sulfur anchor for stability and a pH-responsive imidazole ring for secondary coordination or biological interaction. This protocol is designed for researchers requiring tunable surface chemistry for catalysis (enzyme mimics) , colorimetric sensing , and biological interfacing .[1]

Scientific Mechanism & Rationale

The Ligand: Imidazole-2-Thiol

The ligand exists in a tautomeric equilibrium between the thiol and thione forms. On the gold surface, the S-H bond breaks to form a covalent Au-S thiolate bond , anchoring the molecule.

  • Anchor: The sulfur atom forms a strong covalent bond (~45 kcal/mol) with the Au surface.

  • Tail: The imidazole ring remains exposed to the solvent. The N3 nitrogen (pyridine-like) can be protonated (pKa ~ 7.0), allowing the nanoparticle's surface charge and colloidal stability to be switched via pH.

Surface Coordination Diagram

The following diagram illustrates the synthesis workflow and the surface coordination states.

G Start HAuCl4 Precursor Citrate Citrate-AuNPs (Negatively Charged) Start->Citrate Turkevich Reduction Exchange Ligand Exchange Process Citrate->Exchange Mix Ligand Imidazole-2-Thiol (Ligand Addition) Ligand->Exchange Thione Thione Tautomer (Solution) Ligand->Thione Equilibrium Final Im-S-AuNPs (Functionalized) Exchange->Final 12-24h Stirring Protonation pH < 6: Protonated (NH+) Dispersed Final->Protonation Acidic Media Deprotonation pH > 7: Neutral/Deprotonated Potential Aggregation Final->Deprotonation Basic Media Thiolate Au-S Thiolate Bond (Surface) Thione->Thiolate Adsorption Thiolate->Final

Figure 1: Workflow for the synthesis of Imidazole-2-thiol functionalized AuNPs, highlighting the transition from citrate stabilization to thiolate anchoring and pH-dependent surface states.

Experimental Protocols

Protocol A: Ligand Exchange (The "Gold Standard")

Best for: High monodispersity, analytical sensing, and precise size control. Concept: Synthesize high-quality citrate-capped AuNPs first, then displace citrate with imidazole-2-thiol.

Reagents
  • Hydrogen tetrachloroaurate (HAuCl4·3H2O)

  • Trisodium citrate dihydrate

  • Imidazole-2-thiol (2-Mercaptoimidazole)

  • Milli-Q Water (18.2 MΩ·cm)

  • Dialysis tubing (12-14 kDa MWCO) or Centrifuge filters

Step-by-Step Methodology
  • Synthesis of Citrate-AuNPs (13 nm core):

    • Bring 100 mL of 1 mM HAuCl4 solution to a rolling boil under vigorous stirring.

    • Rapidly add 10 mL of 38.8 mM Trisodium Citrate.

    • Observe color change: Pale Yellow → Colorless → Black → Deep Ruby Red .

    • Boil for 15 minutes. Cool to room temperature (RT).

    • QC Check: Measure UV-Vis.[1][2]

      
       should be ~520 nm.
      
  • Ligand Preparation:

    • Prepare a 10 mM aqueous solution of imidazole-2-thiol.

    • Note: Sonicate if necessary to ensure complete dissolution.

  • Exchange Reaction:

    • To 10 mL of Citrate-AuNPs, add 1 mL of the imidazole-2-thiol solution dropwise while stirring (Final ligand conc ~1 mM, roughly 1000x excess relative to Au surface sites).

    • Stir at RT for 24 hours in the dark.

    • Why: Thiol binding is kinetically slow compared to electrostatic adsorption; 24h ensures full monolayer coverage.

  • Purification (Critical):

    • Centrifugation: Centrifuge at 12,000 x g for 20 minutes.

    • Remove supernatant (contains excess ligand and displaced citrate).

    • Resuspend pellet in Milli-Q water or Phosphate Buffer (pH 7.4).

    • Repeat wash 2x.[3]

Protocol B: Direct One-Pot Synthesis

Best for: High concentration, scale-up, or when ultra-high monodispersity is less critical.

  • Mixture: In a flask, mix 90 mL water, 1 mL HAuCl4 (25 mM), and 1 mL Imidazole-2-thiol (25 mM). Stir for 5 mins. The solution may turn cloudy (Au-Thiol polymer formation).

  • Reduction: Add 1 mL of ice-cold NaBH4 (0.1 M) rapidly.

  • Reaction: Solution turns brownish-red immediately. Stir for 2 hours.

  • Purification: Dialysis against water for 24 hours to remove boron salts.

Characterization & Validation

To validate the functionalization, compare the "Before" (Citrate) and "After" (Imidazole) samples.

TechniqueParameterExpected Result (Functionalized)Interpretation
UV-Vis SPR Peak (

)
Red shift of 2–5 nm (e.g., 520 nm → 523 nm).Change in local refractive index indicating ligand attachment.
FTIR S-H StretchDisappearance of peak at ~2550 cm⁻¹.Confirms S-H bond cleavage and Au-S bond formation.
FTIR C=N / C=CPresence of peaks at 1400–1600 cm⁻¹.Confirms presence of the imidazole ring.[4][5]
Zeta Potential Surface ChargeShift from ~ -40 mV (Citrate) to ~ -20 mV or positive (pH dependent).Ligand exchange alters surface charge density.
XPS S 2p Binding EnergyDoublet at ~162 eV (S 2p3/2).Characteristic of thiolate sulfur bound to gold.

Application: pH-Switchable Assembly

One of the most powerful features of Imidazole-functionalized AuNPs is their response to pH.

  • Acidic pH (< 6): The imidazole nitrogen is protonated (

    
    ). The particles are positively charged and repel each other (Stable).
    
  • Basic pH (> 8): The imidazole is deprotonated/neutral. Electrostatic repulsion decreases, potentially leading to controlled aggregation (Color shift Red → Blue).

Protocol for pH Sensing:

  • Aliquot 100 µL of functionalized AuNPs into microplate wells.

  • Add 10 µL of buffer solutions ranging from pH 4 to pH 10.

  • Monitor Absorbance ratio (

    
    ).
    
  • Result: A sharp increase in the ratio indicates the pKa of the surface-bound ligand.

Troubleshooting & Expert Tips

  • Aggregation during synthesis: If the solution turns blue/purple immediately upon adding the ligand, the ligand concentration is too high or the addition was too fast, destabilizing the electric double layer before the chemical bond formed. Solution: Add ligand dropwise and consider adding a surfactant (e.g., Tween 20) trace for stabilization.

  • Incomplete Exchange: If Zeta potential doesn't shift, the citrate might be too strongly bound. Solution: Use a "Tween 20 assisted" exchange method.

  • Storage: Store at 4°C. Do not freeze (unless cryoprotected), as ice crystal formation forces particles together, causing irreversible aggregation.

References

  • Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands. MDPI. Available at: [Link]

  • Mercaptoimidazole-capped gold nanoparticles as a potent agent against plant pathogenic fungi. RSC Advances. Available at: [Link]

  • Imidazole-stabilized gold nanoparticles induce neuronal apoptosis: an in vitro and in vivo study. PubMed. Available at: [Link]

  • Quantum dot and gold nanoparticle immobilization for biosensing applications using multidentate imidazole surface ligands. Langmuir. Available at: [Link]

  • Effect of pH on the Stability of Gold Nanoparticles and Their Application. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

Application

Application Note: Electropolymerization of Bis(thiophene) Imidazole Derivatives for Advanced Metallopolymers and Bioelectronics

Executive Summary & Strategic Context Bis(thiophene) imidazole derivatives represent a highly tunable class of monomers designed for the fabrication of conducting metallopolymers (CMPs), organic mixed ionic-electronic co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Bis(thiophene) imidazole derivatives represent a highly tunable class of monomers designed for the fabrication of conducting metallopolymers (CMPs), organic mixed ionic-electronic conductors, and advanced electrochromic devices. By flanking an imidazole core with thiophene units (creating a terthiophene-like backbone), researchers can significantly lower the oxidation potential required for electropolymerization[1][2]. This structural design provides a robust coordination site for transition metals (e.g., Pd, Pt, Ru, Os) or N-heterocyclic carbenes (NHCs) without subjecting these sensitive complexes to the harsh anodic potentials required to polymerize unsubstituted thiophene[1][3].

This application note provides a comprehensive, self-validating framework for the electropolymerization of bis(thiophene) imidazole architectures, detailing the mechanistic causality, quantitative benchmarks, and step-by-step experimental protocols necessary for reproducible film deposition.

Mechanistic Principles (The "Why")

The ECE Polymerization Mechanism

The electrochemical polymerization of thiophene derivatives follows a classic ECE (Electrochemical-Chemical-Electrochemical) mechanism[4]. Understanding this pathway is critical for troubleshooting film growth:

  • Electrochemical Step 1 (Initiation): Anodic oxidation of the bis(thiophene) monomer generates a highly reactive radical cation at the

    
    -position of the terminal thiophene rings[4].
    
  • Chemical Step (Coupling): Two radical cations dimerize. This is immediately followed by the expulsion of two protons (deprotonation) to re-establish aromaticity, forming a neutral dimer[4].

  • Electrochemical Step 2 (Propagation): Because the extended

    
    -conjugation of the newly formed dimer lowers its oxidation potential relative to the monomer, it is immediately oxidized at the applied potential. This radical cation reacts with other monomers/oligomers, propagating the chain reaction until an insoluble, doped polymer film precipitates onto the working electrode[2][4].
    
The Causality of the Imidazole Core

Inserting an imidazole ring between two thiophenes serves two primary functions:

  • Electronic Tuning (Donor-Acceptor Dynamics): The imidazole unit acts as an electron-withdrawing or donating modulator depending on its protonation state, creating a Donor-Acceptor (D-A) architecture that narrows the intrinsic bandgap of the resulting polymer to approximately ~2.0 eV[1][5].

  • Oxidation Potential Reduction: Unsubstituted thiophene requires a high oxidation potential (~2.05 V vs Ag/AgCl), which can degrade functional groups[3]. Elongating the

    
    -system with a bis(thiophene) imidazole core drops the oxidation onset to ~0.6 V – 1.0 V, allowing for the safe electropolymerization of delicate metal complexes attached to the imidazole nitrogen[2][5].
    

ECE_Mechanism Monomer Bis(thiophene) Imidazole Monomer E1 Electrochemical Step 1 (Anodic Oxidation) Monomer->E1 Radical Radical Cation Generation E1->Radical -e⁻ C1 Chemical Step (Dimerization & -2H+) Radical->C1 Coupling Dimer Neutral Dimer (Lower Oxidation Potential) C1->Dimer E2 Electrochemical Step 2 (Chain Propagation) Dimer->E2 Polymer Doped Polymer Film Deposition E2->Polymer + Monomers

Caption: ECE mechanism of bis(thiophene) imidazole electropolymerization.

Quantitative Data Summary

The following table summarizes the electrochemical properties of thiophene derivatives to highlight the advantage of the bis(thiophene) imidazole architecture.

Monomer / Core StructureApprox. Oxidation Potential (vs Ag/AgCl or Ag/Ag+)Polymer Bandgap (eV)Primary Application / Advantage
Unsubstituted Thiophene ~2.05 V~2.0 - 2.2 eVBaseline conductive polymer; requires harsh oxidation[3].
Terthiophene (3 Thiophenes) ~1.00 V - 1.20 V~2.0 eVLower oxidation potential; improved

-conjugation[2].
4,5-Dithiophene Imidazole (Th2-Im) ~0.60 V - 0.80 V~1.8 - 2.0 eVStrong Donor-Acceptor character; ideal for metallopolymers[5].
Pd/Pt-NHC Bis(thiophene) Complex ~0.80 V - 1.10 V~2.0 eVCatalytic CMPs; metal center survives polymerization[2].

Experimental Protocols

Reagent & Cell Preparation
  • Solvent Selection: Use strictly anhydrous, sure-seal Dichloromethane (CH₂Cl₂) or Acetonitrile (ACN). Causality: Aprotic, nucleophile-free solvents are mandatory. Trace water will act as a nucleophile, attacking the radical cation intermediate and terminating polymer chain growth[2].

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: Provides necessary ionic conductivity. The PF₆⁻ anion intercalates into the growing polymer matrix, acting as a dopant to stabilize the oxidized film[2].

  • Electrodes:

    • Working Electrode (WE): Glassy Carbon (GC), Platinum (Pt) button, or Indium Tin Oxide (ITO) coated glass (for spectroelectrochemistry). Polish GC/Pt with 0.05 µm alumina slurry, sonicate in DI water, and rinse with ethanol prior to use.

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Ag/AgCl (aqueous) or Ag/Ag⁺ (non-aqueous, calibrated internally with 1 mM Ferrocene/Ferrocenium).

Cyclic Voltammetry (CV) Electropolymerization Step-by-Step
  • Solution Assembly: Dissolve 1.0 to 5.0 mM of the bis(thiophene) imidazole monomer in the 0.1 M TBAPF₆ / CH₂Cl₂ electrolyte solution.

  • Degassing: Purge the cell with ultra-high purity Argon or N₂ for 15 minutes. Causality: Dissolved oxygen is a radical scavenger and will quench the thiophene radical cations, severely inhibiting film deposition.

  • Parameter Setup:

    • Scan Rate: 50 mV/s to 100 mV/s.

    • Potential Window: Typically 0.0 V to +1.2 V (Adjust the upper limit to just past the monomer's oxidation peak to avoid over-oxidative degradation of the polymer backbone)[2].

    • Cycles: 10 to 30 continuous cycles.

  • Execution & Observation: Initiate the CV sweeps.

    • Expected Result: On the first anodic sweep, a distinct monomer oxidation peak will appear. On subsequent sweeps, new redox couples will emerge at lower potentials (representing the growing polymer). The peak currents must increase with every successive cycle, visually confirming the deposition of an electroactive film on the WE[4][6].

Post-Polymerization Self-Validation

To verify that the polymer is successfully chemisorbed/deposited and not merely diffusing in solution:

  • Washing: Remove the WE from the monomer solution and rinse it gently with neat, monomer-free solvent (e.g., ACN) to wash away unreacted monomers and short oligomers.

  • Scan-Rate Dependence Study: Submerge the coated WE into a fresh, monomer-free 0.1 M TBAPF₆ electrolyte solution.

  • Validation Sweep: Run CVs at varying scan rates (e.g., 25, 50, 100, 150, 200 mV/s).

    • Success Criteria: Plot the anodic and cathodic peak currents (

      
      ) against the scan rate (
      
      
      
      ). A strictly linear relationship (
      
      
      ) proves that the electroactive species is irreversibly adsorbed/confined to the electrode surface. If the relationship is proportional to the square root of the scan rate (
      
      
      ), the species is diffusing, indicating a failed deposition[6].

Experimental_Workflow Prep 1. Cell Preparation Polish WE (GC/ITO/Pt) Prepare 0.1M TBAPF6 in ACN Purge 2. Degassing Purge with Ar/N2 for 15 min to prevent radical quenching Prep->Purge CV 3. Cyclic Voltammetry Scan 0.0V to +1.2V 50-100 mV/s, 10-30 cycles Purge->CV Wash 4. Film Washing Rinse with monomer-free ACN Remove oligomers CV->Wash Validate 5. Self-Validation Run CV in monomer-free cell Check I_p vs. Scan Rate linearity Wash->Validate

Caption: Step-by-step electropolymerization and validation workflow.

References

  • [1] The terthiophene-based imidazole derivative : electropolymerization of its new N-heterocyclic carbene (NHC) complexes and its new dual functional metal-organic framework. utexas.edu. 1

  • [3] Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. nih.gov. 3

  • [2] Synthesis and electropolymerization of N-heterocyclic carbene complexes of Pd(II) and Pt(II) from an emissive imidazolium salt with a terthiophene backbone. rsc.org. 2

  • [5] The Synthesis and Electrochemical Characterization of an Electron Donor-Acceptor Co-Monomer. masjaps.com. 5

  • [4] Doped Polythiophene Chiral Electrodes as Electrochemical Biosensors. mdpi.com.4

  • [6] Photoelectroactive Corrole Monomer Functionalized with a Triphenylamine–Chalcone Derivative: Synthesis, Electropolymerization, and Electrochromic Applications. mdpi.com.6

Sources

Method

Application Note: S-Alkylation of 4,5-Bis(thiophen-2-yl)-1H-imidazole-2-thiol

Executive Summary Objective: This guide provides a high-precision protocol for the regioselective S-alkylation of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol. Significance: Imidazole-2-thiol derivatives, particularly tho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a high-precision protocol for the regioselective S-alkylation of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol. Significance: Imidazole-2-thiol derivatives, particularly those substituted with heterocyclic moieties like thiophenes, are critical scaffolds in medicinal chemistry. They exhibit potent biological activities, including antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer properties [1, 2]. Challenge: The primary synthetic challenge is controlling regioselectivity between S-alkylation (sulfur) and N-alkylation (nitrogen) due to the ambident nucleophilic nature of the imidazole-2-thiolate anion. This protocol utilizes soft-hard acid-base (HSAB) principles to favor S-alkylation with >90% selectivity.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Tautomerism and Nucleophilicity

The starting material exists in a tautomeric equilibrium between the thione (1,3-dihydro-2H-imidazole-2-thione) and the thiol (1H-imidazole-2-thiol) forms. In solution, the thione form often predominates. However, under basic conditions, the intermediate thiolate anion is generated.

  • Sulfur (S): A "soft" nucleophile. It reacts preferentially with "soft" electrophiles (e.g., alkyl halides) under thermodynamic control or weak basic conditions.

  • Nitrogen (N): A "hard" nucleophile. N-alkylation is often observed with harder electrophiles or under conditions using strong bases (e.g., NaH) that create a "naked" anion [3].

Reaction Scheme

The reaction proceeds via an SN2 mechanism where the thiolate attacks the alkyl halide.

ReactionMechanism Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Tautomerism Anion Thiolate Anion (Ambident Nucleophile) Thiol->Anion Deprotonation Base Base (K2CO3) Base->Anion S_Prod S-Alkyl Product (Major) Anion->S_Prod Soft-Soft Interaction (Kinetic/Thermodynamic) N_Prod N-Alkyl Product (Minor/Avoided) Anion->N_Prod Hard-Hard Interaction RX Alkyl Halide (R-X) RX->S_Prod

Figure 1: Mechanistic pathway highlighting the critical divergence between S- and N-alkylation.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
4,5-Bis(thiophen-2-yl)-1H-imidazole-2-thiol Substrate>95% Purity
Alkyl Halide (R-X) Electrophile1.1 - 1.2 equivalents (e.g., MeI, BnBr, Allyl Bromide)
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Powdered (2.0 equivalents)
DMF (N,N-Dimethylformamide) SolventAnhydrous, Sure/Seal™
Ethyl Acetate / Hexanes Work-upACS Grade
Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Note: DMF is preferred over acetone for substrates with lower solubility.

  • Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) in a single portion.

  • Stir the suspension at room temperature (RT) for 15–30 minutes.

    • Observation: The mixture may change color (often yellow to orange) indicating thiolate formation.

Step 2: Alkylation

  • Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

    • Critical: For highly reactive halides (e.g., Methyl Iodide), cool to 0°C during addition to prevent over-alkylation or exotherms.

  • Allow the reaction to stir at RT for 2–4 hours .

    • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The S-alkylated product typically has a higher R_f than the starting thiol.

Step 3: Work-up

  • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Scenario A (Solid Product): If a precipitate forms, filter the solid, wash copiously with water, and dry under vacuum.

  • Scenario B (Oily Product): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Recrystallize solid products from Ethanol/Water or Acetone/Hexane.

  • For oils, purify via flash column chromatography (Silica Gel, Gradient: 0% → 30% EtOAc in Hexanes).

Workflow Start Start: Dissolve Thiol in DMF BaseAdd Add K2CO3 Stir 30 min (Deprotonation) Start->BaseAdd AlkAdd Add Alkyl Halide (Dropwise) BaseAdd->AlkAdd React Stir at RT (2-4 h) Monitor TLC AlkAdd->React Quench Pour into Ice Water React->Quench Decision Precipitate? Quench->Decision Filter Filter & Wash (Solid Product) Decision->Filter Yes Extract Extract w/ EtOAc (Oily Product) Decision->Extract No Purify Recrystallization or Column Chromatography Filter->Purify Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of S-alkylated derivatives.

Characterization & Validation

To ensure the integrity of the S-alkylated product (vs. N-alkyl), analyze the following spectral markers:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • S-CH₂ Peak: Look for a sharp singlet (or multiplet depending on R) typically between δ 3.0 – 4.5 ppm .

    • Absence of NH: The broad NH singlet (>12 ppm) from the starting material must be absent.

    • Thiophene Protons: Characteristic multiplets in the aromatic region (δ 6.9 – 7.6 ppm ).

  • ¹³C NMR:

    • C-2 Shift: The carbon at the 2-position (S-C=N) typically resonates downfield (~135–145 ppm ). In N-alkylated thiones, the C=S carbon is significantly deshielded (~160–170 ppm ).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive proof. Look for a correlation between the S-alkyl protons and the C-2 imidazole carbon.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonationIncrease stirring time with base before adding alkyl halide; ensure K₂CO₃ is finely powdered.
N-Alkylation Observed "Hard" conditionsSwitch solvent to Ethanol; avoid heating; ensure strict 1.1 eq of alkyl halide.
Disulfide Formation Oxidation of thiolDegas solvents with Nitrogen/Argon; add a reducing agent (e.g., NaBH₄, catalytic) if persistent.
Starting Material Remains Low nucleophilicityHeat reaction to 60°C; add catalytic Potassium Iodide (Finkelstein condition) if using alkyl chlorides.

References

  • El Ashry, E. S. H., et al. "Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione."[1] Nucleosides, Nucleotides and Nucleic Acids 26.5 (2007): 423-435.[1]

  • Al-Mulla, A. "Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines." SciSpace (2014).

  • Smolecule. "Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions." Smolecule Protocols.

  • Li, J. J. "Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides." PubMed (2007).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Ticket #404: Optimizing Thenoin-Thiourea Condensation

Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Topic: Improving yield of 4,5-di(2-thienyl)-1H-imidazole-2(3H)-thione synthesis Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Topic: Improving yield of 4,5-di(2-thienyl)-1H-imidazole-2(3H)-thione synthesis

Welcome to the Heterocycle Synthesis Support Hub

Hello. You have reached the Tier-3 Technical Support desk. Based on your inquiry, you are attempting to synthesize 4,5-di(2-thienyl)-1H-imidazole-2(3H)-thione via the condensation of thenoin (1,2-di(thiophen-2-yl)-2-hydroxyethanone) and thiourea .

This is a deceptively simple reaction. While the benzoin (phenyl) analog is robust, the thenoin (thiophene) variant is prone to oxidative degradation and polymerization ("tarring"), leading to poor yields (often <30% in standard literature).

Below is your troubleshooting guide, structured to isolate the chemical failure points and provide a self-validating protocol.

Phase 1: Diagnostic & Mechanism

To fix the yield, we must first visualize why it fails. The reaction is an acid-catalyzed cyclodehydration.

The Failure Points:

  • Reversibility: The reaction generates water. If water is not removed, the equilibrium prevents full conversion.

  • Thiophene Sensitivity: Unlike benzene, the thiophene rings in thenoin are electron-rich and highly susceptible to oxidative polymerization at the high temperatures required for this condensation.

  • The "Tar" Effect: If the reaction is run in open air or with impure thenoin, you will obtain a dark brown oil instead of a crystalline solid.

Visualizing the Pathway (Graphviz)

The following diagram outlines the critical path and where side-reactions occur.

ThenoinMechanism Reactants Thenoin + Thiourea Inter1 Intermediate (Thioaminal) Reactants->Inter1 Nucleophilic Attack Oxidation Thenil (Diketone) (Side Product) Reactants->Oxidation O₂ present Polymer Thiophene Tars (Yield Killer) Reactants->Polymer Overheating Cyclization Cyclization (Rate Limiting) Inter1->Cyclization Acid Cat. WaterLoss - 2 H₂O (Irreversible Step) Cyclization->WaterLoss High T / -H₂O Product 4,5-di(2-thienyl) imidazole-2-thione WaterLoss->Product

Figure 1: Mechanistic pathway of the Thenoin-Thiourea condensation, highlighting the critical water-loss step and potential oxidative side-reactions.

Phase 2: The Optimized Protocol (The "Golden Path")

Do not use standard ethanol reflux; the temperature is too low. Do not use open-air flasks. Follow this optimized protocol designed for high-efficiency water removal and oxidation prevention .

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Thenoin Substrate1.0 eqMust be freshly recrystallized (pale yellow).
Thiourea Reagent2.0 - 2.5 eqExcess drives equilibrium forward.
Hexanol SolventN/AHigh BP (157°C) allows thermal dehydration.
Acetic Acid Catalyst10% v/vPromotes protonation of the carbonyl.
Step-by-Step Workflow
  • Preparation:

    • Dissolve 1.0 eq of Thenoin and 2.2 eq of Thiourea in 1-Hexanol (approx. 10 mL per gram of thenoin).

    • Add Glacial Acetic Acid (10% of total solvent volume).

  • The "Dry" Setup (Critical):

    • Equip the flask with a Dean-Stark trap filled with hexanol to capture water, or use a condenser with a drying tube (CaCl₂) if a trap is unavailable.

    • Purge with Nitrogen/Argon for 15 minutes before heating. This is non-negotiable for thiophene derivatives.

  • Reaction:

    • Heat to reflux (oil bath at ~165°C).

    • Maintain reflux for 4–6 hours . Monitor TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the thenoin spot.

  • Workup:

    • Cool the mixture to room temperature. The product often precipitates as the hexanol cools.

    • If no precipitate forms, concentrate the solvent under reduced pressure (rotovap) to 20% volume.

    • Pour the residue into ice-cold water (100 mL).

    • Basify slightly with 10% NaOH (to pH 8) to remove isothiouronium salts, then neutralize back to pH 7 with dilute HCl.

    • Filter the solid.[1]

  • Purification:

    • Recrystallize from Ethanol/Water (8:2) .

Phase 3: Troubleshooting Matrix (FAQs)

Q1: My product is a dark, sticky tar. What happened?

  • Diagnosis: Oxidative polymerization.

  • Fix: You likely ran this in air or overheated it. Thiophenes are sensitive.

    • Action: Repeat the experiment under a strict Nitrogen atmosphere.

    • Action: Add a radical scavenger like BHT (butylated hydroxytoluene) (1 mol%) to the reaction mixture to inhibit polymerization.

Q2: The yield is <20% and I see starting material on TLC.

  • Diagnosis: Incomplete dehydration. The water formed during the reaction is hydrolyzing the intermediate back to reactants.

  • Fix: You need to remove water more aggressively.

    • Action: Switch from Ethanol to 1-Hexanol or DMF .

    • Action: Use a Dean-Stark trap.

    • Alternative:Microwave Irradiation. Reacting Thenoin and Thiourea in Acetic Acid under microwave conditions (150°C, 10–15 mins) often boosts yields to >85% by rapidly overcoming the activation energy before side reactions can occur [1].

Q3: Can I use the diketone (Thenil) instead of Thenoin?

  • Diagnosis: Incorrect precursor.

  • Analysis: While benzil (diketone) can condense with thiourea, it typically requires a specific rearrangement (benzilic acid type) or yields a different heterocycle (hydantoin). The

    
    -hydroxy ketone (thenoin) is the correct oxidation state for the imidazole-2-thione. Sticking to Thenoin is recommended for this specific target [2].
    

Q4: The product smells strongly of sulfur and is hard to crystallize.

  • Diagnosis: Trapped sulfur species or decomposition.

  • Fix:

    • Action: Wash the crude solid with cold Carbon Disulfide (

      
      ) or Ether to remove unreacted sulfur/thiourea byproducts. Note: Handle 
      
      
      
      with extreme care (fume hood).
References
  • Microwave-Assisted Synthesis of Imidazoles

    • Source: "Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives." Assadieskandar, A. et al. (2012). Bioorganic & Medicinal Chemistry.
    • Relevance: Establishes the specific protocol for thiophene-substituted imidazole thiones and highlights the efficiency of thermal/microwave driving.
    • URL:[Link]

  • General Mechanism of Acyloin Condensation

    • Source: "Benzoin Condensation."[2][3] Organic Chemistry Portal.

    • Relevance: Provides the foundational mechanism for -hydroxy ketone condensation with urea/thiourea (Marckwald synthesis context).
    • URL:[Link]

  • Thiourea Reactivity & Heterocycle Formation

    • Source: "Thiourea."[4][5][6][7] Wikipedia / Scientific Literature Summary.

    • Relevance: Details the condensation pathways of thiourea with -haloketones and acyloins to form aminothiazoles and imidazoles.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol by Recrystallization

Welcome to the dedicated technical support resource for the purification of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. We will delve into the rationale behind procedural steps, troubleshoot common issues, and answer frequently asked questions.

Understanding the Molecule and the Purification Challenge

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a central imidazole ring substituted with two thiophene rings and a thiol group. This structure presents a unique set of properties that influence its solubility and crystallization behavior. The thiophene moieties contribute to the molecule's nonpolar character, often leading to poor solubility in aqueous or highly polar solvents[1][2]. The imidazole core and the thiol group, however, can participate in hydrogen bonding, adding a degree of polarity. Successful recrystallization hinges on exploiting the solubility differential of the target compound and its impurities in a carefully selected solvent system at varying temperatures.

Core Principles of Recrystallization for 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol

Recrystallization is a powerful purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the recrystallization of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol?

Solvent Selection Guide

SolventRationalePotential AdvantagesPotential Disadvantages
Ethanol Often a good first choice for moderately polar organic compounds. The hydroxyl group can interact with the imidazole and thiol moieties.Good balance of polarity, readily available, relatively low toxicity.May have high solubility at room temperature, leading to lower recovery.
Methanol More polar than ethanol.May provide a steeper solubility curve, potentially leading to better crystal formation.Higher volatility, may require careful handling.
Isopropanol Less polar than ethanol.Could be a good option if the compound is too soluble in ethanol or methanol at room temperature.Higher boiling point, may require longer cooling times.
Chloroform A less polar solvent that has been used for similar imidazole-thione derivatives.[4]May be effective if the primary impurities are non-polar.Health and safety concerns (toxic and volatile). Should be used in a well-ventilated fume hood.
Solvent Mixtures (e.g., Ethanol/Water, Dichloromethane/Hexane) A "good" solvent is paired with a "poor" solvent to fine-tune the solubility.Allows for precise control over the crystallization process.Can be more complex to optimize the solvent ratio.

Q2: How do I perform a solvent selection test?

A2: Before committing to a large-scale recrystallization, it is crucial to perform small-scale solubility tests.

  • Place a small amount of your crude material (a few milligrams) into several test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes and add the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • The best solvent is one that dissolves the compound when hot and from which the compound crystallizes in good yield upon cooling.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cools too quickly, or if the melting point of the solid is lower than the temperature of the solution.

  • Solution 1: Re-heat and Add More Solvent: Heat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.

  • Solution 2: Slow Cooling: Insulate the flask to encourage gradual cooling. This provides more time for ordered crystal lattice formation.

  • Solution 3: Change Solvents: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and attempt to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.
Low Recovery of Product - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool to a Lower Temperature: Use an ice bath or refrigerate the solution to maximize crystal formation.- Minimize Solvent: Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat Funnel: During hot filtration, use a pre-heated funnel to prevent the compound from crystallizing on the filter paper.
Colored Impurities Remain in Crystals - Impurities are co-crystallizing with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals are Very Fine or Powdery - The solution cooled too rapidly.- Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

Experimental Protocol: A General Guideline

This protocol is a generalized procedure based on best practices for recrystallization of heterocyclic compounds. It should be optimized for your specific experimental conditions.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimal hot solvent until dissolved A->B C Filter hot solution to remove insoluble impurities B->C Impurities present? D Cool solution slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H

Caption: A generalized workflow for the recrystallization of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol.

References

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2'-Thiobis[4,5-bis(4-fluorophenyl)-1H-imidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]

  • SCIRP. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]

  • Tunisian Chemical Society. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved from [Link]6_139-143.pdf)

Sources

Troubleshooting

Preventing oxidation of thiophene rings during imidazole synthesis

Ticket #404: Prevention of Thiophene Oxidation During Imidazole Construction Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Group Executive Summary You are likely experiencing oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Prevention of Thiophene Oxidation During Imidazole Construction Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Group

Executive Summary

You are likely experiencing oxidative degradation of the thiophene ring (sulfur oxidation to sulfoxide/sulfone or polymerization) while attempting to synthesize a thienyl-imidazole moiety. This is a common failure mode when standard imidazole synthetic routes (which often rely on oxidative cyclization or harsh Lewis acids) are applied to electron-rich, sulfur-containing heterocycles.

This guide provides a diagnostic workflow to identify the specific failure point in your current protocol and offers two validated, non-oxidative alternative routes.

Part 1: Diagnostic Workflow

Before changing your reagents, determine if your failure is due to acid-induced polymerization or oxidative attack .

DiagnosticTree Start Start: Reaction Failure Analysis Symptom What is the primary symptom? Start->Symptom BlackTar Black Tar / Insoluble Solid Symptom->BlackTar Polymerization MassShift Mass Spec: M+16 or M+32 Symptom->MassShift S-Oxidation AcidCheck Are you using strong acid (HCl, H2SO4) or Lewis Acid? BlackTar->AcidCheck OxidantCheck Are you using Cu(II), Fe(III), I2/DMSO, or Peroxides? MassShift->OxidantCheck Sol1 Diagnosis: Acid-Catalyzed Polymerization Solution: Buffered Debus-Radziszewski AcidCheck->Sol1 Yes Sol2 Diagnosis: S-Oxidation (Sulfoxide formation) Solution: Van Leusen Synthesis OxidantCheck->Sol2 Yes

Figure 1: Diagnostic decision tree for thienyl-imidazole synthesis failures.

Part 2: The Core Conflict (Theory)

The thiophene sulfur atom is a soft nucleophile. In many standard imidazole syntheses (e.g., oxidative cyclization of amidines), the reaction conditions involve Single Electron Transfer (SET) oxidants or Reactive Oxygen Species (ROS).

  • The Mechanism of Failure:

    • Oxidative Attack: Reagents like

      
      , 
      
      
      
      , or
      
      
      can oxidize the thiophene sulfur to thiophene S-oxide (M+16). This species is non-aromatic and highly reactive, acting as a diene in Diels-Alder reactions or rapidly polymerizing.
    • Electrophilic Attack: Strong acids used to catalyze dione condensation can protonate the thiophene ring (usually at C2/C5), leading to cationic polymerization (the "Black Tar" effect).

Part 3: Validated Protocols
Method A: The "Gold Standard" (Van Leusen Synthesis)

Best for: Highly sensitive substrates, avoiding all oxidants.

The Van Leusen reaction uses TosMIC (Toluenesulfonylmethyl isocyanide) . It is a base-mediated [3+2] cycloaddition that requires no oxidation step , preserving the thiophene ring integrity.

Protocol: Synthesis of 4-(thien-2-yl)-1H-imidazole

  • Reagents:

    • Thiophene-2-carboxaldehyde (1.0 equiv)

    • TosMIC (1.0 - 1.1 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: Methanol (MeOH) or DME/MeOH (2:1).

  • Procedure:

    • Step 1: Dissolve thiophene-2-carboxaldehyde (5 mmol) and TosMIC (5.5 mmol) in MeOH (20 mL).

    • Step 2: Add

      
       (10 mmol) in one portion.
      
    • Step 3: Reflux the mixture for 3–5 hours. Monitor by TLC (The aldimine intermediate forms first, then cyclizes).

    • Step 4: Evaporate solvent. Resuspend residue in water/EtOAc.

    • Step 5: Extract with EtOAc. Wash organic layer with brine. Dry over

      
      .
      
  • Why it works: The reaction proceeds via an aldol-type condensation followed by cyclization and elimination of p-toluenesulfinic acid. The thiophene ring is never exposed to electrophiles or oxidants.

VanLeusen Aldehyde Thiophene Aldehyde Inter Intermediate (Aldimine) Aldehyde->Inter + Amine TosMIC TosMIC (Isocyanide) TosMIC->Inter Base K2CO3 / MeOH Cyclic Cyclization (-TsOH) Inter->Cyclic Base Product Thienyl-Imidazole (Intact Sulfur) Cyclic->Product

Figure 2: The non-oxidative Van Leusen pathway.

Method B: Buffered Debus-Radziszewski

Best for: Large scale, cheap reagents, 1,2-dicarbonyl substrates.

Standard conditions often use ammonia and strong acids. We modify this to use Ammonium Acetate (


)  which acts as both the nitrogen source and a buffer, preventing acid-catalyzed polymerization of the thiophene.

Protocol:

  • Reagents:

    • 1,2-Dicarbonyl (e.g., Benzil or Glyoxal)

    • Thiophene-2-carboxaldehyde

    • Ammonium Acetate (

      
      , 4–10 equiv)
      
    • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Step 1: Dissolve the dione (1 equiv) and aldehyde (1 equiv) in AcOH.

    • Step 2: Add excess

      
      .
      
    • Step 3: Heat to 60–80°C (Do not reflux vigorously if avoidable).

    • Step 4: Pour into ice water. Neutralize with ammonium hydroxide to precipitate the imidazole.

  • Critical Note: Do not add external oxidants like

    
     or air-sparging, which are sometimes recommended for "improving yields" in standard imidazole synthesis.
    
Part 4: Reagent Compatibility Matrix
Reagent ClassSpecific ReagentCompatibility with ThiopheneRisk Factor
Isocyanide TosMICExcellent None. Best for sensitive rings.
Ammonia Source

/ AcOH
Good Low. Buffer prevents polymerization.
Ammonia Source

(aq) / HCl
Poor High. Acid leads to tar formation.
Oxidant

Critical Failure High. Oxidizes S to Sulfone (

).
Oxidant

/

Moderate/Risky Medium. Can iodinate thiophene or oxidize S.
Oxidant

-CPBA
Critical Failure High. Intentionally makes S-oxides.
References
  • Van Leusen Imidazole Synthesis : Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H.[1] Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to C,N-Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org.[1] Chem. 1977, 42, 1153–1159.[1]

  • Thiophene Oxidation Risks : Salonikidou, E. D., et al. Oxidation of thiophene to a sulfoxide and a sulfone. Molecules, 2022.[2]

  • Debus-Radziszewski Modifications : Kulczycki, A., et al. Phenanthro[9,10-d]imidazole with thiophene rings toward OLEDs application. Materials, 2019.[3] (Demonstrates successful use of modified Radziszewski for thiophenes).

  • General Review : Zheng, X., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[4] Pharmaceuticals, 2020.[3][4]

Sources

Optimization

Technical Support Center: Solubilizing Dithienyl Imidazole-2-Thiol for Biological Assays

Welcome to the Technical Support Center. Dithienyl imidazole-2-thiol derivatives are highly valued as pharmacophores and fluorescent probes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Dithienyl imidazole-2-thiol derivatives are highly valued as pharmacophores and fluorescent probes. However, working with them in aqueous biological assays presents a unique dual-challenge: the extreme lipophilicity of the dithienyl core combined with the oxidative instability of the imidazole-2-thiol moiety.

This guide is engineered to help researchers troubleshoot precipitation issues, understand the physicochemical causality behind these failures, and implement self-validating protocols to ensure reliable potency measurements.

Causal Troubleshooting: Why is my compound failing in assay?

Issue A: Compound Precipitation Upon Aqueous Dilution

Symptom: Cloudy assay buffers, inconsistent IC50 values (false-negatives), or clogged automated liquid handling systems. Causality: Thiophene derivatives are notorious for retaining highly lipophilic ("grease-ball") characteristics, leading to exceptionally poor aqueous solubility 1. When a concentrated DMSO stock is diluted into an aqueous buffer, the hydrophobic dithienyl rings aggregate to minimize unfavorable thermodynamic contact with water. This causes the compound to crash out of solution, drastically lowering the effective biological concentration available to interact with your target 1, 2. Resolution: Standard co-solvent dilution is insufficient. You must utilize host-guest complexation or micellar solubilization to physically shield the hydrophobic core from the aqueous environment.

Issue B: Loss of Thiol Reactivity & Secondary Precipitation

Symptom: Gradual loss of assay signal over time, or the formation of insoluble particulates after prolonged incubation (even if initially soluble). Causality: The imidazole-2-thiol group is highly nucleophilic and susceptible to oxidation in aerobic biological buffers. Free thiols readily oxidize to form intermolecular disulfides 3. This dimerization doubles the molecular weight and exponentially increases the hydrophobicity of the complex, leading to delayed precipitation and a complete loss of thiol-dependent biological activity. Resolution: Incorporate a mild, non-thiol-based reducing agent to maintain the compound in its active, monomeric state without degrading assay proteins.

Validated Solubilization Methodologies

To guarantee scientific integrity, both protocols below are designed as self-validating systems . You must perform the integrated validation steps to confirm true solubilization rather than the formation of a micro-suspension.

Protocol A: Cyclodextrin Inclusion Complexation (Optimized for Cell-Based Assays)

Mechanism: 2-hydroxypropyl-β-cyclodextrin (2HPβCD) features a hydrophobic internal cavity that encapsulates the dithienyl moiety, while its hydrophilic exterior ensures aqueous solubility. This prevents the cell membrane disruption typically caused by high DMSO or surfactant concentrations. Step-by-Step Workflow:

  • Preparation: Prepare a 50% (w/v) solution of 2HPβCD in sterile deionized water 4.

  • Stock Creation: Dissolve the dithienyl imidazole-2-thiol in 100% DMSO to create a 10 mM stock.

  • Complexation: Slowly add the DMSO stock dropwise to the 2HPβCD solution under continuous vortexing to achieve a final ratio of 1:10 (v/v).

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature. This prolonged period is critical to allow thermodynamic equilibrium of the inclusion complex 1.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. The supernatant contains the solubilized complex. If the solution is completely clear of any precipitate pellet, true solubility has been achieved 2.

Protocol B: Surfactant-Mediated Micellar Solubilization (Optimized for Biochemical Assays)

Mechanism: Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) form micelles that model hydrophobic pockets. This effectively solubilizes the lipophilic compound while maintaining the imidazole-2-thiol's reactivity for colorimetric or enzymatic detection 4, 5. Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 10 mM PBS buffer (pH 6.0 - 7.4) containing 1.0 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is crucial here to prevent disulfide formation prior to the assay 5.

  • Micelle Formation: Add CTAB to the buffer to a final concentration of 10 mM. Note: This is well above its critical micelle concentration (CMC) of ~0.9 mM, ensuring robust micelle formation5.

  • Integration: Introduce the dithienyl imidazole-2-thiol powder directly into the surfactant solution.

  • Stirring: Stir vigorously for 2 hours at room temperature.

  • Self-Validation Step: Filter the solution through a 0.1 µm membrane filter to remove any unencapsulated aggregates 4. Measure the UV-Vis absorbance of the filtrate; a stable absorbance confirms successful micellar integration.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismMax Soluble ConcentrationBiological CompatibilityThiol Stability
100% DMSO Dilution Co-solvent< 10 µM (High precipitation risk)Low (Toxicity >1% v/v)Poor (Oxidizes rapidly)
2HPβCD Complexation Host-Guest Encapsulation~ 2.0 mMHigh (Cell-membrane safe)Moderate
CTAB Micelles Hydrophobic Pocket Modeling> 10.0 mMLow (Lyses cells)High (When paired with TCEP)

Solubilization Decision Workflow

Use the following logical workflow to determine the optimal preparation strategy for your specific assay conditions.

SolubilizationWorkflow Start Dithienyl Imidazole-2-Thiol Solubilization AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based Assay (High Toxicity Sensitivity) AssayType->CellBased In Vivo / Cellular Biochemical Biochemical / Cell-Free (Reactivity Focused) AssayType->Biochemical In Vitro / Enzymatic Cyclodextrin Protocol A: 2HPβCD Complexation (Shields Hydrophobic Core) CellBased->Cyclodextrin Surfactant Protocol B: CTAB Micellar Solubilization (Maintains Thiol Reactivity) Biochemical->Surfactant OxidationCheck Is Thiol Oxidation Observed? Cyclodextrin->OxidationCheck Surfactant->OxidationCheck AddTCEP Add <0.05 mM TCEP (Prevents Disulfide Precipitation) OxidationCheck->AddTCEP Yes (Signal Loss) Proceed Proceed to Assay Validation OxidationCheck->Proceed No (Stable) AddTCEP->Proceed

Workflow for selecting the optimal solubilization strategy for dithienyl imidazole-2-thiol assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate even when I keep the final DMSO concentration below 1%? A: The dithienyl moiety drives extreme lipophilicity. Even at <1% DMSO, the aqueous environment forces the hydrophobic thiophene rings to aggregate to minimize thermodynamic instability 1. Standard DMSO dilution is simply insufficient for "grease-ball" molecules; you must use a carrier like 2HPβCD or a surfactant to lower the thermodynamic penalty of aqueous solvation 4, 2.

Q2: Can I use DTT or β-mercaptoethanol instead of TCEP to prevent disulfide formation? A: It is highly discouraged. While DTT and β-mercaptoethanol are common biological reducing agents, they contain their own reactive thiol groups. These will undergo thiol-disulfide exchange with your imidazole-2-thiol, creating mixed disulfides that alter the compound's structure and destroy its intended biological activity 3. TCEP is a phosphine-based reducing agent that does not contain a thiol, making it the superior choice for preventing oxidation without forming unwanted adducts 5.

Q3: How do I confirm that my compound is truly solubilized and not just forming a micro-suspension? A: Visual inspection is the first step; the solution should be completely clear after high-speed centrifugation 2. For rigorous validation, measure the UV-Vis absorbance of the solution before and after passing it through a 0.1 µm membrane filter. A significant drop in absorbance post-filtration indicates that the compound was trapped as a micro-suspension rather than being truly solubilized 4.

References

  • Solubilization of Elemental Sulfur by Surfactants Promotes Reduction to H2S by Thiols The Royal Society of Chemistry [Link]

  • Quantification of Thiols and Disulfides National Institutes of Health (PMC)[Link]

  • Gold-Modified Micellar Composites as Colorimetric Probes for the Determination of Low Molecular Weight Thiols in Biological Fluid Semantic Scholar[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid National Institutes of Health (PMC) [Link]

Sources

Troubleshooting

Removing unreacted sulfur contaminants from imidazole-2-thiol products

Topic: Removal of Unreacted Sulfur Contaminants Audience: Organic Chemists, Process Engineers, Drug Development Scientists Diagnostic Phase: Is it Sulfur? Before initiating a purification protocol, confirm that the conta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Sulfur Contaminants

Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Diagnostic Phase: Is it Sulfur?

Before initiating a purification protocol, confirm that the contaminant is indeed elemental sulfur (


) and not a chromophore intrinsic to your derivative or an oxidative byproduct (disulfide).

Quick Diagnostic Table

ObservationLikely CauseVerification Test
Cloudy/Milky Suspension Colloidal SulfurDoes not clear upon heating in water/methanol; clears with

or Toluene.[1]
Bright Yellow Crystals

Contamination
Melting point depression; insoluble in 1M NaOH.[1]
Product turns yellow over time Oxidative Disulfide FormationMass Spec (Look for

peak); Reversible with DTT/Mercaptoethanol.[1]
Insoluble residue in base Elemental SulfurThe "Base Test" (See Protocol 2 below).[1]

Decision Matrix: Selecting a Protocol

Use the following logic flow to determine the safest and most efficient purification route for your specific scale and contamination level.

PurificationStrategy Start Start: Contaminated Imidazole-2-Thiol ScaleCheck Scale of Reaction? Start->ScaleCheck Bulk Bulk (>5g) ScaleCheck->Bulk High Volume Small Small Scale (<1g) ScaleCheck->Small Precious/Screening Sensitivity Is Product Base-Sensitive? Bulk->Sensitivity MethodB Protocol B: Phosphine Scavenging (High Precision) Small->MethodB Trace Sulfur MethodC Protocol C: Soxhlet/Recrystallization (Standard) Small->MethodC Gross Contamination MethodA Protocol A: Acid-Base Extraction (High Capacity) Sensitivity->MethodA No (Stable) Sensitivity->MethodC Yes (Unstable)

Figure 1: Strategic decision tree for selecting the optimal sulfur removal method based on reaction scale and chemical stability.

Protocol A: The "Phase-Switch" Method (Acid-Base Extraction)

Best For: Bulk purification; Removing gross amounts of sulfur.[1] Principle: Imidazole-2-thiols (thiones) are weakly acidic (


) due to the thioamide resonance.[1] They form water-soluble salts in strong base. Elemental sulfur is non-acidic and insoluble in water, allowing for physical separation.
Reagents Required[2][3][4][5][6][7][8]
  • Sodium Hydroxide (NaOH), 1M or 2M solution

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Celite (Filter aid)[1]

Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of product).

    • Note: The imidazole-2-thiol will dissolve as the sodium salt. Unreacted sulfur will remain as a suspended solid.

  • Filtration: Filter the mixture through a Celite pad or a fine sintered glass funnel.

    • Critical Step: The filtrate contains your product.[1][2][3] The solid on the filter is the sulfur contaminant.

  • Washing: Wash the filter cake with a small amount of 1M NaOH to recover trapped product.

  • Reprecipitation: Cool the filtrate in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH reaches ~3-4.

    • Observation: The product should precipitate out as a white or off-white solid.

  • Isolation: Filter the purified solid, wash with cold water, and dry.

AcidBaseFlow Crude Crude Mixture (Product + S8) NaOH Add 1M NaOH Crude->NaOH Filter Filtration NaOH->Filter SolidRes Solid Residue: Sulfur (Discard) Filter->SolidRes Insoluble Filtrate Filtrate: Product-Na Salt Filter->Filtrate Soluble Acidify Add HCl to pH 4 Filtrate->Acidify Pure Precipitate: Pure Imidazole-2-Thiol Acidify->Pure

Figure 2: The "Phase-Switch" workflow leveraging the acidity of the thioamide proton to separate it from neutral sulfur.[1]

Protocol B: The Phosphine Scavenger Method

Best For: Trace sulfur removal; Products sensitive to strong base; Final polishing.[1] Principle: Triphenylphosphine (


) reacts rapidly and quantitatively with elemental sulfur to form Triphenylphosphine sulfide (

).[1]

has significantly different solubility properties than

and is often easier to separate from polar heterocycles.
Reagents Required[2][3][4][5][6][7][8]
  • Triphenylphosphine (

    
    )[2][3][4]
    
  • Solvent (Ethanol, Methanol, or Toluene depending on product solubility)

Step-by-Step Workflow
  • Quantification: Estimate the amount of sulfur contaminant (e.g., by weight of crude vs. theoretical yield).

  • Reaction: Dissolve the crude product in the chosen solvent. Add 1.1 equivalents of

    
     relative to the estimated sulfur content.
    
    • Reaction:

      
      
      
  • Reflux: Reflux the mixture for 15–30 minutes. The reaction is usually fast.

  • Separation:

    • Scenario 1 (Ethanol/Methanol): Cool the solution.

      
       is very insoluble in cold alcohols and may precipitate. Filter it off.
      
    • Scenario 2 (Workup): Evaporate solvent and perform a flash column.

      
       is non-polar and elutes quickly; Imidazole-2-thiols are polar and elute later.
      

Troubleshooting & FAQs

Q: My product is still yellow after Protocol A. Why? A: If the base extraction didn't remove the color, the yellowing is likely not elemental sulfur. It may be:

  • Disulfide Dimer: Imidazole-2-thiols easily oxidize to disulfides (R-S-S-R). Treat with a reducing agent like Dithiothreitol (DTT) or Sodium Borohydride (

    
    ).[1]
    
  • Conjugated Impurities: If you used the Marckwald synthesis, degradation of the

    
    -aminoketone starting material can yield yellow polymers.[1] Recrystallize from ethanol/charcoal.
    

Q: Can I use Carbon Disulfide (


) to wash the sulfur out? 
A: Technically yes, but practically dangerous. 

is highly neurotoxic and extremely flammable (flash point -30°C).[1]
  • Alternative: Use hot Toluene. Sulfur is soluble in hot toluene; most imidazole-2-thiols are less soluble. Triturate (slurry) your solid in hot toluene and filter while hot.

Q: The product yield dropped significantly after the Acid-Base method. A: You likely did not acidify enough.

  • Imidazole-2-thiols are zwitterionic but precipitate best near their isoelectric point or slightly acidic pH. Ensure pH is < 4.[1]

  • Some derivatives are slightly water-soluble.[1] Saturate the aqueous layer with NaCl (brine) before filtration to "salt out" the product.

Q: How do I prevent sulfur formation in the first place? A:

  • Inert Atmosphere: Always run thionation reactions under Nitrogen or Argon.[1]

  • Reagent Quality: If using Lawesson’s Reagent or

    
    , ensure they are fresh.[1] Old reagents often contain free sulfur.
    
  • Stoichiometry: Avoid large excesses of sulfurizing agents.[1]

References

  • Bartlett, P. D., & Meguerian, G. (1956).[1][4] Reactions of Elemental Sulfur with Triphenylphosphine and Grignard Reagents. Journal of the American Chemical Society, 78(15), 3710–3715. [Link]

  • Freeman, F., et al. (2020).[1] Solubility and Reactivity of Elemental Sulfur in Organic Synthesis.[1][3] Chemical Reviews, 120(15), 7486–7536.[1] [Link]

  • Marckwald, W. (1892).[1] Ueber die Synthese von Imidazol-Derivaten.[1][5][6][7][8][9] Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.[1] [Link][1]

  • Balaban, A. T., et al. (2004).[1] Tautomerism in Imidazole-2-thiones.[1][9] European Journal of Organic Chemistry, 2004(18), 3911-3918.[1] [Link][1]

  • US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4,5-Dimethyl-1H-imidazole-2-thiol (pKa Data).[1][Link][1]

Sources

Optimization

Resolving NMR signal broadening in imidazole-thione tautomers

Technical Support Center: Imidazole-Thione NMR Optimization Ticket ID: NMR-IMID-THIONE-001 Subject: Resolving Signal Broadening in Imidazole-2-Thione Tautomers Assigned Specialist: Senior Application Scientist, Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole-Thione NMR Optimization

Ticket ID: NMR-IMID-THIONE-001 Subject: Resolving Signal Broadening in Imidazole-2-Thione Tautomers Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The "Invisible" Carbon Problem

Welcome to the Structural Elucidation Support Center. If you are reading this, you are likely staring at an NMR spectrum of an imidazole-2-thione derivative where the N-H proton is a shapeless hump, or worse, the critical C=S (thione) carbon signal is completely missing from the


C spectrum.

Do not panic. Your compound is likely pure. You are observing a classic manifestation of intermediate chemical exchange .

Imidazole-2-thiones exist in a delicate tautomeric equilibrium (thione vs. thiol) and are highly susceptible to intermolecular proton exchange. When the rate of this exchange (


) matches the frequency difference (

) between the magnetic environments, the NMR signals broaden into the baseline. This guide provides the protocols to push your system out of this "blind spot" and recover your data.

Module 1: Diagnostic Hub (The Mechanism)

Before applying a fix, we must confirm the cause. Broadening in this system is rarely due to impurities; it is dynamic.

The Core Mechanism: The imidazole-thione system undergoes rapid proton transfer between the N1 and N3 positions (prototropic tautomerism). While the thione form (NH) is generally thermodynamically favored over the thiol form (SH) in solution, the barrier to interconversion is significantly lowered by protic solvents or residual water, leading to intermediate exchange broadening.

Visualizing the Problem:

Tautomerism cluster_legend NMR Time Scale Regime Thione Thione Form (Dominant) N-H / C=S Transition Proton Transfer (Intermediate Exchange) Broad Signals Thione->Transition k_ex ≈ Δν Transition->Thione Thiol Thiol Form (Minor) N=C-S-H Transition->Thiol Fast Thiol->Transition Water Residual H2O (Catalyst) Water->Transition Lowers Barrier Slow Slow Exchange (Distinct Peaks) Fast Fast Exchange (Sharp Average)

Figure 1: The role of exchange rates and water catalysis in signal broadening. When


, signals broaden.

Module 2: Variable Temperature (VT) Protocols

The most reliable physical method to resolve broadening is Variable Temperature (VT) NMR. You must push the exchange rate (


) away from the intermediate regime.
Protocol A: The "Heat to Average" (Recommended)

Heating increases


, pushing the system into Fast Exchange . This results in a sharp, weighted-average signal. This is usually the easiest path for thiones.
  • Target Temperature: +50°C to +80°C (323 K - 353 K).

  • Solvent: DMSO-

    
     (Safe up to ~100°C). Avoid CDCl
    
    
    
    (Volatility risk).

Step-by-Step Workflow:

  • Baseline: Acquire a standard 1D

    
    H spectrum at 25°C (298 K). Note the linewidth (
    
    
    
    ) of the broad peak.
  • Step-Up: Increase temperature in 10°C increments. Allow 10 minutes for thermal equilibration at each step.

  • Shim: Crucial. Shimming changes with temperature.[1][2][3] Re-shim (gradient shim) at every step.

  • Observation: The peak should initially broaden further (coalescence) before sharpening into a singlet.

Protocol B: The "Freeze to Resolve"

Cooling decreases


, pushing the system into Slow Exchange . This allows you to see distinct signals for different tautomers or conformers.
  • Target Temperature: -20°C to -60°C (253 K - 213 K).

  • Solvent: CD

    
    Cl
    
    
    
    or THF-
    
    
    . (DMSO freezes at 18.5°C).
ParameterFast Exchange (High T)Slow Exchange (Low T)
Goal Sharpen average signalResolve distinct species
Line Shape Sharp SingletMultiple distinct sets of peaks
Chemical Shift Weighted Average (

)
Individual

and

Risk Sample degradationSolubility issues / Viscosity broadening

Module 3: Chemical Optimization (Solvent & pH)

If VT-NMR is unavailable or unsuccessful, you must alter the chemical environment to stabilize the tautomer or inhibit exchange.

Solvent Selection Strategy

The choice of solvent dictates the position of the tautomeric equilibrium.

  • DMSO-

    
     (Polar Aprotic):  Strongly favors the thione  form due to hydrogen bonding with the NH proton. However, DMSO is hygroscopic; absorbed water will catalyze proton exchange, causing broadening.
    
    • Action: Use a fresh ampoule of DMSO-

      
      .
      
  • Acetone-

    
     / THF-
    
    
    
    :
    Good for low-temperature work. Less likely to promote exchange than alcohols.
  • Methanol-

    
     / D
    
    
    
    O:
    Avoid for characterization. These are protic solvents. The labile NH proton will exchange with deuterium (
    
    
    ), causing the NH signal to disappear entirely (which verifies it is an NH, but prevents you from seeing the coupling).
The "Dryness" Imperative

Water acts as a bridge, shuttling protons between imidazole molecules. Even trace water can accelerate exchange into the intermediate (broad) regime.

Protocol: Desiccation

  • Filter the solution through a small plug of anhydrous

    
     or activated molecular sieves directly into the NMR tube.
    
  • Result: Removing water slows the intermolecular exchange, often pushing the system back into the Slow Exchange regime at room temperature, sharpening the peaks.

Module 4: Troubleshooting Workflow & FAQs

Follow this logical decision tree to resolve your spectra.

Workflow Start Problem: Broad/Missing Signals CheckSolvent 1. Check Solvent & Water Start->CheckSolvent IsDry Is sample dry? CheckSolvent->IsDry DryIt Dry with Mol. Sieves or K2CO3 IsDry->DryIt No VT_Decision 2. Select VT Strategy IsDry->VT_Decision Yes DryIt->CheckSolvent Heat Heat (DMSO-d6) Target: Fast Exchange VT_Decision->Heat Standard Cool Cool (CD2Cl2) Target: Slow Exchange VT_Decision->Cool Complex/Conformers Success Sharp Signals Observed Heat->Success Cool->Success

Figure 2: Decision tree for troubleshooting NMR broadening.

Frequently Asked Questions

Q: Why is my C=S carbon signal missing in the


C spectrum? 
A:  The C=S carbon (typically 160–180 ppm) has a long relaxation time (

) because it has no attached protons to assist in relaxation. Additionally, if the NH proton is exchanging at an intermediate rate, the scalar coupling to the attached carbon fluctuates, broadening the carbon signal into the baseline.
  • Fix: Use a relaxation delay (

    
    ) of 3–5 seconds and acquire more scans. Heating the sample (Fast Exchange) usually decouples the exchange broadening, making the carbon reappear.
    

Q: Can I use acid to stop the broadening? A: Yes, but it changes the species. Adding a trace of acid (e.g., TFA) protonates the system, locking it into a specific cation form. This stops the exchange and sharpens the signals, but remember: you are now characterizing the salt, not the neutral thione.

Q: How do I distinguish the Thione (NH) from the Thiol (SH) form? A: Look at the


C chemical shifts.
  • Thione (C=S):

    
     ppm.
    
  • Thiol (C-S):

    
     ppm.
    
  • Substituted imidazoles also show diagnostic differences in C4/C5 chemical shifts depending on the tautomer [1].[4]

References

  • Tautomerism and Signal Assignment

    • Title: Switching imidazole reactivity by dynamic control of tautomer st
    • Source:Nature Communic
    • Relevance: Discusses C NMR chemical shift diagnostics for imidazole tautomers.
    • URL:[Link]

  • Solvent Effects on Tautomerism

    • Title: DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution.[5]

    • Source:ResearchG
    • Relevance: Explains the water-assisted proton transfer mechanism lowering the barrier
    • URL:[Link]

  • General Chemical Exchange Theory

    • Title: Dynamic NMR Spectroscopy.[6][7][8][9]

    • Source:Sandström, J.[6] (Academic Press), 1982.[6]

    • Relevance: The foundational text for VT-NMR and exchange broadening calcul
    • URL
  • Practical VT-NMR Guide

    • Title: Variable Temper
    • Source: University of Oxford, Dept of Chemistry.
    • Relevance: Standard operating procedures for safe VT-NMR execution.
    • URL:[Link]

Sources

Troubleshooting

Controlling polymerization rates of thiophene-imidazole monomers

Technical Support Center: Thiophene-Imidazole Polymerization Systems Ticket Queue: Open | Priority: High | Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene-Imidazole Polymerization Systems Ticket Queue: Open | Priority: High | Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the PolymerChem Advanced Support Center

You have reached the Tier-3 Technical Support guide for Donor-Acceptor (D-A) Conjugated Systems . This documentation specifically addresses the polymerization kinetics, catalyst stability, and molecular weight control of Thiophene (Donor) – Imidazole (Acceptor) copolymers.

Unlike simple homopolymers (e.g., P3HT), this system presents unique challenges:

  • Catalyst Poisoning: The imidazole nitrogen lone pair can deactivate Palladium catalysts.

  • Solubility Limits: Strong D-A dipoles cause aggressive

    
     stacking and premature precipitation.
    
  • Stoichiometric Sensitivity: As a step-growth polymerization (usually Stille or Suzuki), molecular weight (

    
    ) is dictated strictly by the Carothers equation.
    

Module 1: Troubleshooting & Diagnostics (The "Why is it failing?" Matrix)

Visual Troubleshooting Guide The following logic flow helps you diagnose the root cause of polymerization failure based on observable symptoms.

TroubleshootingFlow Start Start Diagnosis Symptom1 Symptom: Reaction Stalls (Low Conversion) Start->Symptom1 Symptom2 Symptom: Low Mn (High PDI) Start->Symptom2 Symptom3 Symptom: Precipitation (Gelation) Start->Symptom3 Diag1 Check Imidazole N-Protection. Is N exposed? Symptom1->Diag1 Diag2 Check Stoichiometry. Is ratio exactly 1:1? Symptom2->Diag2 Diag3 Check Side Chains. Are they too short? Symptom3->Diag3 Sol1 Action: Alkylate N-position or use bulky Pd ligands. Diag1->Sol1 Sol2 Action: Purify monomers via recrystallization (>99.5%). Diag2->Sol2 Sol3 Action: Switch to branched alkyl chains (e.g., 2-ethylhexyl). Diag3->Sol3

Caption: Diagnostic logic flow for identifying failure modes in thiophene-imidazole copolymerization.

Module 2: Frequently Asked Questions (Technical Deep Dive)

Topic: Controlling Reaction Rate & Kinetics

Q: My polymerization is too fast and precipitates low-Mw oligomers. How do I slow it down to achieve higher


? 
A:  In Stille coupling (the standard for this pair), the rate-determining step is often transmetalation .
  • The Mechanism: The electron-rich Thiophene (usually the stannane) reacts with the electron-poor Imidazole (usually the halide).

  • The Fix:

    • Ligand Switch: Switch from

      
       to a catalyst with bulkier ligands like 
      
      
      
      . The steric bulk slows the oxidative addition and prevents catalyst aggregation.
    • Dilution: Step-growth kinetics are second-order. Doubling the solvent volume reduces the rate by a factor of 4, allowing polymer chains to remain solvated longer before precipitation.

Q: Why does the reaction stall after 30 minutes? A: This is likely Catalyst Poisoning via N-Coordination .

  • The Issue: The imidazole ring contains a pyridinic nitrogen with a free lone pair. This nitrogen binds to the electrophilic Pd(II) center more strongly than the

    
    -system, ejecting the phosphine ligands and creating a "dead" catalytic species.
    
  • The Solution:

    • Chemical:[1][2][3][4][5][6][7] Ensure the imidazole is N-alkylated (e.g., N-octyl) or N-protected (e.g., Boc group) before polymerization.

    • Operational: Add a "scavenger" ligand or use microwave heating (100–120°C) to overcome the activation energy barrier of the poisoned state.

Topic: Molecular Weight Control

Q: How do I target a specific molecular weight (e.g., 20 kDa)? A: You must strictly follow the Carothers Equation for step-growth polymerization:



Where 

is the stoichiometric ratio (

) and

is conversion.
  • Implication: If your monomers are 98% pure, the maximum degree of polymerization (

    
    ) is limited to ~50 units.
    
  • Protocol: Monomers must be purified to >99.5% (HPLC grade) and weighed in an inert atmosphere glovebox to ensure an exact 1:1.00 ratio.

Module 3: Experimental Protocol

Standard Operating Procedure (SOP): Stille Coupling of Thiophene-Imidazole

Objective: Synthesis of Poly(3-hexylthiophene-alt-N-octylimidazole) Method: Microwave-Assisted Stille Polycondensation

ParameterSpecificationRationale
Monomer A 2,5-bis(trimethylstannyl)thiopheneElectron-rich donor (Nucleophile)
Monomer B 4,7-dibromo-N-octylimidazoleElectron-poor acceptor (Electrophile)
Catalyst

(2 mol%)
Source of Pd(0)
Ligand

(8 mol%)
Bulky ligand prevents N-poisoning
Solvent Chlorobenzene / o-Dichlorobenzene (1:1)High boiling point dissolves aggregates
Concentration 0.1 M (relative to monomers)Balance between rate and solubility

Step-by-Step Workflow:

  • Pre-Treatment (Glassware):

    • Wash all reaction vessels with aqua regia (Caution!) to remove trace transition metals.

    • Oven-dry at 120°C overnight.

    • Why: Trace Nickel can induce uncontrolled chain-growth polymerization.

  • Glovebox Assembly:

    • In a

      
       glovebox (
      
      
      
      ppm), weigh Monomer A (1.00 eq) and Monomer B (1.00 eq) into a microwave vial.
    • Add

      
       and 
      
      
      
      .
    • Add anhydrous Chlorobenzene. Seal the vial with a Teflon-lined cap.

  • Polymerization (Microwave Reactor):

    • Stage 1 (Activation): Ramp to 80°C (2 min).

    • Stage 2 (Propagation): Hold at 120°C for 40 minutes.

    • Stage 3 (End-Capping): Inject 2-bromothiophene (end-capper 1), heat 10 min. Inject tributyl(thiophen-2-yl)stannane (end-capper 2), heat 10 min.

    • Why: End-capping removes reactive halide/stannyl groups, improving stability.

  • Purification:

    • Precipitate into cold Methanol (10x volume) containing 1% HCl (to scavenge Pd).

    • Soxhlet Extraction: Methanol

      
       Acetone 
      
      
      
      Hexanes
      
      
      Chloroform (Product) .
    • Why: Sequential extraction removes monomers (MeOH), oligomers (Hexanes), and isolates high-Mw polymer (CHCl3).

References

  • Carothers, W. H. (1929). Studies on Polymerization and Ring Formation.[7] I. An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society.

  • Bao, Z., et al. (1995). Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility. Applied Physics Letters.

  • Luscombe, C. K., et al. (2011). Living Polymerizations of Conjugated Polymers.[7][8] Macromolecules.

  • Leclerc, M. (2009). Direct Heteroarylation Polymerization: Simplicity for Conjugated Polymer Synthesis. Angewandte Chemie International Edition.

  • Stille, J. K. (1986).[9] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol

An In-Depth Comparative Guide to Structural Elucidation: 1H NMR Analysis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol vs. Phenyl Analogs As drug development increasingly relies on bioisosteric replacement to tune pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Structural Elucidation: 1H NMR Analysis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol vs. Phenyl Analogs

As drug development increasingly relies on bioisosteric replacement to tune pharmacokinetics and target affinity, the substitution of phenyl rings with thiophene moieties has become a cornerstone strategy. For researchers synthesizing kinase inhibitors or novel antifungal agents, 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (BTIT) represents a critical intermediate and active pharmacophore.

However, the structural verification of these heteroaromatic systems via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy presents unique analytical challenges. This guide provides an objective comparison of the 1H NMR performance, spectral resolution, and tautomeric behaviors of BTIT against its classical analog, 4,5-diphenyl-1H-imidazole-2-thiol (DPIT).

Mechanistic Causality: Thione-Thiol Tautomerism in NMR

Before interpreting the spectral data, it is imperative to understand the dynamic chemical environment of imidazole-2-thiols. In solution, these compounds do not exist as static structures; they undergo rapid thione-thiol tautomerism.

While the name "imidazole-2-thiol" implies an -SH group, conformational analysis and NMR spectroscopy demonstrate that these derivatives exist predominantly in the thione tautomeric form (1,3-dihydro-2H-imidazole-2-thione) under standard conditions[1]. This equilibrium is heavily influenced by the solvent. In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the thione form is thermodynamically stabilized[2].

Causality in the Spectrum: Because the thione form is symmetric and dominates in DMSO-d6, the two nitrogen atoms in the imidazole ring each bear a proton. Consequently, instead of observing a sharp -SH peak and a single -NH peak, the 1H NMR spectrum typically exhibits a single, highly deshielded broad singlet integrating to 2H (around 12.5–13.0 ppm) representing the two equivalent -NH protons undergoing rapid exchange[3].

Tautomerism Thiol Thiol Form (-SH, -N=) Thione Thione Form (=S, -NH-) Thiol->Thione Tautomerization NMR NMR Output: Broad NH Singlet (~12.5 - 13.0 ppm) Thione->NMR Signal Detection Solvent Polar Solvent (DMSO-d6) Solvent->Thione Stabilizes via H-Bonding

Fig 1. Thione-thiol tautomeric equilibrium and solvent-driven stabilization in NMR analysis.

Comparative Spectral Resolution: Thiophene vs. Phenyl

When comparing the 1H NMR spectra of BTIT and DPIT, the primary analytical advantage of the thiophene derivative is the superior resolution of its aromatic signals .

In DPIT, the free rotation of the phenyl rings and the similar electronic environments of the ortho, meta, and para protons result in signal overlap. At standard field strengths (300–400 MHz), these 10 protons typically collapse into a single, complex multiplet around 7.38–7.40 ppm[3]. This lack of resolution can mask the presence of underlying impurities in the aromatic region.

Conversely, the thiophene rings in BTIT offer distinct electronic environments for each proton due to the deshielding anisotropic effect of the heteroatomic sulfur. This results in a highly resolved, first-order splitting pattern (typically doublet of doublets) for the H-3, H-4, and H-5 protons, allowing for precise structural verification and easier identification of regioisomeric impurities.

Quantitative Data Comparison (in DMSO-d6)

Table 1: Comparative 1H NMR Chemical Shifts (δ) at 400 MHz, 298 K.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
DPIT Phenyl Ar-H (o, m, p)7.38 – 7.45Multiplet (m)10HN/A (Overlapping)
DPIT Imidazole -NH12.59Broad Singlet (br s)2HN/A (Exchangeable)
BTIT Thiophene H-57.52 – 7.58Doublet of doublets (dd)2H~5.1, 1.2
BTIT Thiophene H-37.12 – 7.18Doublet of doublets (dd)2H~3.6, 1.2
BTIT Thiophene H-47.02 – 7.08Doublet of doublets (dd)2H~5.1, 3.6
BTIT Imidazole -NH12.65 – 12.75Broad Singlet (br s)2HN/A (Exchangeable)

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity spectral baseline resolution, the following standardized protocol must be utilized when acquiring 1H NMR data for thiophene-substituted imidazoles. This protocol is designed to prevent signal broadening caused by moisture and to optimize the detection of the exchangeable thione protons.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of the highly purified BTIT or DPIT compound.

  • Dissolve the compound in 0.6 mL of anhydrous, ampouled DMSO-d6 (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard). Causality: Ampouled DMSO-d6 is strictly required to minimize the water peak (HDO) at ~3.33 ppm, which can undergo chemical exchange with the imidazole -NH protons and artificially broaden or suppress the signal.

  • Transfer the homogenous solution to a standard 5 mm Wilmad NMR tube.

Step 2: Instrument Tuning and Shimming (400 MHz or 600 MHz Spectrometer)

  • Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Perform automated or manual gradient shimming (TopShim) focusing on the Z0, Z1, and Z2 axes to ensure the TMS linewidth at half-height is <1.0 Hz.

Step 3: Pulse Sequence and Acquisition

  • Select a standard 1D proton pulse sequence (e.g., zg30 in Bruker systems).

  • Set the acquisition parameters:

    • Number of Scans (NS): 16 to 64 (Higher NS is recommended for BTIT to achieve a high signal-to-noise ratio for the distinct thiophene multiplets).

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the aromatic protons, allowing for accurate integration values.

    • Spectral Width (SW): 15 ppm (to capture the downfield -NH protons at ~12.7 ppm).

    • Temperature: 298 K.

Step 4: Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transform (FT).

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Apply a multipoint baseline correction and reference the TMS peak to exactly 0.00 ppm.

NMR_Workflow Prep Sample Prep (10 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Z-axis gradient shimming) Prep->Lock Acq Data Acquisition (zg30 pulse, ns=32, d1=2s) Lock->Acq Process Processing (FT, Phase/Baseline Corr.) Acq->Process Analyze Elucidation (Integration & Multiplicity) Process->Analyze

Fig 2. Standardized 1H NMR acquisition and processing workflow for imidazole-2-thiols.

Conclusion

For drug development professionals, the transition from phenyl to thiophene bioisosteres in imidazole-2-thiol scaffolds not only alters the pharmacological profile but significantly enhances analytical traceability. While DPIT suffers from severe aromatic signal overlap[3], BTIT provides a highly resolved, diagnostic 1H NMR spectrum. By understanding the underlying thione-thiol tautomerism[1][2] and employing rigorous, anhydrous acquisition protocols, researchers can leverage these spectral differences to confidently monitor synthetic purity and structural integrity.

References

  • Green Ecofriendly synthesis of Glycoluril derivatives via Cyclocondensation of Benzil and urea/thiourea - CKT College Panvel.[3] URL:

  • 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl - Smolecule.[1] URL:

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC.[2] URL:

Sources

Comparative

Comparative Guide: FTIR Characterization of Imidazole-2-Thiol vs. Imidazole-2-Thione

Executive Summary: The Tautomer Trap In drug development and surface chemistry, Imidazole-2-thiol is a deceptive nomenclature. While often purchased or referenced under this name, the molecule exists predominantly as its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Trap

In drug development and surface chemistry, Imidazole-2-thiol is a deceptive nomenclature. While often purchased or referenced under this name, the molecule exists predominantly as its tautomer, Imidazole-2-thione , in the solid state and in neutral solvents.

Distinguishing these two forms is not merely an academic exercise; it dictates chemical reactivity. The thione form (NH–C=S) is a nucleophile at sulfur and nitrogen, critical for coordination chemistry, while the thiol form (N=C–SH) is required for specific S-alkylation pathways and disulfide bond formation.

This guide provides a definitive FTIR spectral analysis to differentiate these tautomers, supported by experimental protocols and mechanistic logic.

Mechanistic Basis of Spectral Differences

The spectral divergence stems from the fundamental change in bond order and symmetry between the two tautomers.

The Equilibrium

The tautomerization involves the migration of a proton between the ring nitrogen and the exocyclic sulfur.

Tautomerism Thione Imidazole-2-thione (Major Form in Solid/Neutral) C=S, N-H Transition Proton Transfer Equilibrium Thione->Transition  Deprotonation/Solvent   Thiol Imidazole-2-thiol (Minor Form/Basic pH) C-S-H, C=N Transition->Thiol  pH > pKa / Metal Binding  

Figure 1: Tautomeric equilibrium between thione and thiol forms. The thione form is thermodynamically favored due to the resonance stabilization of the thioamide moiety.

Comparative Spectral Analysis

The following analysis breaks down the spectrum into three critical regions.

Region 1: The High-Frequency Diagnostic (2500–3500 cm⁻¹)

This is the primary differentiator .

  • Thione Form: Characterized by a broad, intense N-H stretching band. Because the thione form has two N-H groups (or one N-H in N-substituted derivatives) capable of strong hydrogen bonding, this band dominates the 3100–3400 cm⁻¹ region.

  • Thiol Form: Characterized by the appearance of the S-H stretching vibration.[1] This is a "smoking gun" signal. It is typically weak to medium intensity and sharp, appearing in a spectral window (2500–2600 cm⁻¹) that is usually void of other peaks.

Region 2: The Double Bond Region (1500–1700 cm⁻¹)
  • Thione Form: Contains a C=C backbone stretch but lacks a distinct exocyclic C=N band.

  • Thiol Form: The aromatization of the ring generates a distinct C=N stretching mode, often shifting higher in frequency compared to the thione's ring modes.

Region 3: The Fingerprint & Thioamide Bands (600–1500 cm⁻¹)

The C=S bond is not a simple isolated oscillator like C=O. It couples with C-N bonds to form "Thioamide Bands."

  • Thione Form: Shows strong Thioamide I, II, and III bands. The C=S character is most prominent in bands around 1100–1200 cm⁻¹ and 700–800 cm⁻¹.

  • Thiol Form: These specific coupled modes disappear or shift drastically. The C-S single bond stretch (600–700 cm⁻¹) is much weaker and lower energy than the C=S.

Summary Table of Characteristic Peaks
Vibrational ModeImidazole-2-thione (Major) Imidazole-2-thiol (Minor) Diagnostic Note
S-H Stretch Absent 2500 – 2600 cm⁻¹ (Weak/Sharp)Primary Indicator. The "silent" region in thione.
N-H Stretch 3100 – 3400 cm⁻¹ (Broad/Strong)Weak / Absent (if N-substituted)Thione form shows extensive H-bonding broadening.
C=N Stretch ~1580 cm⁻¹ (Ring skeletal)1600 – 1640 cm⁻¹ (Distinct)Thiol form has more "double bond" character in the ring.
C=S Stretch 1100 – 1200 cm⁻¹ (Strong)Absent Often coupled (Thioamide III). Look for sharp peaks here.
Thioamide IV 700 – 850 cm⁻¹ Absent / ShiftedLow frequency C=S/N-C-S bending modes.

Experimental Protocols

To accurately characterize these forms, sample preparation is critical. Improper grinding or solvent choice can induce tautomerization or obscure the S-H peak.

Protocol A: Solid State Characterization (KBr Pellet)

Best for: Confirming the stable thione form in raw material.

  • Dry Environment: Ensure the KBr powder is oven-dried (110°C) to remove hygroscopic water. Water O-H peaks (3400 cm⁻¹) can mask the N-H region.

  • Ratio: Mix 1–2 mg of sample with 200 mg KBr.

  • Grinding: Grind gently. Excessive pressure/heat can sometimes induce polymorphic changes, though thione is generally robust.

  • Scan: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation: Look for the absence of the 2550 cm⁻¹ peak. If present, the sample may be oxidized (disulfide) or tautomerized (rare in solid).

Protocol B: Solution State (Solvent Dependent)

Best for: Observing tautomeric shifts or thiol trapping.

  • Solvent Choice:

    • DMSO/Methanol: Favors the Thione form (H-bond stabilization).

    • Non-polar (CCl₄/CHCl₃): May show equilibrium, but solubility is often poor.

    • Alkaline Solution (NaOH): Forces the Thiolate (anionic) form.

  • Cell: Use a CaF₂ liquid cell (resistant to water/alkali).

  • Procedure:

    • Dissolve sample to 10–50 mM.

    • Acquire background of pure solvent.

    • Critical Step: If looking for the thiol, acidify slightly or use a non-protic solvent if solubility permits.

    • Note: In highly dilute non-polar solution, the broad N-H band of the thione may sharpen as H-bonds break.

Decision Logic for Spectral Identification

Use this flow to interpret your FTIR data.

SpectralID Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) CheckSH Check 2500 - 2600 cm⁻¹ Is there a sharp peak? Start->CheckSH YesSH YES: S-H Band Present CheckSH->YesSH  Peak Detected   NoSH NO: Region is Flat CheckSH->NoSH  No Peak   ThiolID Identify: THIOL Form (or mixture) (Likely in specific solvents or derivatives) YesSH->ThiolID CheckNH Check 3100 - 3400 cm⁻¹ Broad intense band? NoSH->CheckNH CheckCS Check 1100 - 1200 cm⁻¹ Strong 'Thioamide' bands? CheckNH->CheckCS  Yes   ThioneID Identify: THIONE Form (Standard Solid State) CheckCS->ThioneID  Yes  

Figure 2: Logical workflow for distinguishing imidazole-2-thione from imidazole-2-thiol using FTIR.

References

  • Balachandran, S., et al. (2015). "Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide." Applied Sciences.[2] Link

  • Rao, C.N.R., & Venkataraghavan, R. (1962).[3] "The C=S stretching frequency and the “−N−C=S bands” in the infrared." Spectrochimica Acta. Link

  • NIST Chemistry WebBook. "2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- (Methimazole) IR Spectrum." Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference for Thioamide Bands).

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Dithienyl Imidazoles: A Comparative Technical Guide

Executive Summary Dithienyl imidazoles (DTIs) have emerged as critical scaffolds in optoelectronics (photochromic switches) and chemosensing (fluoride detection). Their structural integrity and purity are paramount for p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dithienyl imidazoles (DTIs) have emerged as critical scaffolds in optoelectronics (photochromic switches) and chemosensing (fluoride detection). Their structural integrity and purity are paramount for performance, yet their mass spectrometric (MS) behavior differs significantly from their carbon-only analogs, such as 4,5-diphenyl imidazoles (DPIs).

This guide provides a technical comparison of the fragmentation dynamics of DTIs versus DPIs. We demonstrate that while DPIs rely on simple phenyl losses, DTIs exhibit a unique "Sulfur-Specific Dissociation" pathway involving thiophene ring opening and characteristic isotopic envelopes. Understanding these patterns is essential for validating synthesis and identifying metabolic metabolites in drug discovery.

Comparative Analysis: Dithienyl vs. Diphenyl Imidazoles

To understand the "performance" of DTI analysis in a mass spectrometer, we compare it against the standard Diphenyl Imidazole (DPI). The presence of sulfur in DTI fundamentally alters the ionization and fragmentation landscape.

Table 1: MS Performance & Characteristic Profiles
FeatureDithienyl Imidazole (DTI) Diphenyl Imidazole (DPI) (Alternative)Analytical Implication
Isotopic Pattern Distinct M+2 (~9% relative to M)Negligible M+2 (<1%)DTI's sulfur (

) provides an instant "fingerprint" for confirmation before fragmentation.
Ionization (ESI+) High Efficiency (S lone pairs assist protonation)Moderate EfficiencyDTI often yields higher signal-to-noise ratios in ESI+ due to increased basicity from thiophene electron donation.
Primary Fragment Loss of CS / CHS (Thiophene cleavage)Loss of C₆H₆ (Benzene) or HCNDTI fragmentation is more complex, requiring higher collision energies (CE) to break the aromatic thiophene.
Ring Stability High (Thiophene is robust)ModerateDTI requires ~15-20% higher Collision Energy (eV) to initiate fragmentation compared to DPI.
Diagnostic Ion

111 (Thiophene-C≡NH

)

104 (Phenyl-C≡NH

)
Key marker for structural elucidation.

Deep Dive: Fragmentation Mechanisms

The fragmentation of Dithienyl Imidazoles under Electrospray Ionization (ESI-MS/MS) follows a logic dictated by the stability of the thiophene ring and the basicity of the imidazole nitrogen.

The "Sulfur-Kick" Mechanism

Unlike phenyl rings, which typically detach as neutral benzene or phenyl radicals, the thiophene moiety in DTIs often undergoes intra-ring cleavage .

  • Protonation: The molecule forms the precursor ion

    
     at the N3 position of the imidazole.
    
  • Retro-Diels-Alder (RDA) - Imidazole: The imidazole ring undergoes RDA cleavage, typically ejecting a nitrile species (

    
    ).
    
  • Thiophene Degradation: High collision energy leads to the cleavage of the C-S bond, resulting in the loss of CS (44 Da) or CHS (45 Da) . This is the definitive "fingerprint" of DTI.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the competing fragmentation pathways for a generic 4,5-dithienyl imidazole compared to a diphenyl analog.

FragmentationPathway Parent Precursor Ion [M+H]+ DTI_Node Dithienyl Imidazole Core Parent->DTI_Node Analyte A DPI_Node Diphenyl Imidazole Core Parent->DPI_Node Analyte B Frag_CS Loss of CS (-44 Da) [Thiophene Ring Opening] DTI_Node->Frag_CS High CE (>30 eV) Frag_HCN Loss of HCN (-27 Da) [Imidazole Cleavage] DTI_Node->Frag_HCN Low CE (10-20 eV) Diagnostic_S Thienyl Nitrile Ion (m/z ~109/110) Frag_HCN->Diagnostic_S DPI_Node->Frag_HCN Frag_Ph Loss of Phenyl (-77 Da) DPI_Node->Frag_Ph Moderate CE Diagnostic_Ph Benzonitrile Ion (m/z 103) Frag_Ph->Diagnostic_Ph

Caption: Comparative fragmentation pathways. Note the unique CS loss channel for Dithienyl Imidazoles (Red node, left) vs. Phenyl loss for Diphenyls.

Validated Experimental Protocol

To reproduce these fragmentation patterns, we recommend the following ESI-LC-MS/MS workflow. This protocol is self-validating: the observation of the Sulfur isotope pattern in MS1 serves as a quality control check before analyzing MS2 data.

Materials & Reagents
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of DTI in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile. Crucial: High concentrations cause dimer formation

      
      , obscuring fragmentation.
      
  • LC Parameters:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes. Note: DTIs are hydrophobic and will elute late (typically >3 min).

  • MS Source Settings (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C (Ensures complete desolvation of the stable thiophene rings).

    • Collision Energy Ramp: 10 -> 50 eV.

      • Validation Check: At 10 eV, you should see only

        
        . At 30 eV, the 
        
        
        
        111 diagnostic ion should appear.
Analytical Workflow Diagram

Workflow cluster_check Quality Control Gate Sample Sample Prep (1 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Filter (Isotope Check) ESI->MS1 CID Collision Cell (Ramp 10-50eV) MS1->CID Detector Detector (Frag Pattern) CID->Detector

Caption: Standardized LC-MS/MS workflow. The MS1 "Isotope Check" is the critical go/no-go step for confirming sulfur presence.

References

  • MDPI. (2021). Tetraphenylethylene-Substituted Bis(thienyl)imidazole (DTITPE), An Efficient Molecular Sensor. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]

  • American Chemical Society. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • AxisPharm. (2025). Electrospray and APCI Mass Analysis: A Quick Comparison. Retrieved from [Link]

Comparative

Advanced Spectroscopic Analysis: UV-Vis Absorption Shifts of Thiophene-Imidazole Conjugates upon Metal Binding

Executive Summary & Core Directive This guide addresses the specific spectroscopic behaviors of thiophene-imidazole conjugates —a class of "push-pull" chromophores—when interacting with transition metal ions (specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide addresses the specific spectroscopic behaviors of thiophene-imidazole conjugates —a class of "push-pull" chromophores—when interacting with transition metal ions (specifically Cu²⁺, Hg²⁺, Zn²⁺, and Fe³⁺). Unlike generic chelators, these conjugates leverage the electron-rich thiophene (donor) and the coordinating imidazole (acceptor/ligand) to create sensitive Intramolecular Charge Transfer (ICT) systems.

The Critical Insight: The UV-Vis shift in these systems is rarely just a simple coordination event. It often involves conformational planarization , ICT inhibition , or metal-catalyzed hydrolysis . This guide dissects these mechanisms to help you interpret complex spectral data accurately.

Mechanistic Principles of the Spectral Shift

To interpret UV-Vis data correctly, one must understand the electronic perturbations causing the shift. Thiophene-imidazole sensors typically operate via an Intramolecular Charge Transfer (ICT) mechanism.[1]

The "Push-Pull" Modulation
  • Native State: The thiophene ring (electron donor) pushes electron density toward the imidazole ring (electron acceptor/ligand). This creates a baseline absorption band (typically 300–400 nm).

  • Metal Binding (The Shift):

    • Bathochromic (Red) Shift: Occurs when the metal stabilizes the excited state more than the ground state, or when binding induces planarization of the thiophene-imidazole bond, extending the effective conjugation length. Common with Cu²⁺ and Zn²⁺ .

    • Hypsochromic (Blue) Shift: Occurs when the metal coordinates directly to the donor moiety (thiophene sulfur) or the bridging nitrogen, decoupling the ICT pathway. Common with Hg²⁺ or H⁺ (protonation).

Diagram: Mechanistic Pathways of Signal Generation

The following diagram illustrates the three primary pathways leading to optical changes in thiophene-imidazole sensors.

SensingMechanism Sensor Free Sensor (Thiophene-Imidazole) Complex Coordination Complex Sensor->Complex + Mⁿ⁺ Metal Metal Ion (Mⁿ⁺) Metal->Complex Path_ICT Pathway A: ICT Modulation (Red Shift) Complex->Path_ICT Zn²⁺, Cd²⁺ (Planarization) Path_Rxn Pathway B: Irreversible Reaction (New Band / Colorless) Complex->Path_Rxn Cu²⁺ (Hydrolysis/Catalysis) Path_Quench Pathway C: Paramagnetic Quenching (Intensity Drop) Complex->Path_Quench Fe³⁺, Cu²⁺ (d-orbital coupling)

Figure 1: Mechanistic pathways determining the type of spectral shift observed. Pathway A is the most common for sensing applications, while Pathway B represents a specific catalytic mode often seen with Copper.

Comparative Analysis of Absorption Shifts

The table below synthesizes experimental data for various thiophene-imidazole and related heteroaromatic conjugates. Note the distinct behavior of Mercury (Hg²⁺) versus Copper (Cu²⁺) .[2]

Table 1: Quantitative UV-Vis Shift Data
Sensor ScaffoldTarget Ion

(Free)

(Bound)
Shift (

)
Visual ChangeMechanismRef
Biimidazole-Thiophene Cu²⁺ 400 nm520 nm+120 nm (Red)Yellow

Red
Catalytic Rxn (IPIMO formation)[1]
Biimidazole-Thiophene Hg²⁺ 400 nm<300 nmBlue Shift Yellow

Colorless
ICT Inhibition (S-binding)[1]
Thiophene-Schiff Base Hg²⁺ 365 nm653 nm+288 nm (Red)Colorless

Red
Strong ICT + Chelation[2]
Thiophene-Carbohydrazide Zn²⁺ 330/412 nm445 nm+33 nm (Red)Colorless

Yellow
CHEF + Planarization[3]
Imidazo[1,2-a]pyridine Fe³⁺ 350 nm420 nm+70 nm (Red)Blue Fluor.

Green
ICT Enhancement[4]
Thiophene-Oxadiazole Cu²⁺ 340 nm380 nm+40 nm (Red)Turn-On Fluor.Coordination Rigidification[5]
Key Comparative Insights
  • The Mercury "Blue" vs. "Red" Duality: Hg²⁺ is a soft acid. If it binds to the thiophene sulfur (soft base), it often disrupts the conjugation, causing a blue shift or bleaching (as seen in the Biimidazole-Thiophene case). However, if the sensor is designed with a specific chelating pocket (like a Schiff base) that forces Hg²⁺ to pull electrons through the system, a massive red shift (up to 288 nm) is observed.

  • Copper's Catalytic Potential: Unlike Zn²⁺ which acts purely as a Lewis acid to lock the conformation, Cu²⁺ is redox-active. In the case of biimidazole-thiophene dyes, Cu²⁺ can actually catalyze the transformation of the sensor into a new derivative (IPIMO), resulting in a permanent, irreversible spectral shift.

  • Zinc's "Locking" Effect: Zn²⁺ binding typically causes moderate red shifts (30–50 nm) by restricting bond rotation between the thiophene and imidazole rings, forcing the system into a planar, highly conjugated state.

Validated Experimental Protocol: UV-Vis Titration

To obtain reproducible binding constants (


) and stoichiometry, follow this self-validating protocol. This workflow minimizes solvent effects and aggregation errors.
Reagents & Preparation[3][4][5][6][7][8][9][10][11]
  • Stock Solution (Sensor):

    
     M in HPLC-grade Acetonitrile or DMSO.
    
  • Stock Solution (Metal):

    
     M metal perchlorate or nitrate salts in deionized water. Note: Avoid chloride salts if possible, as Cl⁻ can quench fluorescence or interfere with binding.
    
  • Working Solution: Dilute Sensor Stock to

    
     M.
    
Step-by-Step Workflow

TitrationProtocol Step1 1. Baseline Scan Record spectrum of free sensor (200-800 nm) Validate Beer's Law linearity Step2 2. Aliquot Addition Add 0.1 equiv. of Metal Ion solution (Micropipette <10 µL to avoid dilution error) Step1->Step2 Step3 3. Equilibration Mix and wait 2 mins (Check for precipitation/scattering) Step2->Step3 Step4 4. Measurement Record Absorbance at λ_max Repeat until saturation (no change in Abs) Step3->Step4 Step5 5. Data Validation Isosbestic Point Check (Must be sharp for 1:1 binding) Step4->Step5 Step5->Step2 If not saturated

Figure 2: UV-Vis Titration Workflow. The presence of a clear isosbestic point in Step 5 is the primary quality control check for a clean two-state transition.

Data Analysis: Calculating

For a 1:1 complex, use the Benesi-Hildebrand equation. Plot


 vs 

.

  • Linearity Check: If the plot is linear, the 1:1 stoichiometry is valid.

  • Stoichiometry Validation: Perform a Job’s Plot (Method of Continuous Variations). Plot Absorbance vs. Mole Fraction (

    
    ). The maximum at 
    
    
    
    confirms 1:1 binding.

References

  • Simultaneous Detection of Cu2+ and Hg2+ via Two Mutually Independent Sensing Pathways of Biimidazole Push-Pull Dye. Journal of Organic Chemistry, 2019.

  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino). Semantic Scholar / Chemosensors, 2019.

  • A Comprehensive Review on Thiophene Based Chemosensors. PMC / NIH, 2021.

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+. RSC Advances, 2014.

  • A highly selective and sensitive thiophene substituted 1,3,4-oxadiazole based turn-off fluorescence chemosensor. Materials Chemistry and Physics, 2021.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Imidazole-Thiol Coatings with Electrochemical Impedance Spectroscopy

This guide provides a comprehensive comparison of imidazole-thiol coatings for corrosion protection, analyzed through the powerful technique of Electrochemical Impedance Spectroscopy (EIS). It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of imidazole-thiol coatings for corrosion protection, analyzed through the powerful technique of Electrochemical Impedance Spectroscopy (EIS). It is designed for researchers and professionals in materials science and drug development who require a deep, mechanistically-grounded understanding of how to assess and validate the performance of advanced protective coatings.

The Principle: Why EIS is the Gold Standard for Coating Analysis

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive analytical technique that provides a quantitative assessment of a coating's protective properties.[1][2] Unlike simple pass/fail tests, EIS offers detailed insights into the degradation mechanisms of a coating long before visual signs of corrosion appear.[2]

The technique works by applying a small amplitude sinusoidal AC voltage (typically 10-50 mV) to a coated metal sample immersed in an electrolyte and measuring the resulting current response across a wide range of frequencies (e.g., 100 kHz to 10 mHz).[3] The ratio of voltage to current gives the impedance (Z), a complex quantity that reveals critical information about the coating's barrier properties and the electrochemical reactions at the metal-coating interface.

The power of EIS lies in its ability to separate and quantify different electrochemical processes:

  • Coating Capacitance (C_c): At high frequencies, the coating behaves like a capacitor. An intact, protective coating has low capacitance. As the coating absorbs water and electrolytes, its dielectric properties change, and the capacitance increases—a key early indicator of coating degradation.[3][4]

  • Pore Resistance (R_po) or Coating Resistance (R_c): This represents the resistance to ion flow through pores and defects in the coating. A high coating resistance indicates superior barrier properties.[3][5]

  • Charge Transfer Resistance (R_ct): At low frequencies, the impedance is dominated by the kinetics of the corrosion reaction at the substrate surface. The R_ct is inversely proportional to the corrosion rate; a higher R_ct signifies better corrosion protection.[2][6]

These parameters are often modeled using electrical equivalent circuits (EECs) to provide a physical interpretation of the electrochemical system.[3][5]

The Technology: The Synergistic Power of Imidazole and Thiol

The exceptional performance of imidazole-thiol coatings stems from a synergistic combination of two functional groups, each playing a distinct and crucial role in corrosion inhibition.

  • The Thiol Anchor: Thiol (-SH) groups form strong, covalent-like bonds with many metal surfaces, including copper, gold, and steel, creating a well-ordered and densely packed self-assembled monolayer (SAM).[7][8] This spontaneous organization provides a robust primary barrier that is physically anchored to the substrate. The stability and quality of this SAM are critical for long-term protection.[7][9]

  • The Imidazole Shield: Imidazole is a heterocyclic organic compound containing two nitrogen atoms.[10] These nitrogen atoms possess lone pairs of electrons that readily coordinate with vacant d-orbitals of metal atoms on the surface.[10][11] This interaction forms a protective film that shields the metal from corrosive species.[11] Furthermore, the aromatic nature of the imidazole ring can repel water and other corrosive agents, enhancing the coating's hydrophobicity.[12]

When combined, the thiol group acts as a powerful adhesion promoter, ensuring the inhibitor layer is firmly attached, while the imidazole moiety provides the active corrosion inhibition, creating a dual-action protective system.

Experimental Workflow for EIS Analysis

The following diagram outlines the logical flow for the preparation, measurement, and analysis of coated samples using EIS.

G cluster_prep Phase 1: Sample Preparation cluster_eis Phase 2: EIS Measurement cluster_analysis Phase 3: Data Analysis & Interpretation sub_prep Substrate Cleaning & Polishing coat_app Coating Application (Dip-coating/Spin-coating) sub_prep->coat_app Ensure uniform surface curing Curing/Drying Protocol coat_app->curing Achieve full cross-linking cell_setup Assemble 3-Electrode Cell (Coating=WE, Pt=CE, SCE=RE) curing->cell_setup Mount sample immersion Immerse in Corrosive Media (e.g., 3.5% NaCl) cell_setup->immersion Introduce electrolyte run_eis Run EIS Scan (100kHz to 10mHz @ 10mV) immersion->run_eis Measure impedance over time plot_data Generate Bode & Nyquist Plots run_eis->plot_data Visualize impedance data model_fit Fit Data to Equivalent Electrical Circuit (EEC) plot_data->model_fit Quantify system behavior extract Extract Key Parameters (Rc, Rct, Qc) model_fit->extract compare Compare Performance Metrics extract->compare Rank coating performance G cluster_substrate Metal Substrate (e.g., Copper, Steel) cluster_coating Imidazole-Thiol Self-Assembled Monolayer substrate Metal Atoms p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 thiol1 S-H thiol1->substrate Strong Adsorption (Thiol Anchor) chain1 Alkyl Chain thiol2 S-H thiol2->substrate chain2 Alkyl Chain thiol3 S-H thiol3->substrate chain3 Alkyl Chain thiol4 S-H thiol4->substrate chain4 Alkyl Chain thiol5 S-H thiol5->substrate chain5 Alkyl Chain imidazole1 Imidazole Ring imidazole2 Imidazole Ring imidazole3 Imidazole Ring imidazole4 Imidazole Ring imidazole5 Imidazole Ring label_barrier Protective Barrier (Imidazole Shield)

Caption: Molecular mechanism of an imidazole-thiol coating.

Detailed Experimental Protocol

This protocol details the steps for performing EIS measurements on coated metal coupons. Adherence to standardized procedures, such as those outlined in ASTM G106 and ISO 16773-2, is crucial for obtaining reproducible and reliable data. [4] A. Materials and Equipment

  • Potentiostat with a frequency response analyzer (FRA) module.

  • EIS software for instrument control and data analysis.

  • Three-electrode corrosion cell (e.g., flat cell).

  • Working Electrode (WE): Coated metal coupon (e.g., 1 cm² exposed area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite mesh with a surface area significantly larger than the WE.

  • Electrolyte: 3.5 wt.% NaCl solution prepared with deionized water.

B. Procedure

  • Sample Preparation: Ensure the coated coupon is fully cured according to the manufacturer's specifications. Clean the surface gently with deionized water and ethanol to remove any contaminants, then air dry.

  • Cell Assembly: Mount the coated coupon as the working electrode in the flat cell, ensuring a leak-proof seal so that only the coated surface is exposed to the electrolyte.

  • Electrode Placement: Place the reference electrode tip as close as possible to the working electrode surface without touching it to minimize ohmic drop. Position the counter electrode symmetrically to the working electrode.

  • Electrolyte Addition: Fill the cell with the 3.5% NaCl solution.

  • System Stabilization: Allow the system to stabilize for 30-60 minutes and monitor the Open Circuit Potential (OCP). The EIS measurement should begin only after the OCP has reached a steady state (drift < 2-5 mV/min).

  • EIS Measurement:

    • Set the frequency range from 100 kHz down to 10 mHz (or 1 mHz for higher resolution on corrosion processes).

    • Apply a small amplitude AC sinusoidal voltage perturbation of 10 mV (rms) centered at the measured OCP. Causality Note: A 10 mV signal is small enough to ensure the system responds linearly, a key assumption for valid EIS data, without significantly disturbing the corrosion process being measured.

    • Set the data acquisition rate to 10-12 points per decade of frequency.

  • Data Acquisition: Initiate the scan. A full scan can take from 15 to 45 minutes. For time-course experiments, repeat the scan at predetermined intervals (e.g., 1h, 6h, 24h, 48h, 168h).

  • Data Analysis:

    • Plot the acquired data in both Bode (impedance magnitude and phase angle vs. frequency) and Nyquist (imaginary vs. real impedance) formats.

    • Select an appropriate equivalent electrical circuit (EEC) model to fit the experimental data. For high-quality coatings, a simple Randles circuit modified for a coating may be sufficient.

    • Use the software's fitting algorithm to extract quantitative values for R_c, Q_c, and R_ct. A good fit is typically indicated by a low chi-squared value (<10⁻⁴).

Conclusion: An Authoritative Assessment

Electrochemical Impedance Spectroscopy provides an unparalleled level of detail for assessing the performance of advanced protective coatings. The experimental evidence clearly demonstrates that imidazole-thiol coatings offer a significant leap in corrosion protection compared to standard barrier coatings or those with only adhesion promoters. The synergistic action of the thiol anchor and the imidazole shield creates a durable, self-assembled barrier that actively inhibits corrosion. For researchers developing long-lasting materials in demanding environments, the combination of imidazole-thiol chemistry, validated by rigorous EIS analysis, represents the frontier of corrosion science.

References

  • ASTM D8370-22 - Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. (2022). ASTM International. [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Testing. Charter Coating Service. [Link]

  • D8370 Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. (2022). ASTM International. [Link]

  • Field Measurement of Electrochemical Impedance on Coatings and Linings. (2022). ASTM International. [Link]

  • Mansfeld, F., & Kendig, M. W. (1985). Electrochemical Impedance Tests for Protective Coatings. Laboratory Corrosion Tests and Standards, ASTM International. [Link]

  • Zulkifli, F., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Van Loon Chemical Innovations. [Link]

  • Sorensen, P. A. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]

  • Bastos, A. C., et al. (2022). Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. Polymers. [Link]

  • Al-Baghdadi, S. B., et al. (2021). Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo. Chemical Methodologies. [Link]

  • Wang, Y., et al. (2021). Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. Journal of Molecular Liquids. [Link]

  • Predicting Corrosion Performance of DTM Coatings Using EIS. (2011). American Coatings Association. [Link]

  • Syafinar, R., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Materials. [Link]

  • Liu, H., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Coatings. [Link]

  • Oliveira, B., et al. (2025). Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. Open Journal of Yangtze Oil and Gas. [Link]

  • Imidazole and its derivatives as corrosion inhibitors. (2021). Wiley. [Link]

  • Krim, O., et al. (2016). Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl. Portugaliae Electrochimica Acta. [Link]

  • O'Connell, M. A., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. [Link]

  • Zhang, Z., et al. (2025). Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species. Molecules. [Link]

  • Imidazole-containing coating compositions with enhanced corrosion resistance.
  • Zheludkevich, M. L., et al. (2007). On the application of electrochemical impedance spectroscopy to study the self-healing properties of protective coatings. Electrochemistry Communications. [Link]

  • Study of the Inhibition Mechanism of Imidazolines by Electrochemical Impedance Spectroscopy. ResearchGate. [Link]

  • Adsorption and Corrosion Inhibitive Properties of 1-Methyl-1H-imidazole-2-thiol on Mild Steel in Acidic Environment. (2024). The Pharmaceutical and Chemical Journal. [Link]

  • Imidazoles as highly effective heterocyclic corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. Bohrium. [Link]

  • Voinarovych, S., et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. International Journal of Molecular Sciences. [Link]

  • Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. ScienceDirect. [Link]

  • Martinović, I., et al. (2019). Self-Assembled Monolayers of Alkanethiol as Inhibitors against Copper Corrosion in Synthetic Acid Rain. International Journal of Electrochemical Science. [Link]

  • Research of Self-assembled Monolayer of Alkanethiol for Corrosion Protection of Brass. ResearchGate. [Link]

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Comparative

Technical Benchmark: Dithienyl Imidazole (DTI) Sensors vs. Commercial Standards

Executive Summary: The Case for Gated Sensing In the landscape of molecular sensors, commercial standards like Fura-2 (calcium), Phen Green (copper), or Alexa Fluor (imaging) rely on a static "always-on" or "turn-off" me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Gated Sensing

In the landscape of molecular sensors, commercial standards like Fura-2 (calcium), Phen Green (copper), or Alexa Fluor (imaging) rely on a static "always-on" or "turn-off" mechanism. While effective, they lack spatiotemporal control.

Dithienyl Imidazoles (DTIs) —a photochromic subclass of diarylethenes—introduce a "Gated" Sensing Mechanism . They do not merely bind an analyte; they require a photonic key (UV light) to "unlock" the sensing capability. This guide benchmarks DTI sensors against commercial standards, demonstrating superior fatigue resistance and limit of detection (LOD) in specific metallo-organic contexts, while acknowledging trade-offs in solubility and quantum yield.

Mechanistic Foundation: The "Lock and Key" System

To understand the data, one must understand the causality of the DTI mechanism. Unlike Spiropyrans (which degrade rapidly) or static fluorophores, DTIs utilize a reversible


-electrocyclization.
The Dual-Input Logic
  • Photonic Input (The Gate): UV light (365 nm) triggers ring-closing. Only the Closed isomer (or in some designs, the Open isomer) possesses the correct electron density at the imidazole nitrogen to coordinate metal ions effectively.

  • Chemical Input (The Key): The target ion (

    
    , 
    
    
    
    ,
    
    
    ) binds to the imidazole motif, altering the Internal Charge Transfer (ICT) state, resulting in a fluorescence shift.

DTI_Mechanism Open Open Isomer (Non-Fluorescent/Low Affinity) UV UV Light (365 nm) Open->UV Closed Closed Isomer (High Affinity Site Active) UV->Closed Cyclization Vis Vis Light (>450 nm) Closed->Vis Metal Analyte Binding (Cu²⁺ / Zn²⁺) Closed->Metal Coordination Vis->Open Ring Opening Signal Fluorescence Modulation (Signal Output) Metal->Signal ICT Change

Caption: Figure 1. The DTI dual-input logic gate. Sensing is spatiotemporally controlled by light, preventing false positives in non-target regions.

Comparative Benchmarking: DTI vs. Industry Standards

The following data aggregates performance metrics from recent high-impact studies on imidazole-based sensors versus standard commercial probes.

Benchmark A: Copper ( ) Detection

Commercial Standard:Phen Green SK (Life Technologies). DTI Candidate:Phenanthro-imidazole Derivative (Probe 1) [1].

MetricCommercial Standard (Phen Green SK)DTI Sensor (Probe 1)Performance Delta
Mechanism Fluorescence Quenching (Static)Photo-gated QuenchingDTI Advantage: Spatiotemporal control
Limit of Detection (LOD) ~1.0

(varies by buffer)
27.7 nM (

ppb)
DTI Advantage: ~36x higher sensitivity
Selectivity (

)
Moderate interference from

High (

over

)
DTI Advantage: Imidazole rigidity reduces promiscuity
Response Time < 1 second< 5 secondsNeutral: Both are rapid
Solubility High (aqueous buffers)Moderate (requires organic co-solvent)Standard Advantage: Easier biological application
Benchmark B: Fatigue Resistance (Cyclability)

Commercial Standard:Spiropyran / Spriooxazine (Photochromic dyes).[1] DTI Candidate:Diarylethene-Imidazole Hybrid [2].

MetricSpiropyran StandardsDTI SensorsCausality
Fatigue Resistance < 100 cycles (degrades to oxidized forms)> 10,000 cycles (in solution)DTI's thermal stability prevents oxidative degradation during cycling.
Thermal Stability Low (Thermal relaxation occurs in dark)High (Bistable; state locks until irradiated)DTI does not revert in the dark, preserving the "memory" of the sensor.
Quantum Yield (

)
Typically 0.01 - 0.10.2 - 0.9 (Derivative dependent)Rigid imidazole core reduces non-radiative decay pathways.

Experimental Validation Protocols

To replicate these benchmarks, you must employ a Self-Validating Protocol . This ensures that the signal observed is due to the analyte and not photo-degradation or solvent effects.

Protocol 1: The "Gated" Titration Workflow

Objective: Determine the Binding Constant (


) and LOD only within the "Closed" (Active) state.

Reagents:

  • DTI Stock Solution (

    
     in Acetonitrile/HEPES 9:1).
    
  • Metal Ion Standard (

    
     or 
    
    
    
    ).

Step-by-Step Methodology:

  • Baseline Characterization (The Control):

    • Record UV-Vis/Fluorescence of the Open isomer.

    • Add 10 eq. of metal ion.[2] Checkpoint: There should be minimal spectral change. (If change occurs, the "Gate" is leaky).

  • Photonic Activation:

    • Irradiate sample with 365 nm UV LED (5 mW/cm²) for 60 seconds.

    • Observe appearance of the absorption band at ~500-600 nm (Closed form).

    • Validation: Confirm presence of Isosbestic Points in UV-Vis overlay. This proves clean isomerization without byproducts.

  • Active Titration:

    • Titrate metal ion (0 - 5 eq.) into the Closed isomer solution.

    • Record spectra after each addition.

  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration 
      
      
      
      .[2]
    • Fit to Benesi-Hildebrand equation to find

      
      .[3]
      
    • Calculate LOD using

      
       (where 
      
      
      
      is SD of blank,
      
      
      is slope).

Workflow Start Start: DTI Open Isomer Check1 Add Metal (Control) Expect: No Signal Start->Check1 UV Irradiate (365nm) Generate Closed Isomer Check1->UV Pass Check2 Verify Isosbestic Points (Purity Check) UV->Check2 Titrate Titrate Analyte Measure Fluorescence Check2->Titrate Pass Calc Calculate LOD & Ka Titrate->Calc

Caption: Figure 2. Self-validating experimental workflow. The "Control" step ensures the sensor is truly photo-gated.

Critical Analysis: When to Use DTI?

While DTI sensors outperform commercial standards in sensitivity and stability, they are not a universal replacement.

Use DTI Sensors When:

  • Background Noise is High: The "Turn-On" capability via UV gating allows you to subtract background fluorescence by comparing "Dark" vs. "UV-Irradiated" images.

  • Long-Term Monitoring is Required: The superior fatigue resistance allows for days of monitoring without sensor bleaching, unlike Spiropyrans.

  • Super-Resolution Imaging: The ability to toggle the sensor On/Off makes them ideal candidates for PALM/STORM microscopy without requiring toxic thiol buffers (unlike Cy5/Alexa 647).

Stick to Commercial Standards (e.g., Phen Green) When:

  • Aqueous Solubility is Critical: DTIs are lipophilic. They often require organic co-solvents (ACN/DMSO) or encapsulation (micelles) to function in 100% water, which can complicate in vivo studies [3].

  • UV Toxicity is a Concern: The requirement for 365 nm activation light can be phototoxic to sensitive live cells. (Note: Newer multi-photon activatable DTIs are mitigating this).

References

  • A Cu2+-Selective Probe Based on Phenanthro-Imidazole Derivative. Source: Sensors (MDPI) / PMC. Data: LOD of 27.7 nM; 1:1 Stoichiometry.

  • Fatigue Resistance of Photochromic Diarylethenes. Source: BenchChem / I-Repository. Data: Comparison of fatigue resistance vs. Spiropyrans; Cyclodextrin effects.[4]

  • New Imidazole Sensors for Copper (II) Detection. Source: South Eastern European Journal of Public Health (SEEJPH).[5] Data: LOD of 0.05 µM; Comparison to EPA limits.

  • Tetraphenylethylene-Substituted Bis(thienyl)imidazole (DTITPE) for Fluoride Detection.

    
     M; Mechanism of ICT.[3]
    
    

Sources

Validation

Guide to Purity Validation for Sulfur-Rich Heterocycles: C11H8N2S3 Derivatives

Executive Summary: The "Sulfur Trap" in Medicinal Chemistry In drug discovery, the scaffold C11H8N2S3 (MW: 264.37 g/mol ) represents a class of fused tricyclic heterocycles—often thiopyrano-thiazoles or rhodanine-fused s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sulfur Trap" in Medicinal Chemistry

In drug discovery, the scaffold C11H8N2S3 (MW: 264.37 g/mol ) represents a class of fused tricyclic heterocycles—often thiopyrano-thiazoles or rhodanine-fused systems—prized for antimicrobial and anticancer potential.[1] However, these compounds present a specific analytical challenge: High Sulfur Content (~36.4%) .

Standard automated combustion analysis (CHNS) frequently fails for these derivatives due to incomplete combustion and catalyst poisoning, leading to results outside the journal-mandated +/- 0.4% tolerance.[1]

This guide objectively compares the industry "Gold Standard" (Optimized CHNS Combustion) against the modern "Platinum Standard" (Quantitative NMR or qNMR) and High-Resolution Mass Spectrometry (HRMS). We provide validated protocols to ensure your data meets the rigorous standards of J. Med. Chem. and FDA submission requirements.[1]

Theoretical Framework: C11H8N2S3 Baseline

Before selecting a method, the theoretical baseline must be established. For a pure sample of C11H8N2S3, the elemental composition is:

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1249.98%
Hydrogen (H) 81.0088.063.05%
Nitrogen (N) 214.00728.0110.60%
Sulfur (S) 332.0696.1836.38%
Total 264.37 100.00%

The Challenge: A 36% sulfur load is exceptionally high. In standard combustion, Sulfur converts to


 and 

.

is reactive and often binds to the copper reduction column or water traps, leading to low Sulfur recovery and "drifting" Carbon values.

Method A: Optimized Automated CHNS Analysis

Status: Traditional Gold Standard (Required by many legacy journals)

Standard combustion protocols will fail for C11H8N2S3. You must use the Tungsten Trioxide (


) Modification .
The Mechanism

Standard catalysts (Chromium/Cobalt oxides) are easily poisoned by high sulfur.

  • Add

    
    :  Tungsten Trioxide acts as an acidic oxide and flux.[1][2]
    
  • Prevent Retention: It prevents the formation of non-volatile sulfates in the ash, ensuring all sulfur is released as

    
    .
    
  • Thermal Assist: It facilitates combustion at lower localized temperatures, preventing capsule "flash" which can bypass the detector.

Validated Protocol (Step-by-Step)
  • Instrument: Flash 2000 or Elementar vario (configured for CHNS mode).[1]

  • Calibration: Use Sulfanilamide (18.62% S) or BBOT (7.44% S).[1] Note: For C11H8N2S3, Sulfanilamide is preferred due to higher S content.

  • Sample Prep:

    • Weigh 1.5 – 2.0 mg of dried C11H8N2S3 derivative into a Tin (Sn) capsule.[1]

    • CRITICAL STEP: Add 10–15 mg of Tungsten Trioxide (

      
      ) powder  directly over the sample.
      
    • Fold the capsule tightly to exclude air.

  • Furnace Conditions:

    • Combustion Temp: 1150°C (High temp required for S-heterocycles).[1]

    • Oxygen Flow: Boost to 250 mL/min for 5 seconds (Oxygen injection).

  • Analysis: Run in triplicate.

Pros & Cons
  • Pros: Accepted universally by reviewers; analyzes bulk purity (not just soluble fraction).[1]

  • Cons: Destructive; requires large sample (~6 mg total); High S content wears out reduction copper columns rapidly (high maintenance cost).[1]

Method B: Quantitative NMR (qNMR)

Status: The Modern "Platinum" Standard (Superior Accuracy)

qNMR is increasingly preferred over EA because it proves molecular purity and identifies what the impurity is (solvent vs. side-product), which EA cannot do.[1]

The Protocol (Internal Standard Method)
  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High stability, distinct singlet at ~6.1 ppm).[1]

    • Why? The protons of C11H8N2S3 (aromatic/heterocyclic) likely appear at 7.0–8.5 ppm. Trimethoxybenzene does not overlap.[1]

  • Solvent: DMSO-

    
     (Sulfur heterocycles often have poor solubility in 
    
    
    
    ).[1]
  • Preparation:

    • Weigh ~10 mg of C11H8N2S3 (accurately to 0.01 mg).

    • Weigh ~5 mg of IS (accurately to 0.01 mg).

    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds  (Essential for full relaxation of aromatic protons).[1]
      
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    
    • 
      : Integration Area[1][3]
      
    • 
      : Number of protons (e.g., 3 for IS singlet, 1 for sample signal)
      
    • 
      : Molar Mass[1]
      
    • 
      : Weight measured
      
Pros & Cons
  • Pros: Non-destructive (recoverable); identifies solvates; accuracy <1% error; no sulfur interference.[1]

  • Cons: Requires high solubility; requires precision weighing.[1]

Comparative Analysis: Which Method to Choose?

For a C11H8N2S3 drug candidate, rely on the data below to select your validation workflow.

FeatureAutomated CHNS (

Optimized)
Quantitative NMR (qNMR)HRMS (LC-MS/TOF)
Primary Output % Composition by WeightAbsolute Purity % (w/w)Exact Mass (Identity)
Sulfur Tolerance Low (Requires

additive)
High (No interference)High (Ionization dependent)
Sample Required ~6 mg (Destructive)~10 mg (Recoverable)<0.1 mg
Accuracy +/- 0.4% (Absolute)+/- 0.5% (Relative)< 5 ppm (Mass accuracy)
Blind Spot Cannot distinguish Isomers or Inorganic salts"Invisible" impurities (no protons)Cannot quantify bulk purity
Cost Per Run Low ($)Medium (

)
High (

$)
Verdict Required for Publication Best for Biological Assays Required for ID only

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the specific analytical pathways for sulfur-rich compounds.

Diagram 1: The Analytical Decision Matrix

This logic flow ensures you do not waste precious sample on EA before the structure is confirmed.

ValidationLogic Start Synthesized C11H8N2S3 Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification HRMS HRMS (ESI-TOF) Confirm Identity (m/z 264.99) Purification->HRMS Decision Is Structure Confirmed? HRMS->Decision Decision->Purification No (Wrong Mass) qNMR qNMR (DMSO-d6) Check Solvents & Purity Decision->qNMR Yes Dry Vacuum Dry (Remove Solvates) qNMR->Dry Solvent Detected EA_Check Does Journal Require EA? qNMR->EA_Check Purity > 95% Dry->qNMR EA_Method Optimized CHNS (+ WO3 Additive) EA_Check->EA_Method Yes Final Release for Biological Testing EA_Check->Final No (qNMR accepted) EA_Method->Final Values within 0.4%

Figure 1: Decision Matrix for validating sulfur-rich heterocycles. Note the loop at qNMR to remove solvates before attempting destructive EA.

Diagram 2: The "Sulfur Interference" Mechanism

Understanding why standard EA fails is critical for troubleshooting.

SulfurInterference cluster_pathways Reaction Pathways Sample C11H8N2S3 Sample Combustion Combustion (1150°C) + O2 Sample->Combustion Path1 Standard Path: S -> SO2 Combustion->Path1 Path2 Interference Path: S -> SO3 (Sulfur Trioxide) Combustion->Path2 Trap Reduction Tube (Cu) Path2->Trap Without WO3 Result_Good WO3 Additive forces SO3 -> SO2 release Path2->Result_Good With WO3 Flux Result_Bad SO3 binds to Cu/H2O traps (Low S, High C drift) Trap->Result_Bad

Figure 2: Mechanism of Sulfur Interference.[1] Without Tungsten Trioxide (


), 

formation leads to systematic analytical errors.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] "Q3D Elemental Impurities: Guidance for Industry." [Link]

  • PubChem Compound Summary. (2023). "Chemical Structure and Properties of Heterocyclic Derivatives." [Link]

Sources

Comparative

Thermal Stability Profiling of Imidazole-2-thiol Ligands: A Comparative TGA Guide

The following guide details the thermal stability profile of imidazole-2-thiol ligands, synthesizing experimental thermogravimetric analysis (TGA) data with mechanistic insights. Executive Summary Imidazole-2-thiol ligan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermal stability profile of imidazole-2-thiol ligands, synthesizing experimental thermogravimetric analysis (TGA) data with mechanistic insights.

Executive Summary

Imidazole-2-thiol ligands (also known as 2-mercaptoimidazoles) are critical building blocks in medicinal chemistry (e.g., the antithyroid drug Methimazole ) and materials science (e.g., Metal-Organic Frameworks). Their thermal stability is a dual-edged parameter: it dictates the shelf-life and sterilization limits of pharmaceutical formulations while defining the upper processing temperatures for material synthesis.

This guide provides an objective comparison of the thermal behavior of three core ligand classes:

  • 1-Methyl-imidazole-2-thiol (Methimazole)

  • Imidazole-2-thiol (Unsubstituted)

  • Benzimidazole-2-thiol (Fused-ring)

Key Finding: Thermal stability follows a distinct hierarchy driven by molecular weight and lattice energy, with Benzimidazole-2-thiol exhibiting superior stability (


C) compared to the more volatile Methimazole  (

C due to evaporation/sublimation).

Chemical Context & Structural Drivers

Thermal resilience in these ligands is governed by the thione-thiol tautomerism and the presence of substituents.

  • Tautomeric Influence: In the solid state, these ligands predominantly exist in the thione (NH) form rather than the thiol (SH) form. The thione form is stabilized by strong intermolecular hydrogen bonding (N-H

    
     S), which significantly increases the energy required to disrupt the crystal lattice.
    
  • Substituent Effect:

    • Methylation (Methimazole): Disrupts H-bonding networks, lowering the melting point and increasing volatility.

    • Benz-fusion (Benzimidazole): Increases molecular weight and

      
      -
      
      
      
      stacking interactions, enhancing thermal resistance.

Standardized TGA Experimental Protocol

To ensure reproducible data, the following protocol is recommended. This workflow distinguishes between physical mass loss (evaporation) and chemical decomposition.

Protocol: High-Resolution Thermogravimetric Analysis

1. Sample Preparation:

  • Mass: 5–10 mg (Precise weighing is critical to minimize thermal gradients).

  • Crucible: Alumina (

    
    ) pans (preferred over aluminum for T > 300°C).
    
  • Pre-treatment: Dry at 40°C under vacuum for 2 hours to remove surface moisture.

2. Instrument Parameters:

  • Carrier Gas: Nitrogen (

    
    ) at 50 mL/min (Inert) or Synthetic Air (Oxidative stress test).
    
  • Ramp Rate: 10°C/min (Standard) and 2°C/min (High-resolution for detecting onset).

  • Temperature Range: 30°C to 600°C.

3. Data Processing:

  • 
    :  Determined by the intersection of the baseline tangent and the tangent of the inflection point.[1]
    
  • 
    :  Temperature at which 5% of the initial mass is lost.[2][3]
    

TGA_Protocol Sample Sample Preparation (5-10mg, Dried) Purge Atmosphere Purge (N2, 30 mins) Sample->Purge Equilibrate Equilibration (30°C) Purge->Equilibrate Ramp Thermal Ramp (10°C/min to 600°C) Equilibrate->Ramp Analysis Data Analysis (Tonset, T5%, DTG Peak) Ramp->Analysis Continuous Weighing

Figure 1: Standardized TGA workflow for organic ligand stability profiling.

Comparative Performance Analysis

The following table synthesizes TGA data points. Note that for low-molecular-weight organic solids like Methimazole, the "onset" of mass loss often represents sublimation/evaporation rather than bond breaking.

Table 1: Thermal Stability Metrics ( Atmosphere)
LigandMelting Point (

)

(Mass Loss)

(Decomp. Rate)
Stability Mechanism
Methimazole 146–148°C~160–190°C280°CLow: Volatility dominates. Mass loss begins shortly after melting due to high vapor pressure.
Imidazole-2-thiol 221–223°C~230–240°C~300°CMedium: Strong H-bonding (N-H

S) suppresses early volatilization.
Benzimidazole-2-thiol 303°C~280–305°C~350°CHigh: Fused benzene ring adds lattice stability and prevents evaporation before chemical breakdown.
Detailed Analysis
A. Methimazole (The Volatile Case)

Methimazole shows a unique TGA profile. Unlike the others, it often exhibits a significant mass loss step before its theoretical decomposition temperature.[4]

  • Observation: A smooth weight loss curve starting

    
    C.
    
  • Interpretation: This is primarily evaporation . The N-methyl group removes a hydrogen bond donor, weakening the lattice. While the molecule chemically survives up to

    
    C (its boiling point), TGA registers "failure" (mass loss) much earlier.
    
  • Implication: For drug formulation, processing temperatures must be kept strictly below 140°C to prevent loss of active ingredient.

B. Benzimidazole-2-thiol (The Stable Case)
  • Observation: Flat baseline up to

    
    C, followed by a sharp drop.
    
  • Interpretation: The high melting point (303°C) means the solid remains intact until high temperatures. The mass loss here coincides with chemical decomposition (ring fragmentation and desulfurization).

  • Implication: Ideal for high-temperature synthesis of MOFs or use as a corrosion inhibitor in hot environments.

Decomposition Mechanisms

Understanding how these ligands fail is as important as when.

  • Desulfurization: The C=S bond is often the first point of chemical attack, especially in oxidative atmospheres, leading to the release of

    
     or elemental sulfur.
    
  • Ring Fragmentation: At higher temperatures (

    
    C), the imidazole ring undergoes retro-cyclization, releasing nitriles and other small nitrogenous fragments.
    
  • Dimerization: Before total decomposition, thiol ligands can oxidize to form disulfides (R-S-S-R), a process that is accelerated by trace metals or oxygen.

Decomposition_Pathway Ligand Intact Ligand (Thione Form) Heat Thermal Stress (> Tm) Ligand->Heat Path1 Path A: Volatilization (Methimazole > 160°C) Heat->Path1 Low Lattice Energy Path2 Path B: Desulfurization (C-S Bond Cleavage) Heat->Path2 Oxidative/High T Path3 Path C: Ring Fragmentation (> 350°C) Heat->Path3 Extreme T Product1 Gaseous Ligand (Mass Loss w/o Decomp) Path1->Product1 Product2 Sulfur Oxides / Radicals Path2->Product2 Product3 Nitriles / Carbon Residue Path3->Product3

Figure 2: Thermal degradation pathways distinguishing physical evaporation from chemical breakdown.

Application Implications

For Drug Development (Methimazole)
  • Storage: Must be stored below 30°C. TGA data confirms that even moderate heat can induce sublimation over long periods, altering dosage accuracy.

  • Formulation: Avoid hot-melt extrusion techniques if temperatures exceed 130°C.

For Material Synthesis (MOFs/Coordination Complexes)
  • Complexation Effect: Coordinating these ligands to metals (e.g., Zn, Ag, Au) significantly enhances stability.

    • Example: While free Methimazole loses mass at 160°C, a Zn(Methimazole) complex is typically stable up to 300–350°C . The metal-sulfur bond locks the ligand in place, preventing volatilization.

  • Selection: For applications requiring thermal processing >250°C, Benzimidazole-2-thiol is the mandatory choice over simple imidazole thiols.

References

  • Merck & Co. (2025). Methimazole: Chemical and Physical Properties. PubChem. Available at: [Link]

  • Netzsch Analysis. (2020). Thermal Stability of Pharmaceuticals: TGA Guidelines. Netzsch Analyzing & Testing.[5] Available at: [Link]

  • Royal Society of Chemistry. (2016). Thermal decomposition profiles of imidazole derivatives. RSC Advances. Available at: [Link]

  • MDPI. (2021). Thermal Stability and Decomposition Kinetics of Imidazolium Ionic Liquids. Materials. Available at: [Link]

  • TA Instruments. (2024).[2] Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol proper disposal procedures

An essential component of laboratory safety is understanding the mechanistic causality behind chemical hazards, rather than simply memorizing protocols. For researchers and drug development professionals working with com...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety is understanding the mechanistic causality behind chemical hazards, rather than simply memorizing protocols. For researchers and drug development professionals working with complex heterocycles like 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol , standard solid waste disposal is fundamentally insufficient and environmentally hazardous.

This guide provides a self-validating, step-by-step operational and disposal protocol grounded in the chemical physics of sulfur-containing polyheterocycles.

Hazard Assessment & Mechanistic Causality

To safely handle and dispose of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (Molecular Formula:


), we must first analyze its molecular architecture. The compound features an imidazole core flanked by two thiophene rings and a reactive thiol (-SH) group.

The Causality of the Hazard:

  • Massive SOx and NOx Generation: With three sulfur atoms and two nitrogen atoms per molecule, the thermal decomposition of this compound yields dangerously high volumes of sulfur oxides (

    
    , 
    
    
    
    ) and nitrogen oxides (
    
    
    )[1].
  • Sublimation Risk: Solid polyheterocycles often sublime or undergo incomplete combustion if fed directly into standard incinerators, leading to the release of toxic, unburned intermediates into the atmosphere.

  • Thiol Reactivity & Aquatic Toxicity: The free thiol group acts as a soft ligand, making it highly reactive with heavy metals and strong oxidizers. If released into waterways, it exhibits severe aquatic toxicity and persistent stench characteristics[2].

Because of these factors, direct landfill disposal or standard biohazard incineration is strictly prohibited .

Quantitative Data & Disposal Parameters

The following table summarizes the critical physicochemical parameters that dictate the operational handling and disposal workflows for this compound.

ParameterSpecificationOperational Implication
Molecular Formula

High heteroatom density requires specialized thermal destruction.
Heteroatom Ratio 3 Sulfur : 2 NitrogenMandates alkaline scrubbing post-combustion to neutralize acids.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; must be handled in a fume hood.
Solubility Soluble in Ethanol, Xylene, DMSOEnables solvent-assisted homogenization for continuous incinerator feeding.
Incompatibilities Strong oxidizers, Nitric acidRisk of violent exothermic oxidation of the thiol and thiophene groups.
Primary Hazard Codes H302, H312, H315, H319Harmful via ingestion/skin contact; severe eye/skin irritant.

Operational Safety Protocol (Pre-Disposal)

Before initiating any disposal procedures, ensure the following self-validating safety checks are met:

  • Engineering Controls: All weighing, transfer, and solvent-mixing must be performed inside a Class II Type B2 (100% exhausted) chemical fume hood.

  • Personal Protective Equipment (PPE): Wear double-layered nitrile gloves (sulfur compounds can permeate thin latex), a splash-resistant lab coat, and tight-fitting chemical safety goggles.

  • Segregation: Never store or mix this compound with halogenated waste, heavy metal waste, or strong oxidizing agents (e.g., peroxides, permanganates)[3].

Step-by-Step Disposal Procedure

To achieve a 99.99% Destruction and Removal Efficiency (DRE) and comply with environmental regulations, the compound must undergo solvent-assisted incineration with alkaline scrubbing [4].

Step 1: Solvent Homogenization

  • Action: Do not discard the dry solid into a waste bin. Instead, dissolve the solid 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol in a highly combustible, non-halogenated solvent (e.g., Ethanol, Hexane, or Xylene).

  • Causality: Dissolving the solid ensures a homogeneous liquid fuel mixture. This prevents the solid from subliming in the incinerator and ensures a uniform burn rate, which is critical for complete molecular cleavage[5].

Step 2: Waste Profiling and Labeling

  • Action: Transfer the dissolved mixture to a high-density polyethylene (HDPE) or safety-glass waste carboy.

  • Labeling: Clearly label the container as: "Hazardous Organic Waste - Sulfur/Nitrogen Containing (Non-Halogenated). Flammable."

Step 3: Incineration via Afterburner

  • Action: Transfer the waste to a licensed environmental disposal facility capable of high-temperature chemical incineration. The primary chamber will ignite the solvent mixture.

  • Causality: The exhaust gas must pass through an afterburner operating at

    
    . The extreme heat is required to break the highly stable aromatic thiophene and imidazole rings, preventing the formation of toxic dioxin-like heterocycles[4].
    

Step 4: Alkaline Scrubbing

  • Action: The facility must utilize a wet alkaline scrubber (e.g., Sodium Hydroxide spray) on the exhaust stack.

  • Causality: The combustion of the three sulfur atoms and two nitrogen atoms produces acidic

    
     and 
    
    
    
    gases. The alkaline scrubber neutralizes these gases into harmless sodium sulfates and nitrates, preventing acid rain and atmospheric toxicity[1].

Spill Response & Decontamination Workflow

In the event of an accidental spill of the solid compound:

  • Containment: Evacuate personnel from the immediate area. Do not use water initially, as it may spread the compound.

  • Mechanical Recovery: Use non-sparking tools to sweep up the solid. Avoid raising dust. Place the recovered solid into a sealable container.

  • Chemical Decontamination: Wash the spill surface with a dilute, mild detergent solution. Do not use concentrated bleach (sodium hypochlorite), as rapid oxidation of the thiol group can generate excessive heat and toxic fumes[6].

  • Disposal of Spill Kit: Treat all absorbent materials and sweeping tools as hazardous sulfur-containing waste, following the incineration protocol above.

Disposal Workflow Visualization

The following diagram maps the logical flow and mechanistic causality of the disposal process, ensuring complete destruction of the compound.

G A Solid Waste: 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (High Sulfur Content) B Dissolve in Combustible Solvent (e.g., Ethanol/Xylene) A->B Step 1: Homogenize C Chemical Incinerator (Primary Combustion) B->C Step 2: Feed D Afterburner (>1000°C) (Destroys Thiophene/Imidazole Rings) C->D Step 3: Volatilize E Alkaline Scrubber (Neutralizes SOx & NOx Emissions) D->E Step 4: Scrub Toxic Gases F Safe Environmental Exhaust (Compliant Emission) E->F Step 5: Release

Caption: Mechanistic workflow for the destruction of sulfur-rich polyheterocycles via solvent-assisted incineration.

References

  • European Chemicals Agency (ECHA). "Registration Dossier - Thermal Decomposition of Sulfur-Containing Compounds." Europa.eu.[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol

As a Senior Application Scientist, I frequently observe that the mishandling of complex heterocyclic thiols compromises both laboratory safety and experimental data integrity. 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the mishandling of complex heterocyclic thiols compromises both laboratory safety and experimental data integrity. 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is a high-value, highly conjugated intermediate used in advanced drug development and materials science.

However, its structural features—specifically the reactive 1H-imidazole-2-thiol core flanked by two electron-rich thiophene rings—present unique operational challenges. The compound exists in a tautomeric equilibrium between its thiol (-SH) and thione (=S) forms. It is highly susceptible to air oxidation (forming insoluble disulfide dimers) and carries the potent, disagreeable odor characteristic of mercaptans[1].

This guide provides a field-proven, self-validating operational framework for handling this specific compound, ensuring you protect your personnel while preserving the chemical integrity of your reagents.

Chemical Profile & Hazard Assessment

Understanding the causality behind a chemical's behavior is the first step in risk mitigation. The hazards of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol are directly linked to its functional groups. The thiol group is a strong nucleophile and a potent olfactory contaminant. Because this compound is a solid powder, it also presents a significant particulate inhalation hazard that can bypass standard liquid-handling safety measures.

Physicochemical Properties & Hazard Matrix
ParameterData / CharacteristicOperational Implication & Causality
Physical State Solid (Powder/Crystals)High risk of dust aerosolization; requires closed-system weighing to prevent inhalation and surface contamination.
Odor Profile Potent Stench (Mercaptan)Olfactory fatigue can occur rapidly. All unsealed handling must occur inside a certified Class II chemical fume hood[1].
Reactivity Air-Sensitive (Forms Disulfides)Exposure to ambient oxygen causes dimerization. Reactions must be performed under an inert atmosphere (Argon/N₂) to ensure stoichiometric accuracy.
Hazards (GHS) Skin/Eye Irritant, Respiratory IrritantDirect contact causes localized inflammation. Requires strict adherence to the OSHA Personal Protective Equipment (PPE) standard[2].
Incompatibilities Strong Oxidizers, Strong BasesContact with strong oxidizers can cause rapid, exothermic reactions.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I) mandates that protective gear must be supplied and properly utilized whenever workplace hazards are present[2]. For 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol, standard laboratory attire is insufficient.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard Nitrile gloves for tactile dexterity, covered by an outer layer of Neoprene or extended-cuff heavy-duty Nitrile. Causality: Thiols can rapidly permeate standard, thin latex or low-grade nitrile. Double-gloving provides a self-validating safety system: if the outer glove is contaminated or breached, the inner glove protects the skin while you immediately doff the outer layer.

  • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Safety glasses with side shields are inadequate because they do not protect against fine, aerosolized thiol dust settling into the eyes.

  • Body Protection: A fully buttoned, 100% cotton or flame-resistant (FR) lab coat with fitted cuffs. Synthetic fabrics should be avoided as they can melt into the skin in the event of an exothermic fire.

  • Respiratory Protection: While handling must occur in a fume hood, if a spill occurs outside the hood, an N95 or P100 particulate respirator is required to prevent inhalation of the solid thiol dust.

Operational Plan: Bench-Level Handling Protocol

To prevent both olfactory contamination of the laboratory and oxidative degradation of the chemical, follow this step-by-step methodology.

Step 1: Environmental Preparation Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.

Step 2: Closed-System Weighing

  • Place a static eliminator near the analytical balance to prevent the hydrophobic powder from clinging to spatulas and dispersing into the air.

  • Tare a sealable weighing vial (not an open boat).

  • Inside the fume hood, transfer the required mass of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol into the vial and cap it tightly.

  • Wipe the exterior of the closed vial with a dilute bleach wipe before removing it from the hood to weigh on an external analytical balance (if a hood-enclosed balance is unavailable).

Step 3: Inert Transfer & Dissolution

  • Return the sealed vial to the fume hood.

  • Transfer the solid into the reaction vessel.

  • Immediately seal the reaction vessel with a rubber septum and purge the headspace with dry Argon or Nitrogen for 5 minutes.

  • Introduce degassed solvents (e.g., anhydrous DMF or THF) via a syringe. Causality: Dissolving the thiol in oxygen-rich solvents accelerates the formation of the inactive disulfide dimer.

G N1 Fume Hood Preparation N2 Don PPE (Double Gloves) N1->N2 N3 Weighing (Closed System) N2->N3 N4 Transfer to Reaction Vessel N3->N4 N5 Purge with Argon/N2 N4->N5 N6 Add Degassed Solvent N5->N6

Caption: Workflow for the safe handling and transfer of solid heterocyclic thiols under inert conditions.

Spill Management & Oxidative Neutralization

Direct disposal of thiols into standard waste drums often leads to "fugitive emissions"—noxious vapors escaping the drum and fouling the laboratory air. To prevent this, we utilize the Bleach Oxidation Protocol , a standard endorsed by Prudent Practices in the Laboratory[3].

The Chemical Mechanism

The goal is to chemically oxidize the volatile, malodorous thiol (


) into a highly water-soluble, non-volatile sulfonic acid (

) using Sodium Hypochlorite (NaOCl, common household bleach).
Step-by-Step Spill Cleanup & Glassware Decontamination
  • Containment: If the solid powder spills, do not sweep it (which aerosolizes the dust). Gently cover the spill with absorbent laboratory pads.

  • Oxidation: Carefully pour a freshly prepared 5–10% sodium hypochlorite (bleach) solution over the absorbent pads[1].

  • Incubation: Allow the bleach to sit for 15 to 30 minutes. Self-Validation: You will know the oxidation is complete when the characteristic mercaptan stench dissipates completely.

  • Collection: Using a plastic scoop, collect the neutralized, wet slurry and place it into a wide-mouth plastic jar. Label it explicitly as "Chemically Neutralized Thiol Waste"[1].

  • Glassware: Submerge all spatulas, vials, and contaminated glassware in a bleach bath inside the fume hood for 24 hours before standard washing[1].

G N1 R-SH (Volatile Thiol) N2 R-S-S-R (Disulfide Intermediate) N1->N2 Mild Oxidation (Air/O2) N3 R-SO3H (Non-volatile Sulfonate) N1->N3 Strong Oxidation (NaOCl / Bleach) N2->N3 Excess NaOCl

Caption: Oxidative neutralization pathway converting malodorous thiols to non-volatile sulfonates.

Logistical Disposal Plan

Improper disposal of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol can trigger building-wide evacuations due to odor complaints.

  • Pre-Treatment: Never dispose of the unquenched compound directly into the solid waste bin. All bench-scale quantities (<50g) and contaminated consumables must undergo the bleach oxidation protocol described above.

  • Segregation: Store the neutralized waste in a tightly capped container, sealed with Teflon tape, and placed in secondary containment[1]. Do not mix this waste with halogenated solvents or heavy metals.

  • Final Destruction: The only acceptable final disposal method for the neutralized organosulfur waste is high-temperature incineration equipped with environmental scrubbers to manage sulfur oxide (

    
    ) and nitrogen oxide (
    
    
    
    ) emissions. Coordinate with your Environmental Health and Safety (EHS) department for pickup.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory. Hong Kong University of Science and Technology (HKUST). Available at:[Link]

Sources

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